molecular formula C12H12N2O3S B1586487 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- CAS No. 5624-27-1

4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo-

Cat. No.: B1586487
CAS No.: 5624-27-1
M. Wt: 264.3 g/mol
InChI Key: ULKNJYDXLYMGFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- is a useful research compound. Its molecular formula is C12H12N2O3S and its molecular weight is 264.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c15-10(16)7-6-9-11(17)14(12(18)13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKNJYDXLYMGFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601213608
Record name 5-Oxo-1-phenyl-2-thioxo-4-imidazolidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5624-27-1
Record name 5-Oxo-1-phenyl-2-thioxo-4-imidazolidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5624-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Imidazolidinepropionic acid, 5-oxo-1-phenyl-2-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005624271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5624-27-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96413
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Oxo-1-phenyl-2-thioxo-4-imidazolidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxo-1-phenyl-2-thioxoimidazolidine-4-propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.597
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo-

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the synthesis and characterization of the heterocyclic compound, 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo-. This molecule, belonging to the 2-thioxoimidazolidin-4-one class, is of interest in medicinal chemistry due to the diverse biological activities exhibited by this scaffold, including antimicrobial and anticancer properties.[1][2][3][4] This document outlines a proposed synthetic pathway and the necessary analytical techniques to verify its successful synthesis and purity, drawing upon established methodologies for structurally related compounds.

Introduction and Significance

The 2-thioxoimidazolidin-4-one core is a privileged structure in drug discovery, known for its wide range of pharmacological activities.[1][3][4] The title compound, 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo-, incorporates a propanoic acid side chain at the 4-position of the imidazolidine ring. This carboxylic acid moiety provides a handle for further chemical modification, such as amide bond formation, to create libraries of derivatives for structure-activity relationship (SAR) studies. The phenyl group at the 1-position and the thioxo group at the 2-position are key structural features that can influence the compound's biological profile.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- can be achieved through a one-pot three-component reaction, a common strategy for the synthesis of hydantoin and thiohydantoin derivatives. This approach involves the condensation of an amino acid, an isothiocyanate, and an aldehyde or ketone. For the target molecule, the key starting materials are L-glutamic acid, phenyl isothiocyanate, and a suitable cyclizing agent.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product L-Glutamic_Acid L-Glutamic Acid Reaction_Vessel One-Pot Reaction (e.g., in Acetic Acid/Sodium Acetate) L-Glutamic_Acid->Reaction_Vessel Phenyl_Isothiocyanate Phenyl Isothiocyanate Phenyl_Isothiocyanate->Reaction_Vessel Target_Compound 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- Reaction_Vessel->Target_Compound Cyclization & Hydrolysis

Caption: Proposed one-pot synthesis workflow for the target compound.

Experimental Protocol

Materials:

  • L-Glutamic acid

  • Phenyl isothiocyanate

  • Glacial acetic acid

  • Anhydrous sodium acetate

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-glutamic acid (1 equivalent) and anhydrous sodium acetate (2 equivalents) in a minimal amount of glacial acetic acid.

  • To this stirred solution, add phenyl isothiocyanate (1.1 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold deionized water with vigorous stirring.

  • A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any unreacted starting materials and acetic acid.

  • Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to obtain the purified 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo-.

  • Dry the purified product under vacuum.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Serves as both a solvent and a catalyst for the condensation and cyclization reactions.

  • Anhydrous Sodium Acetate: Acts as a base to facilitate the initial reaction between the amino acid and the isothiocyanate.

  • Reflux: Provides the necessary thermal energy to drive the reaction to completion.

  • Precipitation in Ice-Cold Water: The product is expected to be sparingly soluble in cold water, allowing for its separation from the reaction mixture.

  • Recrystallization: A standard purification technique to remove impurities and obtain a crystalline solid of high purity.

Characterization of 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo-

A combination of spectroscopic and analytical techniques is essential to confirm the structure and purity of the synthesized compound.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the phenyl group, the methine proton at the 4-position of the imidazolidine ring, the methylene protons of the propanoic acid side chain, and the acidic proton of the carboxylic acid.
¹³C NMR Resonances for the carbonyl carbon (C=O), the thioxo carbon (C=S), the carbons of the phenyl ring, the carbons of the imidazolidine ring, and the carbons of the propanoic acid side chain.
FT-IR Characteristic absorption bands for the N-H stretching vibration, C=O stretching of the carboxylic acid and the imidazolidine ring, C=S stretching, and aromatic C-H stretching.
Mass Spec A molecular ion peak corresponding to the calculated molecular weight of the compound, along with characteristic fragmentation patterns.
Chromatographic Analysis
  • Thin-Layer Chromatography (TLC): Used for monitoring the progress of the reaction and assessing the purity of the final product. A single spot on the TLC plate in an appropriate solvent system indicates a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of the purity of the compound.

Potential Applications and Future Directions

The synthesized 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- can serve as a valuable building block in medicinal chemistry.[5] The carboxylic acid functionality allows for the creation of a diverse library of amide derivatives, which can be screened for various biological activities, including but not limited to:

  • Antimicrobial agents[2][3]

  • Anticancer agents[4][6]

  • Antiviral agents[7]

  • Enzyme inhibitors

Future work could involve the synthesis of a series of analogs by varying the substituent on the phenyl ring and modifying the length of the carboxylic acid side chain to explore the structure-activity relationships of this class of compounds.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo-. The proposed synthetic route is based on well-established chemical principles for the formation of 2-thioxoimidazolidin-4-ones. The detailed characterization protocol ensures the unambiguous identification and purity assessment of the target molecule. This compound represents a promising scaffold for the development of novel therapeutic agents, and the methodologies described herein provide a solid foundation for further research in this area.

References

  • SpectraBase. L-5-OXO-1-PHENYL-2-THIOXO-4-IMIDAZOLIDINEPROPIONAMIDE. Available from: [Link]

  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909.
  • Al-Bayati, R. I. H., & Al-Amiery, A. A. (2013). Synthesis and identification of novel 2-thioxo-imidazolidin-4-one derivatives containing azo and ester groups.
  • Abdel-Gawad, H., et al. (2021). Synthesis and Evaluation of 5-imino-4-thioxoimidazolidin-2-one Derivatives as Antibacterial and Antifungal Agents. Medicinal Chemistry, 17(6), 638-645.
  • SpectraBase. p-{[(4,4-diphenyl-5-oxo-2-thioxo-1-imidazolidinyl)methyl]amino} benzoic acid, ethyl ester. Available from: [Link]

  • Molecules. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Available from: [Link]

  • ResearchGate. Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. Available from: [Link]

  • Pharmacia. Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Available from: [Link]

  • PubMed. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Available from: [Link]

  • ResearchGate. Fragments of 1 H NMR spectra of... Available from: [Link]

  • MDPI. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Available from: [Link]

  • PMC. 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one. Available from: [Link]

  • PMC. Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)propanoic acid, a heterocyclic compound belonging to the thiohydantoin class of molecules. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogues, theoretical predictions, and established analytical methodologies to serve as a foundational resource for researchers, scientists, and professionals in drug development. The guide covers the compound's identity, a proposed synthetic route, predicted and expected physicochemical characteristics, and detailed protocols for its empirical characterization. This document is intended to facilitate further research and application of this molecule by providing a robust starting point for its synthesis and analysis.

Introduction and Chemical Identity

3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)propanoic acid is a derivative of 2-thiohydantoin, a sulfur analogue of hydantoin. The core five-membered ring structure substituted at the 1- and 4-positions, combined with a propanoic acid functional group, suggests potential for this molecule to be explored in medicinal chemistry and materials science. The presence of a carboxylic acid group, a phenyl ring, and the thiohydantoin core imparts a unique combination of structural and electronic features that are likely to influence its biological activity and material properties. Compounds of the broader rhodanine and thiohydantoin classes, to which this molecule belongs, are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties[1][2].

Table 1: Compound Identification

IdentifierValueReference
Chemical Name 3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)propanoic acid[3]
Synonym(s) 3-(5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propanoic acid[3]
CAS Number 5624-27-1[3]
Molecular Formula C₁₂H₁₂N₂O₃S[3]
Molecular Weight 264.30 g/mol [3]
Physical Form Solid[3]

digraph "Chemical_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; C7 [label="C"]; N2 [label="N"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; O1 [label="O"]; S1 [label="S"]; O2 [label="O"]; O3 [label="O"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"]; H12 [label="H"];

// Phenyl Ring C1 -- C2 [style=solid]; C2 -- C3 [style=solid]; C3 -- C4 [style=solid]; C4 -- C5 [style=solid]; C5 -- C6 [style=solid]; C6 -- C1 [style=solid];

// Imidazolidine Ring C1 -- N1 [style=solid]; N1 -- C7 [style=solid]; C7 -- N2 [style=solid]; N2 -- C8 [style=solid]; C8 -- N1 [style=solid];

// Substituents C7 -- S1 [style=double]; C8 -- O1 [style=double]; C8 -- C9 [style=solid]; C9 -- C10 [style=solid]; C10 -- C11 [style=solid]; C11 -- O2 [style=double]; C11 -- O3 [style=solid]; O3 -- H12 [style=solid];

// Hydrogens C2 -- H1[style=solid]; C3 -- H2[style=solid]; C4 -- H3[style=solid]; C5 -- H4[style=solid]; C6 -- H5[style=solid]; N2 -- H6[style=solid]; C9 -- H7 [style=solid]; C9 -- H8 [style=solid]; C10 -- H9 [style=solid]; C10 -- H10 [style=solid]; C8 -- H11 [style=solid];

}

Caption: 2D Structure of the title compound.

Synthesis and Purification

G cluster_start Starting Materials cluster_reaction1 Step 1: Formation of Phenylthiocarbamoyl Derivative cluster_reaction2 Step 2: Cyclization to Thiohydantoin cluster_purification Purification cluster_product Final Product start1 N-Phenyl-DL-aspartic acid step1 Reaction in Acetic Anhydride/Pyridine start1->step1 start2 Ammonium Thiocyanate start2->step1 start3 Acetic Anhydride start3->step1 step2 Acid-catalyzed Cyclization (e.g., HCl) step1->step2 purification Recrystallization from Ethanol/Water step2->purification product 3-(5-oxo-1-phenyl-2-thioxo-4- imidazolidinyl)propanoic acid purification->product

Caption: Proposed synthetic workflow for the title compound.

Proposed Synthesis Protocol

This protocol is adapted from general methods for synthesizing thiohydantoin derivatives from amino acids[4].

Step 1: Synthesis of the Phenylthiocarbamoyl Amino Acid Derivative

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-phenyl-DL-aspartic acid (1 equivalent) in a mixture of acetic anhydride (3 equivalents) and pyridine (3 equivalents).

  • Add ammonium thiocyanate (1.1 equivalents) to the solution.

  • Heat the reaction mixture at 90-100 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring.

  • The intermediate product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Cyclization to 3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)propanoic acid

  • Suspend the dried intermediate from Step 1 in a solution of concentrated hydrochloric acid and water (1:1 v/v).

  • Reflux the mixture for 1-2 hours. The suspension should gradually dissolve and then a new precipitate may form.

  • Monitor the cyclization by TLC.

  • Cool the reaction mixture in an ice bath to maximize precipitation of the final product.

  • Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the product under vacuum.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or dioxane/water mixture, to yield the final product as a crystalline solid.

Physicochemical Properties

Due to the limited availability of experimental data for this specific compound, the following section provides predicted values for key physicochemical parameters, along with standardized protocols for their experimental determination.

Table 2: Predicted and Expected Physicochemical Properties

PropertyPredicted/Expected ValueMethod/Rationale
Melting Point (°C) Expected to be a crystalline solid with a relatively high melting point (>200 °C)Based on similar thiohydantoin structures which are typically high-melting solids[2].
pKa ~4.0 (for the carboxylic acid), ~7.0 (for the N-H proton of the thiohydantoin ring)Predicted using computational models and based on the known pKa of propanoic acid and the N-H acidity of related thiohydantoins[5].
logP (Octanol/Water) ~1.5 - 2.5Predicted using computational models. The phenyl group increases lipophilicity, while the carboxylic acid and thiohydantoin core contribute to polarity.
Aqueous Solubility Sparingly soluble in water, especially at neutral pH. Solubility increases at higher pH due to deprotonation of the carboxylic acid.The molecule has both hydrophobic (phenyl) and hydrophilic (carboxylic acid, amide) regions.
Organic Solvent Solubility Soluble in polar organic solvents like DMSO, DMF, and moderately soluble in alcohols like ethanol and methanol."Like dissolves like" principle.
Experimental Protocols for Physicochemical Characterization

3.1.1. Determination of Melting Point

  • Place a small amount of the dried, purified compound into a capillary tube.

  • Use a calibrated melting point apparatus.

  • Heat the sample at a rate of 1-2 °C per minute near the expected melting point to ensure accuracy.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

3.1.2. Determination of Aqueous Solubility

  • Prepare a series of saturated solutions of the compound in deionized water at a constant temperature (e.g., 25 °C).

  • Equilibrate the solutions for 24 hours with continuous stirring.

  • Centrifuge the solutions to pellet the undissolved solid.

  • Carefully extract an aliquot of the supernatant.

  • Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

3.1.3. Determination of pKa

  • Prepare a solution of the compound in a co-solvent system (e.g., water/methanol) if aqueous solubility is low.

  • Titrate the solution with a standardized solution of NaOH while monitoring the pH with a calibrated pH meter.

  • Plot the pH versus the volume of NaOH added.

  • The pKa can be determined from the midpoint of the titration curve. For multiple pKa values, specialized software can be used for data fitting.

3.1.4. Determination of logP

  • Prepare a solution of the compound in a biphasic system of n-octanol and water.

  • Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

  • Separate the n-octanol and aqueous layers by centrifugation.

  • Measure the concentration of the compound in each layer using a suitable analytical technique (e.g., UV-Vis or HPLC).

  • Calculate the logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic and Analytical Characterization

While specific spectra for this compound are not available, this section outlines the expected spectral characteristics based on its structure and data from analogous compounds[6][7][8][9].

Expected ¹H NMR Spectral Data (in DMSO-d₆)
  • ~12.0-13.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

  • ~10.0-11.0 ppm (singlet, 1H): N-H proton of the thiohydantoin ring.

  • ~7.2-7.6 ppm (multiplet, 5H): Protons of the phenyl ring.

  • ~4.0-4.5 ppm (multiplet, 1H): Methine proton (-CH-) at the 4-position of the imidazolidine ring.

  • ~2.5-3.0 ppm (multiplet, 2H): Methylene protons (-CH₂-) of the propanoic acid chain adjacent to the ring.

  • ~2.2-2.6 ppm (multiplet, 2H): Methylene protons (-CH₂-) of the propanoic acid chain adjacent to the carboxyl group.

Expected ¹³C NMR Spectral Data (in DMSO-d₆)
  • ~180-185 ppm: Thiocarbonyl carbon (C=S).

  • ~170-175 ppm: Carbonyl carbon of the carboxylic acid (-COOH).

  • ~165-170 ppm: Carbonyl carbon of the imidazolidine ring (C=O).

  • ~125-140 ppm: Aromatic carbons of the phenyl ring.

  • ~55-65 ppm: Methine carbon (-CH-) at the 4-position of the imidazolidine ring.

  • ~30-40 ppm: Methylene carbons (-CH₂-) of the propanoic acid chain.

Expected Infrared (IR) Spectral Data (KBr Pellet)
  • ~3100-3300 cm⁻¹: N-H stretching vibration.

  • ~2500-3000 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

  • ~1700-1750 cm⁻¹: C=O stretching of the imidazolidine ring.

  • ~1680-1710 cm⁻¹: C=O stretching of the carboxylic acid.

  • ~1500-1600 cm⁻¹: Aromatic C=C stretching.

  • ~1100-1250 cm⁻¹: C=S stretching vibration.

Expected Mass Spectrometry Data (ESI-)
  • [M-H]⁻: Expected at m/z 263.05.

Protocols for Spectroscopic Analysis

4.5.1. NMR Spectroscopy

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

4.5.2. IR Spectroscopy

  • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

4.5.3. Mass Spectrometry

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

  • Infuse the solution directly into the electrospray ionization (ESI) source of a mass spectrometer.

  • Acquire the mass spectrum in both positive and negative ion modes to identify the molecular ion and common adducts.

Stability Considerations

The thiohydantoin ring is susceptible to hydrolysis, particularly under basic conditions[5][10]. The ester and amide-like bonds within the ring can be cleaved, leading to ring-opening and degradation of the compound. It is therefore recommended to store the compound in a dry, neutral environment. For solution-based studies, freshly prepared solutions should be used, and the pH should be controlled, especially for long-term experiments.

Protocol for Preliminary Stability Assessment
  • Prepare solutions of the compound in buffers of different pH values (e.g., pH 4, 7, and 9).

  • Incubate the solutions at a controlled temperature (e.g., 37 °C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Analyze the aliquots by HPLC to quantify the remaining parent compound and identify any major degradation products.

Conclusion

This technical guide provides a detailed theoretical and practical framework for the physicochemical characterization of 3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)propanoic acid. By combining information from related chemical structures with established analytical protocols, this document offers valuable insights for researchers. The proposed synthetic route, predicted properties, and expected analytical signatures serve as a robust foundation for the empirical study and potential application of this compound in various scientific disciplines.

References

  • Royal Society of Chemistry. (2019). Supporting Information for [Title of Paper where spectra are found]. Retrieved from [Link] (Note: A specific link cannot be provided as the data is from a general supporting information file, but similar data can be found in supplementary materials of organic chemistry publications).

  • ResearchGate. (n.d.). Fragments of 1H NMR spectra of 1,3-diphenyl-2-thioxoimidazolidine-4,5-dione 1c and 3-phenyl-2-(phenylimino)thiazolidine-4,5-dione 6. Retrieved from [Link]

  • Al-Ostath, A., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Mini-Reviews in Organic Chemistry, 18(5), 599-616.
  • Al-Ostath, A., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Bentham Science.
  • Ortega-Vidal, J., et al. (2013).
  • El-Sayed, W. A., et al. (2012). Synthesis of Potent Antitumor Oxo Quinazoline, Pyrazole and Thiazine Derivatives. Australian Journal of Basic and Applied Sciences, 6(3), 675-685.
  • Grybaitė, B., et al. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 23(9), 5021.
  • Ali, I., et al. (2022). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Scientific Reports, 12(1), 13137.
  • Elhady, H. A., et al. (2020). Synthesis, Reactions and Applications of 2-Thiohydantoin. Current Organic Synthesis, 17(1), 2-18.
  • Lesyk, R., et al. (2021). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia, 68(1), 197-204.
  • Teneva, D., et al. (2021). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules, 26(11), 3321.
  • Asghari, S., et al. (2016). Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. Iranian Journal of Pharmaceutical Research, 15(4), 777-784.
  • Al-Amiery, A. A., et al. (2012). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 4(11), 4862-4868.
  • Lesyk, R., et al. (2021). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia, 68(1), 197-204. Retrieved from [Link]

Sources

Crystal structure analysis of 5-oxo-1-phenyl-2-thioxo-imidazolidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Oxo-1-Phenyl-2-Thioxo-Imidazolidine Derivatives

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis and crystal structure analysis of 5-oxo-1-phenyl-2-thioxo-imidazolidine derivatives, a class of heterocyclic compounds recognized for their significant pharmacological potential. As a cornerstone of modern drug discovery, understanding the precise three-dimensional arrangement of these molecules is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and field-proven experimental insights.

The Significance of the 2-Thioxo-Imidazolidin-4-one Scaffold

The 5-oxo-1-phenyl-2-thioxo-imidazolidine core, a derivative of 2-thiohydantoin, is a privileged scaffold in medicinal chemistry.[1][2][3] Its rigid, planar structure, coupled with versatile sites for substitution, allows for the creation of diverse chemical libraries. Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3][4] The therapeutic potential of these derivatives is intrinsically linked to their molecular geometry and the intermolecular interactions they can form with biological targets. Therefore, high-resolution structural analysis is not merely a characterization step but a critical component of the rational drug design cycle.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the successful synthesis and crystallization of the target compound. The quality of the final structural model is directly dependent on the purity of the material and the perfection of the single crystal obtained.

Synthetic Pathways

A prevalent and effective method for synthesizing 3-phenyl-5-substituted-2-thioxo-imidazolidin-4-ones involves the reaction of α-amino acids with phenyl isothiocyanate.[5] This approach is valued for its reliability and the high yields it typically affords.

  • Reactant Preparation: Dissolve C-(4-methylphenyl)glycine (1.65 g, 10 mmol) and phenyl isothiocyanate (PhNCS) (1.35 g, 10 mmol) in a suitable solvent system.

  • Reaction: The reaction proceeds via nucleophilic attack of the amino acid's nitrogen on the electrophilic carbon of the isothiocyanate, followed by an intramolecular cyclization and dehydration to form the thiohydantoin ring.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up to isolate the crude product.

  • Crystallization: The purified product is recrystallized to obtain single crystals suitable for X-ray diffraction. A common and effective method is slow evaporation from a binary solvent system, such as ethanol/water (1:1). High-quality crystals are typically colorless and prismatic.

Spectroscopic Confirmation

Before proceeding to X-ray analysis, the chemical identity of the synthesized compound must be unequivocally confirmed using a suite of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expected characteristic peaks include N-H stretching (~3154 cm⁻¹), C=O stretching (~1759 cm⁻¹), and C=S stretching (~1513 cm⁻¹).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, confirming the connectivity and stereochemistry. For example, the proton at the C5 position typically appears as a singlet around δ 5.49 ppm, while the N-H proton is a broad singlet further downfield (~δ 10.99 ppm).[5]

Elucidation by Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[6] It provides unambiguous data on bond lengths, bond angles, and the intermolecular interactions that govern the crystal packing.

The SC-XRD Experimental Workflow

The process of determining a crystal structure is a systematic workflow that requires meticulous execution at each stage.

sc_xrd_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination crystal_selection Crystal Selection (Microscope) crystal_mounting Mounting on Goniometer crystal_selection->crystal_mounting Select defect-free crystal data_collection X-ray Exposure & Diffraction Pattern Collection crystal_mounting->data_collection Place in X-ray beam data_processing Data Processing (Indexing, Integration) data_collection->data_processing Raw diffraction images structure_solution Structure Solution (Phase Problem) data_processing->structure_solution Reflection file (h, k, l, I) structure_refinement Structure Refinement structure_solution->structure_refinement Initial atomic coordinates final_model Final Structural Model (CIF) structure_refinement->final_model Refined model, R-factor check

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

  • Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in size and free of visible defects, is selected under a polarized light microscope. It is then mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and radiation damage.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å). The crystal is rotated, and a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected images are processed to determine the unit cell dimensions and space group. The intensities of thousands of individual diffraction spots (reflections) are integrated.

  • Structure Solution and Refinement: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. An initial molecular model is built into this map. This model is then refined iteratively by adjusting atomic positions, and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of the final model is assessed by the crystallographic R-factor (residual factor), with values typically below 0.05 (5%) indicating a good refinement.[7][8]

Interpreting the Crystallographic Data

The final output of an SC-XRD experiment is a crystallographic information file (CIF) containing a wealth of structural data. The analysis focuses on both the intramolecular geometry and the intermolecular interactions that dictate the crystal's supramolecular architecture.

Crystallographic Data Summary

The fundamental parameters describing the crystal lattice are summarized in a standardized table.

ParameterValue for 5-Phenyl-2-thioxo-4-imidazolidinone[7][8]
Chemical FormulaC₉H₈N₂OS
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.971(3)
b (Å)9.651(3)
c (Å)10.497(3)
α (°)82.39(2)
β (°)80.15(2)
γ (°)79.16(2)
Z4 (2 independent molecules in the asymmetric unit)
Final R-value0.045
Molecular Geometry and Conformation

Analysis of the structure of 5-phenyl-2-thioxo-4-imidazolidinone reveals that the central five-membered thiohydantoin ring is nearly planar.[7][8] The key structural feature is the orientation of the C5-phenyl ring relative to this core. In the reported structure, the asymmetric unit contains two independent molecules that differ primarily in the torsion angle of this phenyl group, highlighting the molecule's conformational flexibility.[7]

Supramolecular Assembly: The Role of Intermolecular Interactions

The packing of molecules in the crystal is directed by a network of non-covalent interactions, primarily hydrogen bonds. In the case of 5-phenyl-2-thioxo-4-imidazolidinone, two distinct hydrogen-bonding motifs are observed:

  • N-H···S Hydrogen Bonds: The thioamide groups form centrosymmetric dimers through robust N-H···S interactions.[7][8]

  • N-H···O Hydrogen Bonds: The amide groups of adjacent, independent molecules also form dimers via N-H···O hydrogen bonds.[7][8]

These interactions create a stable, three-dimensional lattice. Visualizing these interactions is crucial for understanding the solid-state properties of the compound.

H_Bonding cluster_dimer1 N-H···S Dimer cluster_dimer2 N-H···O Dimer molA N-H ... C=S Molecule A molA_prime S=C ... H-N Molecule A' molA:n1->molA_prime:s2 H-Bond molA_prime:n2->molA:s1 H-Bond molB N-H ... C=O Molecule B molC O=C ... H-N Molecule C molB:n3->molC:o2 H-Bond molC:n4->molB:o1 H-Bond

Caption: Hydrogen-bonding motifs forming molecular dimers in the crystal lattice.

For a more quantitative analysis of the full spectrum of intermolecular contacts, Hirshfeld surface analysis is an invaluable tool. It maps the regions of close contact between neighboring molecules, with different colors representing different types of interactions and their relative strengths, providing a visual fingerprint of the crystal packing environment.[9][10]

Implications for Drug Design and Development

The precise structural data obtained from SC-XRD is foundational for modern drug discovery.

  • Structure-Activity Relationship (SAR): By comparing the crystal structures of a series of active and inactive derivatives, researchers can identify the specific structural features—such as the conformation of a substituent or the ability to form a particular hydrogen bond—that are essential for biological activity.

  • Pharmacophore Modeling: The 2-thioxo-imidazolidin-4-one core acts as a rigid scaffold, or pharmacophore, that correctly positions key functional groups for interaction with a biological target.[2] Crystal structures provide the exact distances and angles between these groups, enabling the design of more potent and selective analogues.

  • In Silico Screening: High-resolution crystal structures serve as the basis for computational studies, such as molecular docking, which can predict how newly designed molecules will bind to a protein target, accelerating the discovery process.

Conclusion

The crystal structure analysis of 5-oxo-1-phenyl-2-thioxo-imidazolidine derivatives is a critical discipline that bridges synthetic chemistry with pharmacology. It provides an atomic-level understanding of molecular architecture and the non-covalent forces that govern molecular recognition. The methodologies and insights detailed in this guide underscore the indispensable role of single-crystal X-ray diffraction in transforming promising chemical scaffolds into rationally designed therapeutic agents.

References

  • A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones. (2012). Letters in Drug Design & Discovery, 9(5), 549-555.
  • A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones. (2012). Bentham Science.
  • A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones. (2012). Ingenta Connect.
  • Nafie, M. S., et al. (n.d.). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. PMC - PubMed Central.
  • Synthesis and Biological Evaluation of some new 2- Thioxoimidazolidin- 4-one Derivatives (part II). (2024). Iraqi Journal of Pharmaceutical Sciences.
  • X-ray crystal structure of new monohydrate of 2-thioxoimidazolidin-4-one derivative and structural comparison with its analogs; visualizing intermolecular interactions with Hirshfeld surface analysis. (n.d.). Sci-Hub.
  • El-Sharief, M. A. M. Sh, et al. (n.d.). 5-Thioxoimidazolidine-2-one derivatives: Synthesis, anti-inflammatory activity, analgesic activity, COX inhibition assay and molecular modelling study.
  • Ogawa, T., et al. (2007). Crystal Structure of 5-Phenyl-2-thioxo-4-imidazolidinone. Analytical Sciences: X-ray Structure Analysis Online, 23, x199–x200.
  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Deriv
  • Crystal Structure of 5-Phenyl-2-thioxo-4-imidazolidinone. (2007).
  • X-ray powder diffraction data for the second and third polymorphs of 1-methylhydantoin. (2022). Powder Diffraction, 37(2), 127-131.
  • Single-Crystal X-Ray Diffraction (SC-XRD). (2025). Universität Ulm.
  • Crystal structure and Hirshfeld surface analysis of 5-oxo-7-phenyl-2-(phenylamino)-1H-[1][2][4]triazolo[1,5-a]pyridine-6,8-dicarbonitrile dimethyl sulfoxide monosolvate. (n.d.). PMC - PubMed Central.

Sources

1H NMR and 13C NMR spectral data for thiohydantoin derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to ¹H and ¹³C NMR Spectral Data for Thiohydantoin Derivatives

Introduction

The thiohydantoin scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry and drug development.[1] Derivatives of this core structure exhibit a vast array of biological activities, including antimicrobial, antidiabetic, and anticancer properties.[2][3] Given their therapeutic potential, the unambiguous structural characterization of novel thiohydantoin derivatives is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for elucidating the molecular architecture of these compounds in solution.[4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the ¹H and ¹³C NMR spectral features of thiohydantoin derivatives. Moving beyond a simple catalog of data, this document delves into the causal relationships between molecular structure and spectral output, offers field-proven experimental protocols, and introduces advanced techniques for tackling complex structures. The aim is to equip the reader with the expertise to confidently interpret NMR spectra, validate molecular structures, and accelerate the pace of discovery.

Fundamental Principles: The Spectroscopic Impact of the Thiocarbonyl Group

The defining structural feature of a 2-thiohydantoin, which distinguishes it from its hydantoin analogue, is the substitution of the carbonyl oxygen at the C2 position with a sulfur atom. This seemingly simple change dramatically alters the electronic environment within the heterocyclic ring, leading to predictable and highly characteristic signatures in both ¹H and ¹³C NMR spectra.[4]

The sulfur atom is less electronegative than oxygen and possesses more diffuse p-orbitals. This results in a different electronic distribution in the C=S double bond compared to the C=O bond. The thiocarbonyl carbon (C2) experiences significantly less shielding than a carbonyl carbon, a phenomenon that is the most prominent and diagnostic feature in the ¹³C NMR spectrum.[5] This deshielding effect also influences the neighboring N1 and N3 atoms and their attached protons.

Caption: Core structure of 2-thiohydantoin with IUPAC numbering.

¹³C NMR Spectral Data Analysis: Pinpointing the Thiocarbonyl

The ¹³C NMR spectrum provides a direct and unambiguous fingerprint of the carbon skeleton. For thiohydantoin derivatives, the chemical shifts of the ring carbons are highly informative.

Core Carbon Chemical Shifts:

  • C2 (Thiocarbonyl, C=S): This is the most diagnostic signal in the spectrum. The C2 carbon is profoundly deshielded due to the electronic properties of the C=S bond and the lower energy of electronic excitations like σ → π*.[5] It consistently resonates at a very low field, typically in the range of 180–185 ppm .[4] This is a dramatic downfield shift of over 30 ppm compared to the analogous C2 carbonyl carbon in hydantoins (~156 ppm), making it an unmistakable marker for the thiohydantoin core.

  • C4 (Carbonyl, C=O): The chemical shift of the C4 carbonyl carbon is less affected by the C2 substitution and appears in the typical range for amide carbonyls, generally between 170–176 ppm .[4][6] Its precise location can be influenced by substituents at N3 and C5.

  • C5 (Aliphatic Carbon): The C5 carbon's chemical shift is highly dependent on its substitution pattern. For a simple thiohydantoin with two protons at C5, the signal appears around 50–55 ppm . If C5 is substituted with alkyl or aryl groups, the signal will shift accordingly, and its nature as a CH or a quaternary carbon can be confirmed using DEPT (Distortionless Enhancement by Polarization Transfer) experiments.[7]

Data Summary: Characteristic ¹³C NMR Chemical Shifts

The following table summarizes typical chemical shift ranges for the core carbons of 5,5-disubstituted-2-thiohydantoins, which are commonly studied derivatives.

Carbon AtomFunctional GroupTypical Chemical Shift (δ, ppm)Key Insights
C2Thiocarbonyl (C=S)180 – 185Highly deshielded; the hallmark of the thiohydantoin ring.[4]
C4Carbonyl (C=O)170 – 176Typical amide carbonyl region; less affected by C2.[4][6]
C5Quaternary (C-R₂)65 – 75Shift is dependent on the nature of the substituents.[4]

Note: Data synthesized from spectra reported in DMSO-d₆.[4][6] Shifts can vary based on substitution and solvent.

¹H NMR Spectral Data Analysis: Probing the N-H and C5 Protons

The ¹H NMR spectrum reveals information about the chemical environment of protons, their proximity to one another, and the number of different proton types.

  • N-H Protons (N1-H and N3-H): The protons attached to the nitrogen atoms are key reporters. They typically appear as somewhat broad singlets at a low field due to the deshielding effects of the adjacent thiocarbonyl and carbonyl groups.

    • N3-H: Generally resonates further downfield, often in the 11.5–12.0 ppm range.[4]

    • N1-H: Typically found slightly upfield from N3-H, in the 10.0–10.5 ppm range.[4]

    • Causality: The substitution of oxygen with sulfur at C2 leads to a general downfield shift for these N-H protons compared to their hydantoin counterparts.[4] These protons are acidic and will readily exchange with deuterium; adding a drop of D₂O to the NMR tube will cause these signals to disappear, providing a simple method for their confirmation.

  • C5-H Protons: Protons on the C5 carbon give signals in the aliphatic region. In an unsubstituted thiohydantoin, they appear as a singlet around 4.0–4.3 ppm . In 5-monosubstituted derivatives, this proton becomes a methine (CH) and will appear as a multiplet (e.g., a doublet of doublets) depending on the adjacent protons in the substituent. Its coupling constants (J-values) can provide valuable information about the conformation of the substituent relative to the ring.[8][9]

Data Summary: Characteristic ¹H NMR Chemical Shifts

The table below provides typical chemical shift ranges for the core protons of a 5,5-diphenyl-2-thiohydantoin model, illustrating the downfield nature of the N-H signals.

ProtonEnvironmentTypical Chemical Shift (δ, ppm)Key Insights
N1-HAmide~10.4Deshielded by C=S group; exchangeable with D₂O.[4]
N3-HAmide~11.8Deshielded by C=O group; exchangeable with D₂O.[4]
Aromatic-HPhenyl at C57.3 – 7.5Shows minimal change compared to hydantoin analogue.[4]

Note: Data synthesized from spectra reported in DMSO-d₆.[4][6] Solvent choice significantly impacts the chemical shift and line shape of N-H protons.[10]

Experimental Protocol: A Self-Validating Workflow

The quality and reproducibility of NMR data hinge on a meticulously executed experimental protocol. This section provides a step-by-step methodology designed for clarity and accuracy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh 5-10 mg of thiohydantoin derivative Prep2 Select deuterated solvent (e.g., DMSO-d6, CDCl3) Prep1->Prep2 Prep3 Dissolve sample in ~0.6 mL of solvent in NMR tube Prep2->Prep3 Prep4 Add internal standard (TMS), if required Prep3->Prep4 Acq1 Insert sample into NMR spectrometer Prep4->Acq1 Acq2 Lock, tune, and shim the instrument Acq1->Acq2 Acq3 Acquire 1D Spectra (¹H, ¹³C, DEPT) Acq2->Acq3 Acq4 Acquire 2D Spectra (COSY, HSQC, HMBC) Acq3->Acq4 Proc1 Apply Fourier Transform, phase and baseline correction Acq4->Proc1 Proc2 Calibrate spectra using solvent or TMS peak Proc1->Proc2 Proc3 Integrate ¹H signals and pick peaks for ¹³C Proc2->Proc3 Proc4 Assign signals using 1D and 2D correlation data Proc3->Proc4 Report Report Proc4->Report Final Structural Elucidation

Caption: Standardized workflow for NMR analysis of thiohydantoin derivatives.

Step-by-Step Methodology:

  • Sample Preparation:

    • Solute: Accurately weigh 5–10 mg of the purified thiohydantoin derivative.[4]

    • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often an excellent choice as it dissolves a wide range of organic compounds and its residual proton peak (δ ≈ 2.50 ppm) and carbon peaks (δ ≈ 39.52 ppm) do not typically overlap with signals of interest.[11] CDCl₃ is another common choice, but N-H protons may appear broader or exchange more rapidly. The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding.[10]

    • Procedure: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent directly within a 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.

    • Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for referencing ¹H and ¹³C spectra to 0.00 ppm.[10]

  • Data Acquisition Parameters:

    • Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.[4] Higher fields provide better signal dispersion and sensitivity.

    • ¹H NMR Parameters (Typical):

      • Pulse Program: Standard single pulse (e.g., Bruker zg30).

      • Spectral Width: 12–16 ppm.

      • Number of Scans: 16–64, depending on concentration.

      • Relaxation Delay (d1): 1–2 seconds.[4]

    • ¹³C NMR Parameters (Typical):

      • Pulse Program: Proton-decoupled (e.g., Bruker zgpg30).

      • Spectral Width: 220–240 ppm.

      • Number of Scans: 1024–4096, to compensate for the low natural abundance of ¹³C.

      • Relaxation Delay (d1): 2–5 seconds, to allow for full relaxation of quaternary carbons.[4]

  • Data Processing:

    • Transformation & Correction: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by manual phase correction and automated baseline correction to ensure accurate integrals and peak shapes.[10]

    • Referencing: Calibrate the chemical shift axis. For ¹H NMR in DMSO-d₆, the residual solvent peak is set to 2.50 ppm. For ¹³C NMR, the center of the DMSO-d₆ septet is set to 39.52 ppm.[12]

Advanced 2D NMR Techniques for Unambiguous Elucidation

For complex thiohydantoin derivatives with multiple substituents, 1D NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all proton and carbon signals by revealing through-bond connectivity.[13][14]

Caption: Relationship between 2D NMR experiments for structural connectivity.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds.[7] A cross-peak between two proton signals in a COSY spectrum indicates that those protons are on adjacent carbons (or are geminal). This is invaluable for tracing out the carbon chains of substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps each proton signal to the carbon signal to which it is directly attached (a one-bond correlation).[7] It provides a direct link between the ¹H and ¹³C spectra, allowing for the definitive assignment of all protonated carbons (CH, CH₂, CH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D experiment for piecing together a molecule. The HMBC spectrum shows correlations between protons and carbons over two to four bonds.[15] Its primary utility is in identifying connections to non-protonated (quaternary) carbons, such as C2, C4, and a disubstituted C5, which are invisible in an HSQC spectrum. By observing correlations from known protons to these quaternary centers, the entire molecular framework can be assembled.

Conclusion

The ¹H and ¹³C NMR spectra of thiohydantoin derivatives offer a wealth of structural information that is readily interpretable with a foundational understanding of their key features. The thiocarbonyl carbon at C2 provides a highly deshielded and unmistakable signal above 180 ppm, serving as the primary diagnostic marker for this heterocyclic class. The downfield shifts of the N-H protons further corroborate the presence of the thiohydantoin core. While 1D NMR is often sufficient for simple derivatives, a combination of 2D techniques—COSY, HSQC, and HMBC—provides a robust, self-validating system for the complete and unambiguous structural elucidation of even the most complex and novel analogues. Mastering the interpretation of these spectra is an essential skill for any scientist engaged in the synthesis and development of thiohydantoin-based therapeutics.

References

  • Novel Thiohydantoin Derivatives: Design, Synthesis, Spectroscopic Characterization, Crystal Structure, Sar, Dft, Molecular Docking, Antibacterial, Antidiabetic and Antioxidant in Vitro and in Vivo Evaluation. (n.d.). ResearchGate. Retrieved January 20, 2024, from [Link]

  • El-Sheshtawy, H. S., et al. (2024). Solvent-modulated second harmonic generation in N-alkylated thiohydantoin derivatives: synthesis, characterization, and first-principle insights. Scientific Reports. Available from: [Link]

  • Gotmare, P. A., et al. (2023). Design of Novel Thiohydantoin Derivatives and Exploration their Physico-Chemical Parameters. ResearchGate. Available from: [Link]

  • Novel Thiohydantoin Derivatives: Design, Synthesis, Spectroscopic Characterization, Crystal Structure, SAR, DFT, Molecular Docking, Pharmacological and Toxicological activities. (n.d.). ResearchGate. Retrieved January 20, 2024, from [Link]

  • Al-Obaidi, A., & Al-Janabi, K. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. Available from: [Link]

  • Lütjohann, D. S., et al. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Physical Chemistry Chemical Physics. Available from: [Link]

  • Novel thiohydantoin derivatives: design, synthesis, spectroscopic characterization, crystal structure, SAR, DFT, molecular docking, pharmacological and toxicological activities. (n.d.). OUCI. Retrieved January 20, 2024, from [Link]

  • Lütjohann, D. S., et al. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. National Institutes of Health. Available from: [Link]

  • Ösz, E., Szilágyi, L., & Marton, J. (1998). Structural analysis of hydantoins and 2-thiohydantoins in solution using 13C, 1H NMR coupling constants. Journal of Molecular Structure. Available from: [Link]

  • Attia, I., et al. (1989). 1H-Nmr Studies of Folded Conformation in Hydantoin and Thiohydantoin Derived from S-Methyl and S-Ethyl L-Cysteine. Oriental Journal of Chemistry. Available from: [Link]

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2024, from [Link]

  • Wasylishen, R. E., et al. (1995). A solid-state 13C NMR and theoretical investigation of carbonyl and thiocarbonyl carbon chemical shift tensors. Canadian Journal of Chemistry. Available from: [Link]

  • Wasylishen, R. E., et al. (1995). A solid-state 13C NMR and theoretical investigation of carbonyl and thiocarbonyl carbon chemical shift tensors. ResearchGate. Available from: [Link]

  • van der Heijden, P. (2021). Advanced NMR techniques for structural elucidation in medicinal chemistry. Diva-Portal.org. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available from: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available from: [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Retrieved January 20, 2024, from [Link]

  • Káčer, P., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]

Sources

A Technical Guide to the Biological Activity Screening of Novel Imidazolidinone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Imidazolidinone derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This guide provides a comprehensive technical overview of the essential methodologies for screening the biological activity of novel imidazolidinone compounds. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating system of protocols. This document aims to be an authoritative resource, grounded in scientific literature, to facilitate the discovery and development of new therapeutic agents based on the versatile imidazolidinone scaffold.

Introduction: The Therapeutic Potential of Imidazolidinones

Imidazolidinones are a class of five-membered heterocyclic compounds structurally related to imidazolidine, featuring a urea or amide functional group.[1] This structural motif is present in several clinically used drugs, highlighting its importance as a pharmacophore. For instance, drugs like imidapril (an ACE inhibitor) and azlocillin (an antibiotic) contain the 2-imidazolidinone ring system.[1] The versatility of the imidazolidinone scaffold allows for diverse chemical modifications, leading to a wide array of derivatives with distinct pharmacological profiles.[2][3] Recent research has focused on synthesizing novel imidazolidinone derivatives and evaluating their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[4][5][6] This guide will delineate the critical in vitro screening assays necessary to elucidate the therapeutic potential of these novel compounds.

Foundational Screening: In Vitro Cytotoxicity Assessment

A primary and crucial step in the biological evaluation of any new chemical entity is the assessment of its cytotoxic potential. This initial screen helps to identify compounds with potential anticancer activity and provides a preliminary indication of their general toxicity to living cells. The MTT assay is a widely accepted and reliable method for this purpose.[7][8]

The MTT Assay: Principle and Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] The principle is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.[7][8] The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cell viability.[7] This assay is favored for its simplicity, high-throughput compatibility, and sensitivity.[7]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of novel imidazolidinone compounds against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, SW620 for colorectal cancer)[4]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Novel imidazolidinone compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure: [10][11]

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazolidinone compounds in the culture medium. After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2 to 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Cytotoxicity of Imidazolidinone Derivatives
CompoundCell LineIC50 (µM)
9r HCT116Value
9r SW620Value
Control DrugHCT116Value
Control DrugSW620Value
Table based on findings from a study on 4-imidazolidinone derivatives.[4]
Mechanistic Insights: ROS-Dependent Apoptosis

Some imidazolidinone derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[4] This mechanism involves the activation of the c-Jun N-terminal kinase (JNK) pathway, which further promotes apoptosis.[4] Investigating the underlying mechanism of action is a critical next step for promising cytotoxic compounds.

Workflow for Investigating ROS-Dependent Apoptosis

G A Treat Cancer Cells with Imidazolidinone Compound B Measure Intracellular ROS Levels A->B C Analyze Apoptosis (e.g., Annexin V/PI Staining) A->C D Western Blot for JNK Pathway Proteins A->D E Co-treatment with NAC (ROS Scavenger) G Conclusion: ROS-Dependent Apoptosis Confirmed B->G Increased ROS C->G Increased Apoptosis D->G JNK Pathway Activated F Re-evaluate ROS, Apoptosis, and JNK Activation E->F F->G Effects Reversed by NAC

Caption: Workflow for confirming ROS-dependent apoptosis induced by imidazolidinone compounds.

Antimicrobial Activity Screening

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.[12] Heterocyclic compounds, including imidazolidinones, have shown promise in this area.[6][12] The initial screening for antimicrobial activity typically involves determining the minimum inhibitory concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi.[12][13]

Antibacterial Susceptibility Testing

3.1.1. Broth Microdilution Method: Rationale and Protocol

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[12] This method involves preparing two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, followed by the addition of a standardized bacterial inoculum.[12] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]

Experimental Protocol: Broth Microdilution for MIC Determination [12]

Objective: To determine the MIC of novel imidazolidinone compounds against Gram-positive and Gram-negative bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Klebsiella pneumoniae (Gram-negative))[6]

  • Mueller-Hinton Broth (MHB)

  • Novel imidazolidinone compounds

  • Standard antibiotic (e.g., Ampicillin, Gentamycin)[6]

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each imidazolidinone compound in a suitable solvent. Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

3.1.2. Agar Disk Diffusion Method

An alternative and simpler method for preliminary screening is the agar disk diffusion method.[14] This technique involves placing paper disks impregnated with the test compound onto an agar plate that has been uniformly inoculated with a bacterial suspension.[14] The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is effective, it will inhibit bacterial growth, resulting in a clear zone of inhibition around the disk.[14] The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.

Antifungal Susceptibility Testing

Similar to antibacterial screening, the antifungal activity of novel imidazolidinone compounds can be assessed using broth dilution methods.[15] The general principle remains the same, but the growth medium and incubation conditions are adapted for fungal pathogens.

Experimental Protocol: Antifungal Broth Microdilution [15]

Objective: To determine the MIC of novel imidazolidinone compounds against pathogenic fungi.

Materials:

  • Fungal strains (e.g., Aspergillus fumigatus, Candida albicans)[6]

  • RPMI-1640 medium

  • Novel imidazolidinone compounds

  • Standard antifungal agent (e.g., Amphotericin B)[6]

  • 96-well microtiter plates

Procedure: The procedure is analogous to the antibacterial broth microdilution method, with the following modifications:

  • Medium: RPMI-1640 is commonly used for fungal susceptibility testing.

  • Incubation: Incubation times and temperatures will vary depending on the fungal species. For example, Candida species are typically incubated at 35°C for 24-48 hours, while Aspergillus species may require incubation at 35°C for 48-72 hours.

Data Presentation: Antimicrobial Activity of Imidazolidinone Derivatives
CompoundOrganismMIC (µg/mL)
Compound X S. aureusValue
Compound X E. coliValue
Compound X C. albicansValue
Standard DrugS. aureusValue
Standard DrugE. coliValue
Standard DrugC. albicansValue

Enzyme Inhibition Assays: Targeting Specific Molecular Pathways

Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes.[16][17] Therefore, screening novel imidazolidinone compounds for their ability to inhibit enzymes involved in disease processes is a crucial step in drug discovery.[18]

Rationale for Enzyme Inhibition Screening

Enzyme assays are fundamental to modern drug discovery, providing precise measurements of an enzyme's activity.[16] By identifying compounds that inhibit a target enzyme, researchers can develop drugs with high specificity and fewer side effects. The choice of target enzyme depends on the therapeutic area of interest. For example, in cancer drug discovery, kinases are common targets, while in infectious diseases, enzymes essential for pathogen survival are targeted.

General Protocol for an Enzyme Inhibition Assay

Objective: To determine the IC50 of novel imidazolidinone compounds against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Buffer solution

  • Novel imidazolidinone compounds

  • Detection reagent (depending on the assay format, e.g., fluorescent, colorimetric)

  • Microplate reader

Procedure:

  • Assay Setup: In a microtiter plate, combine the enzyme, buffer, and varying concentrations of the imidazolidinone compound. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specific time to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Incubation: Incubate the reaction for a set period at the optimal temperature for the enzyme.

  • Reaction Termination and Detection: Stop the reaction and add the detection reagent to measure the amount of product formed or substrate consumed.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Workflow for a Typical Enzyme Inhibition Assay

G A Dispense Enzyme and Buffer B Add Imidazolidinone Compound (Inhibitor) A->B C Pre-incubate B->C D Add Substrate to Initiate Reaction C->D E Incubate D->E F Stop Reaction and Add Detection Reagent E->F G Measure Signal (e.g., Fluorescence) F->G H Calculate % Inhibition and IC50 G->H

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Directions

The biological activity screening of novel imidazolidinone compounds is a multi-faceted process that requires a systematic and logical approach. This guide has outlined the core in vitro assays for assessing cytotoxicity, antimicrobial activity, and enzyme inhibition. The data generated from these initial screens are crucial for identifying promising lead compounds for further development. Future research should focus on elucidating the detailed mechanisms of action of the most active compounds, conducting in vivo efficacy and toxicity studies, and optimizing the lead structures to enhance their therapeutic potential. The versatility of the imidazolidinone scaffold, combined with a robust screening cascade, holds significant promise for the discovery of novel therapeutics to address unmet medical needs.

References

  • Apostol, P. A., et al. (2023). Antimicrobial Activity of 1,3-Oxazole and 1,3-Oxazol-5-one Derivatives. MDPI. [Link]

  • Askri, B., et al. (2023). Synthesis of New Spiropyrrolidine Derivatives. MDPI. [Link]

  • Imidazolidinone. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. (2022). MDPI. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2023). BellBrook Labs. [Link]

  • Antimicrobial Susceptibility Testing. (2023). StatPearls - NCBI Bookshelf. [Link]

  • Contrast Checker. (n.d.). WebAIM. Retrieved January 21, 2026, from [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (2018). PMC. [Link]

  • DOT Language. (n.d.). Graphviz. Retrieved January 21, 2026, from [Link]

  • Design, and Synthesis of Novel Imidazolidinedione Derivatives: Exploring their Anticancer Potential, Angiogenesis and in Silico Study Towards COX-2. (2023). ResearchGate. [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. (2023). ResearchGate. [Link]

  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2023). Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Color. (n.d.). Graphviz. Retrieved January 21, 2026, from [Link]

  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (2023). Journal of Pharmaceutical Negative Results. [Link]

  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (2016). PMC - NIH. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. (2019). The Journal of Organic Chemistry - ACS Publications. [Link]

  • 2-[(Arylmethoxy)imino]imidazolidines with potential biological activities. (2009). PubMed. [Link]

  • Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. (2017). ResearchGate. [Link]

  • Synthesis and anticancer activity of new substituted imidazolidinone sulfonamides. (n.d.). Semantic Scholar. [Link]

  • Large-Scale Screening of the Plant Extracts for Antifungal Activity against the Plant Pathogenic Fungi. (2018). The Plant Pathology Journal. [Link]

  • Current and Emerging Methods of Antibiotic Susceptibility Testing. (2021). MDPI. [Link]

  • Dot Language (graph based diagrams). (2018). Medium. [Link]

  • Imidazolidinones Derivatives As Pioneering Anticancer Agents: Unraveling Insights Through synthesis And Structure‐Activity Exploration. (2024). ResearchGate. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]

  • Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. (2020). Oriental Journal of Chemistry. [Link]

  • Antifungal Activity Test Service. (n.d.). Creative Biolabs. [Link]

  • Color Contrast Checker. (n.d.). Coolors. Retrieved January 21, 2026, from [Link]

  • Flowcharts Syntax. (n.d.). Mermaid Chart. Retrieved January 21, 2026, from [Link]

  • Some known drugs possessing imidazolidin-2-one moiety. (n.d.). ResearchGate. [Link]

  • The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023). ResearchGate. [Link]

  • Imidazoline antihypertensive drugs: a critical review on their mechanism of action. (2002). PubMed. [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (2020). Systematic Reviews in Pharmacy. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

  • Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. [Link]

  • Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023). MDPI. [Link]

  • Enzyme Inhibition Studies. (n.d.). BioIVT. Retrieved January 21, 2026, from [Link]

  • Colour Contrast Analyser (CCA). (n.d.). Vispero. Retrieved January 21, 2026, from [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2022). PMC - NIH. [Link]

  • Screening of Fungi for Antimycobacterial Activity Using a Medium-Throughput Bioluminescence-Based Assay. (2021). Frontiers. [Link]

  • MTT (Assay protocol). (2023). protocols.io. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. [Link]

  • Color Contrast Checker for WCAG & APCA. (n.d.). Color.review. Retrieved January 21, 2026, from [Link]

  • Drawing graphs with dot. (2015). Graphviz. [Link]

  • functional in vitro assays for drug discovery. (2023). YouTube. [Link]

Sources

The Ascendant Pharmacophore: A Technical Guide to the Discovery and Synthesis of 1-Phenyl-2-thioxo-imidazolidin-4-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-phenyl-2-thioxo-imidazolidin-4-one scaffold, a core structure of the thiohydantoin family, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and biological evaluation of analogs based on this privileged scaffold. We will explore the causal relationships behind synthetic strategies, detail robust experimental protocols, and present a critical analysis of structure-activity relationships, particularly in the context of anticancer applications. This guide is designed to be a self-validating resource, grounded in authoritative references, to empower the rational design and development of novel therapeutics.

Introduction: The Therapeutic Potential of the Thiohydantoin Core

The imidazolidine-2,4-dione (hydantoin) framework is a cornerstone in medicinal chemistry, with several derivatives in clinical use for a range of diseases.[1] The substitution of one of the carbonyl groups with a thiocarbonyl group to form a 2-thioxo-imidazolidin-4-one (2-thiohydantoin) significantly modulates the molecule's electronic and steric properties, often leading to enhanced biological activity.[2][3] These compounds have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and notably, anticancer properties.[4] The 1-phenyl-2-thioxo-imidazolidin-4-one core, in particular, offers a versatile platform for structural modification, allowing for the fine-tuning of its therapeutic profile.

The rationale for focusing on this scaffold lies in its ability to interact with various biological targets. The presence of hydrogen bond donors and acceptors, coupled with the lipophilic phenyl group, allows for diverse binding modes within protein active sites.[1] Furthermore, the thioamide moiety can participate in key interactions, contributing to the overall potency and selectivity of the analogs.

Synthetic Strategies and Mechanistic Insights

The synthesis of 1-phenyl-2-thioxo-imidazolidin-4-one and its analogs can be broadly categorized into two main approaches: the reaction of α-amino acids with isothiocyanates and the cyclization of thiosemicarbazones. The choice of synthetic route is often dictated by the desired substitution pattern on the imidazolidinone ring.

Synthesis via α-Amino Acids and Phenyl Isothiocyanate

This is a widely employed method for the synthesis of 3,5-disubstituted 2-thioxoimidazolidin-4-ones. The reaction proceeds through the initial formation of a phenylthiocarbamyl (PTC) derivative of the amino acid, which then undergoes acid-catalyzed cyclization to yield the desired thiohydantoin.[5][6]

Experimental Protocol: Synthesis of (±)-3-Phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidine-4-one [7][8]

  • Starting Materials: C-(4-Methylphenyl)-glycine and Phenyl isothiocyanate (PhNCS).

  • Reaction: A mixture of C-(4-Methylphenyl)-glycine (1.65 g, 10 mmol) and phenyl isothiocyanate (1.35 g, 10 mmol) is prepared.

  • Solvent and Conditions: The reaction is typically carried out in a suitable solvent such as a mixture of ethanol and water (1:1).

  • Reaction Time and Temperature: The reaction mixture is heated under reflux for a specified period, which can range from a few hours to overnight, depending on the specific substrates.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then recrystallized from an appropriate solvent system, such as ethanol/water, to yield the pure compound.

  • Characterization: The structure and purity of the synthesized compound are confirmed by spectroscopic methods including Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR).

    • IR (νmax cm⁻¹): 3154 (NH), 2986 (CH₃), 1759 (C=O), 1513 (C=S).[7]

    • ¹H-NMR (DMSO-d₆, δ ppm): 2.27 (s, 3H, CH₃), 5.49 (s, 1H, H5), 7.24–7.47 (m, 9H, aromatics), 10.99 (s, 1H, NH).[7]

    • ¹³C-NMR (DMSO-d₆, δ ppm): 21.2 (CH₃-Ar), 63.1 (C5), 127.4 (C12-12´), 129.2 (C11-11´), 129.3 (C9), 129.4 (C8-8´), 130.1 (C7-7´), 131.7 (C10), 133.7 (C6), 138.9 (C13), 173.4 (C4), 183.1 (C2).[7]

The mechanism of this reaction involves the nucleophilic attack of the amino group of the α-amino acid on the electrophilic carbon of the isothiocyanate, forming a thiourea derivative.[5] Subsequent intramolecular cyclization, driven by the acidic conditions, leads to the formation of the five-membered thiohydantoin ring.

reaction_mechanism α-Amino Acid α-Amino Acid Phenylthiocarbamyl (PTC) Derivative Phenylthiocarbamyl (PTC) Derivative α-Amino Acid->Phenylthiocarbamyl (PTC) Derivative Nucleophilic Addition Phenyl Isothiocyanate Phenyl Isothiocyanate Phenyl Isothiocyanate->Phenylthiocarbamyl (PTC) Derivative 1-Phenyl-2-thioxo-imidazolidin-4-one 1-Phenyl-2-thioxo-imidazolidin-4-one Phenylthiocarbamyl (PTC) Derivative->1-Phenyl-2-thioxo-imidazolidin-4-one Acid-catalyzed Cyclization

Figure 1: General reaction scheme for the synthesis of 1-phenyl-2-thioxo-imidazolidin-4-one analogs from α-amino acids.

Synthesis via Thiosemicarbazones

This method is particularly useful for synthesizing analogs with substitution at the 3-position of the thiohydantoin ring. The synthesis typically involves the condensation of an aromatic aldehyde or ketone with thiosemicarbazide to form a thiosemicarbazone, followed by cyclization with a reagent such as ethyl chloroacetate in the presence of a base like sodium acetate.[9][10]

Experimental Protocol: Synthesis of 3-{[2,6-bis(4-substituted phenyl)-1-methylpiperidin-4-ylidene]amino}-2-thioxo-imidazolidin-4-one derivatives

  • Starting Materials: Substituted 2,6-diaryl-1-methylpiperidin-4-one thiosemicarbazones.

  • Cyclization: A mixture of the thiosemicarbazone (0.1 mol), ethyl chloroacetate (0.1 mol), and fused sodium acetate (0.03 mol) in ethanol is prepared.

  • Reaction Conditions: The reaction mixture is heated under reflux for approximately 7 hours.

  • Work-up: The reaction mixture is cooled to room temperature and then poured into ice-cold water.

  • Purification: The resulting precipitate is collected by filtration and recrystallized from a suitable solvent to obtain the pure product.

The causality behind this experimental choice lies in the reactivity of the starting materials. The thiosemicarbazone provides the N-C-S backbone, and the ethyl chloroacetate acts as a two-carbon electrophile that undergoes cyclization with the nucleophilic nitrogen and sulfur atoms of the thiosemicarbazone.

synthesis_workflow A Aromatic Aldehyde/Ketone + Thiosemicarbazide B Thiosemicarbazone Formation A->B C Thiosemicarbazone Intermediate B->C D Cyclization with Ethyl Chloroacetate C->D E 1-Phenyl-2-thioxo-imidazolidin-4-one Analog D->E

Figure 2: Workflow for the synthesis of 1-phenyl-2-thioxo-imidazolidin-4-one analogs via thiosemicarbazones.

Biological Activity and Structure-Activity Relationships (SAR)

Analogs of 1-phenyl-2-thioxo-imidazolidin-4-one have demonstrated significant potential as anticancer agents.[4][11][12][13] Their mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.

Anticancer Activity and the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many types of cancer. Several studies have shown that 2-thioxoimidazolidin-4-one derivatives can exert their anticancer effects by inhibiting this pathway, leading to apoptosis (programmed cell death) in cancer cells.[13]

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Effectors (e.g., mTOR, GSK3β) Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Effectors (e.g., mTOR, GSK3β) Activation Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors (e.g., mTOR, GSK3β)->Cell Proliferation & Survival 1-Phenyl-2-thioxo-imidazolidin-4-one Analog 1-Phenyl-2-thioxo-imidazolidin-4-one Analog 1-Phenyl-2-thioxo-imidazolidin-4-one Analog->PI3K Inhibition

Figure 3: Simplified representation of the PI3K/Akt signaling pathway and the inhibitory action of 1-phenyl-2-thioxo-imidazolidin-4-one analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-phenyl-2-thioxo-imidazolidin-4-one analogs is highly dependent on the nature and position of the substituents on the core scaffold. A careful analysis of the structure-activity relationships is crucial for the rational design of more potent and selective compounds.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
1 3-[1-(4-bromophenyl)ethylideneamino]-HePG-2-[12][14]
5 3-[1-(4-bromophenyl)ethylideneamino]-5-(4-chlorobenzylidene)-MCF-73.98[12][14]
14 3-[1-(4-bromophenyl)ethylideneamino]-5-(1H-benzo[d]imidazol-2-yl)-HePG-22.33[12][14]
3e 3-{[-1,3-Dimethyl-2,6-di(4'-nitrophenyl)piperidin-4-ylidene]amino}-MCF-720.4 (LD₅₀)

Table 1: Anticancer activity of selected 1-phenyl-2-thioxo-imidazolidin-4-one analogs.

From the available data, several key SAR insights can be drawn:

  • Substitution at the 3-position: The introduction of bulky and aromatic substituents at the 3-position, often through a Schiff base linkage, appears to be crucial for anticancer activity.

  • Substitution at the 5-position: The presence of a benzylidene or other heterocyclic moieties at the 5-position can significantly enhance the cytotoxic effects. For instance, compound 14 , bearing a benzimidazole group, shows potent activity against the HePG-2 cell line.[12][14]

  • Halogenation: The presence of halogens, such as bromine on the phenyl ring, is a common feature in many active analogs, suggesting that they may contribute to enhanced binding affinity or improved pharmacokinetic properties.

Conclusion and Future Directions

The 1-phenyl-2-thioxo-imidazolidin-4-one scaffold represents a highly promising platform for the development of novel therapeutic agents, particularly in the field of oncology. This guide has provided a comprehensive overview of the key synthetic methodologies, mechanistic insights, and structure-activity relationships that are essential for the rational design of new analogs. The detailed experimental protocols and the analysis of the PI3K/Akt signaling pathway offer a solid foundation for further research in this area.

Future efforts should focus on expanding the chemical diversity of this scaffold through the synthesis of novel derivatives with a wider range of substituents. The exploration of different substitution patterns at the 1, 3, and 5-positions of the thiohydantoin ring is likely to yield compounds with improved potency, selectivity, and drug-like properties. Furthermore, a deeper understanding of the molecular targets and mechanisms of action of these compounds will be crucial for their successful translation into clinical candidates.

References

  • Sampath, K., et al. (2017). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. Available at: [Link]

  • Salman, A. S., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. Available at: [Link]

  • Recent applications of hydantoin and thiohydantoin in medicinal chemistry. (2019). PubMed. Available at: [Link]

  • A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones. (2012). Bentham Science. Available at: [Link]

  • Capdevila, J. H., et al. (2013). Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates. Journal of Medicinal Chemistry, 56(17), 6845-6857. Available at: [Link]

  • The Effect of 2-Thioxo Imidazolidin-4-Ones (2-Thiohydantion) on Anticancer Activity: An in Vitro Study. (2022). ResearchGate. Available at: [Link]

  • Supporting Information for "Self-Assembly of a M24L48 Spherical Complex". (2007). Wiley-VCH. Available at: [Link]

  • On the Mechanism of the Phenyl Isothiocyanate Degradation of Peptides. (1956). SciSpace. Available at: [Link]

  • Phenyl Isothiocyanate Reaction with Amino-Terminal Residues. (2023). CSIR NET LIFE SCIENCE COACHING. Available at: [Link]

  • Elhady, S. S., et al. (2018). Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. Chemistry Central Journal, 12(1), 51. Available at: [Link]

  • Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. (2018). Semantic Scholar. Available at: [Link]

  • Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole -4-one derivatives. (2025). Chemical Review and Letters. Available at: [Link]

  • El-Deen, I. M., et al. (2023). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry, 15(12), 1019-1033. Available at: [Link]

  • Nafie, M. S., et al. (2021). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Pharmaceuticals, 14(11), 1105. Available at: [Link]

  • Miranda-Ruvalcaba, R., et al. (2007). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 12(3), 633-644. Available at: [Link]

  • Miranda-Ruvalcaba, R., et al. (2007). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PubMed Central. Available at: [Link]

  • Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. (2022). NIH. Available at: [Link]

  • Synthesis and anticancer potential of glycosides. (2025). ResearchGate. Available at: [Link]

  • Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. (2023). NIH. Available at: [Link]

  • What is the role of Phenyl isothiocyanate in an Edman degradation cycle?. (n.d.). Pearson. Available at: [Link]

  • Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. (1998). SciSpace. Available at: [Link]

  • Eliwi, M. S., et al. (2018). Synthesis and Biological Evaluation of some new 2- Thioxoimidazolidin- 4-one Derivatives (part II). Iraqi Journal of Pharmaceutical Sciences, 27(2), 79-88. Available at: [Link]

  • Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. (2018). PubMed Central. Available at: [Link]

  • Synthesis and investigation of mass spectra of 3-substituted-2- thioxoimidazolidin-4-one derivatives. (2021). ResearchGate. Available at: [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2022). PubMed Central. Available at: [Link]

  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (2023). PubMed Central. Available at: [Link]

Sources

Potential therapeutic applications of 2-thioxoimidazolidin-4-ones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Potential of 2-Thioxoimidazolidin-4-ones

Authored by: A Senior Application Scientist

Foreword

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet medical needs. Among the myriad of heterocyclic compounds, the 2-thioxoimidazolidin-4-one, also known as 2-thiohydantoin, has emerged as a "privileged scaffold".[1] Its inherent structural features, including a reactive cyclic thiourea core and multiple sites for substitution (N1, N3, and C5), render it a versatile template for the design of a diverse array of bioactive molecules.[2] This guide provides a comprehensive exploration of the burgeoning therapeutic applications of 2-thioxoimidazolidin-4-one derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core chemistry, dissect the mechanisms of action across various disease models, and provide practical, field-proven experimental insights to empower further research and development in this exciting area.

The 2-Thioxoimidazolidin-4-one Core: Synthesis and Properties

The 2-thiohydantoin scaffold is a five-membered heterocyclic ring containing a thiocarbonyl group, which significantly influences its chemical reactivity and biological activity.[1][3] The thioxo group enhances the lipophilicity of the molecule, which can facilitate stronger hydrophobic interactions with the active sites of target enzymes.[4]

General Synthesis Pathway

The synthesis of 2-thioxoimidazolidin-4-one derivatives is well-established, with the most common approaches involving the reaction of α-amino acids with thiocyanate or isothiocyanate derivatives.[5][6] A prevalent method involves the cyclization of thiosemicarbazones, which are themselves formed from the condensation of thiosemicarbazide with aldehydes or ketones.[7]

Below is a generalized experimental workflow for the synthesis of a 3-substituted-2-thioxoimidazolidin-4-one derivative.

cluster_0 Step 1: Thiosemicarbazone Formation cluster_1 Step 2: Cyclization A Aromatic Aldehyde/Ketone C Condensation Reaction (e.g., in Ethanol) A->C B Thiosemicarbazide B->C D Thiosemicarbazone Intermediate C->D E Thiosemicarbazone Intermediate G Cyclization Reaction (with base, e.g., Sodium Acetate) E->G F Ethyl Chloroacetate F->G H 3-Substituted-2-thioxoimidazolidin-4-one G->H

Caption: Generalized workflow for the synthesis of 2-thioxoimidazolidin-4-one derivatives.

Therapeutic Applications: A Mechanistic Overview

The structural versatility of the 2-thioxoimidazolidin-4-one scaffold has led to the discovery of derivatives with a wide spectrum of pharmacological activities.[8] These include anticancer, antidiabetic, antimicrobial, and anti-inflammatory properties.[1][3]

Anticancer Activity

Derivatives of 2-thioxoimidazolidin-4-one have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[5][9]

Mechanism of Action: Multi-Pathway Inhibition

The anticancer effects of these compounds are often multifactorial. One key mechanism involves the inhibition of protein kinases that are crucial for cancer cell survival and proliferation, such as AKT1 and cyclin-dependent kinase 2 (CDK2).[10][11] Inhibition of these kinases disrupts cell cycle progression, often leading to cell cycle arrest in the S or G2/M phase, and subsequently triggers apoptosis.[10][12]

Another important target is the mutant isocitrate dehydrogenase 1 (IDH1), particularly the R132H mutation found in certain cancers like glioma.[13] Specific 2-thiohydantoin compounds have been shown to inhibit this mutant enzyme, leading to a decrease in the oncometabolite D-2-hydroxyglutarate (D2HG), a reduction in histone hypermethylation, and suppression of cancer cell proliferation.[13]

Furthermore, some derivatives induce apoptosis by modulating the expression of key regulatory proteins. This includes upregulating pro-apoptotic genes like p53, PUMA, and caspases (3, 8, and 9), while downregulating the anti-apoptotic gene Bcl-2.[12] This concerted action effectively pushes the cancer cell towards programmed cell death.

cluster_0 Kinase Inhibition cluster_1 Apoptosis Regulation cluster_2 Metabolic Targeting thio 2-Thioxoimidazolidin-4-one Derivative akt AKT1 thio->akt inhibits cdk2 CDK2 thio->cdk2 inhibits p53 p53/PUMA ↑ thio->p53 bcl2 Bcl-2 ↓ thio->bcl2 idh1 Mutant IDH1 thio->idh1 inhibits cell_cycle Cell Cycle Arrest (S or G2/M phase) akt->cell_cycle cdk2->cell_cycle caspases Caspases ↑ p53->caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis d2hg D2HG ↓ idh1->d2hg cell_cycle->apoptosis

Caption: Anticancer mechanisms of 2-thioxoimidazolidin-4-one derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 2-thioxoimidazolidin-4-one derivatives is highly dependent on the nature and position of substituents on the core ring.

Compound IDSubstitution PatternTarget Cell LineIC50 (µM)Reference
Compound 4 (Details in source)HepG20.017[12]
Compound 2 (Details in source)HepG20.18[12]
Derivative 5a N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamideHepG22.448[10][11]
Staurosporine (Reference Drug)HepG25.07[12]
5-Fluorouracil (Reference Drug)HepG25.18[12]

Note: Specific structures for compounds 4 and 2 are detailed in the cited literature.

Key Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure to assess the in vitro cytotoxicity of 2-thioxoimidazolidin-4-one derivatives against a cancer cell line (e.g., HepG2).

  • Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5x10^3 to 1x10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Replace the old media with media containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours).[9]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce MTT to formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]

Antidiabetic Activity

Certain 2-thioxoimidazolidin-4-one derivatives have shown promise as antidiabetic agents, primarily by targeting key enzymes involved in carbohydrate metabolism.[2][14][15]

Mechanism of Action: Inhibition of Carbohydrate-Hydrolyzing Enzymes

A key strategy in managing type 2 diabetes is to control postprandial hyperglycemia. This can be achieved by inhibiting the activity of α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[2][15] Several 1,3,5-trisubstituted-2-thioxoimidazolidin-4-one derivatives have been identified as potent inhibitors of both enzymes, with some exhibiting dual-inhibitory activity comparable to or even exceeding that of the FDA-approved drug, Acarbose.[2][15]

carbs Dietary Carbohydrates (Starch, Sucrose) amylase α-Amylase carbs->amylase oligo Oligosaccharides amylase->oligo glucosidase α-Glucosidase glucose Glucose glucosidase->glucose oligo->glucosidase absorption Glucose Absorption (Bloodstream) glucose->absorption hyperglycemia Postprandial Hyperglycemia absorption->hyperglycemia thio 2-Thioxoimidazolidin-4-one Derivative thio->amylase inhibits thio->glucosidase inhibits

Caption: Antidiabetic mechanism via inhibition of α-amylase and α-glucosidase.

Structure-Activity Relationship (SAR) Insights

The inhibitory activity of these compounds against α-amylase and α-glucosidase is influenced by the substituents at the N1, N3, and C5 positions.

Compound IDα-Amylase IC50 (µg/mL)α-Glucosidase IC50 (µg/mL)Reference
Compound 5a 0.215.08[2][15]
Compound 7a 0.7518.41[2]
Acarbose (Reference) 0.395.76[2][15]
Compound 2q 96.63 (µM)-[16]
Compound 2h 125.27 (µM)-[16]

Note: The structural details of compounds 5a and 7a are available in the cited literature.

Key Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol describes a method for evaluating the inhibitory effect of test compounds on α-glucosidase activity.

  • Reagent Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Assay Setup: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound or a positive control (Acarbose).

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the pNPG substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of sodium carbonate (Na2CO3).

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Activity

The 2-thiohydantoin scaffold is present in molecules with a broad range of antimicrobial activities, including antibacterial and antifungal properties.[3][5][17]

Mechanism of Action

The precise mechanisms of antimicrobial action can vary. For some derivatives, it is believed they inhibit essential enzymes in microbial metabolic pathways, such as nicotinamide adenine dinucleotide phosphate (NAPDH) oxidase (NOX) and isocitrate dehydrogenase (IDH).[18] Other derivatives may disrupt the microbial cell membrane or interfere with biofilm formation, which is a key virulence factor for many pathogenic bacteria like Staphylococcus aureus.[19]

Structure-Activity Relationship (SAR) Insights

The antimicrobial spectrum and potency are dictated by the substitutions on the 2-thiohydantoin ring.

Compound/DerivativeTarget OrganismActivity (MIC/MBC in µg/mL)Reference
5-Arylidine-2-thiohydantoin (27) Mycobacterium tuberculosisMIC: 0.78[5]
5-Arylidine-2-thiohydantoin (28) Mycobacterium tuberculosisMIC: 1.56[5]
Compound EPSR5 Enterococcus faecalisMIC/MBC: 7.8/15.62[16]
Compound EPSR5 Helicobacter pyloriMIC/MBC: 15.62/15.62[16]
Compound C5 Staphylococcus aureusEffective Conc: ≤ 31.25[19]
Compound C6 Staphylococcus aureusEffective Conc: 62.5–125[19]
Key Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 25923) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Other Potential Applications

The therapeutic potential of 2-thioxoimidazolidin-4-ones extends beyond the areas detailed above.

  • Anti-inflammatory Activity: Derivatives have been shown to possess anti-inflammatory properties, with some studies demonstrating a dose-dependent inhibition of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[20][21]

  • Antiviral Activity: The scaffold has been investigated for antiviral properties, including against Human Immunodeficiency Virus (HIV).[3][8]

  • Neurodegenerative Diseases: While a less explored area, the general importance of multi-target therapeutics for complex conditions like Alzheimer's and Parkinson's diseases suggests that the versatile 2-thiohydantoin scaffold could be a valuable starting point for the design of novel neuroprotective agents.[22][23]

Conclusion and Future Perspectives

The 2-thioxoimidazolidin-4-one scaffold has unequivocally established itself as a cornerstone in modern medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives underscore its immense therapeutic potential. The research highlighted in this guide demonstrates compelling evidence for its application in oncology, diabetology, and infectious diseases.

The path forward should focus on several key areas:

  • Mechanism Deconvolution: While primary targets have been identified, a deeper understanding of the off-target effects and the interplay between different signaling pathways is crucial for predicting both efficacy and potential toxicity.

  • Pharmacokinetic Optimization: Future synthetic efforts should be directed towards optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

  • Exploration of New Therapeutic Areas: The potential of these compounds in neurodegenerative and autoimmune diseases remains largely untapped and warrants significant investigation.

By leveraging the foundational knowledge presented here and embracing a multidisciplinary approach that integrates synthetic chemistry, molecular biology, and pharmacology, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

  • A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones. Bentham Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtNhXj-26r6PnZa8hRZ5o4upvQgJcFhwumNbiSJgbguxROytKMvSCVqczHSUs_xcahDsMsRR0CdQsLegEHAVrIP2GJ307SJHxZI4-0YbdjmoA53vCaURY3k_REBd8cyavV80RvusRX]
  • A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones. europepmc.org. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC1xoRStNU4fw_YU-wWuD9IEk_E2ePnkkuX61p-ovgqsXKxmHUFksHVOgev5ROdC66UVUz1R1ee8GA45pTLYEp4FOZLWDUekDWUwukmRincqioORYSVQrChoHV38s5dhqh85ylXnmYd5f5HUfT6ihe3OsRtfQm713diDNxxKSMcKmOyq80rmpMIQ==]
  • Representative structures of 2-thioxoimidazolidin-4-one analogues with potential antioxidant and antidiabetic activities. ResearchGate. [URL: https://www.researchgate.net/figure/Representative-structures-of-2-thioxoimidazolidin-4-one-analogues-with-potential_fig1_366405791]
  • Antidiabetic Potential of Novel 1,3,5-Trisubstituted-2-Thioxoimidazloidin-4-One Analogues: Insights into α-Glucosidase, α-Amylase, and Antioxidant Activities. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9785777/]
  • (PDF) Antidiabetic Potential of Novel 1,3,5-Trisubstituted-2-Thioxoimidazloidin-4-One Analogues: Insights into α-Glucosidase, α-Amylase, and Antioxidant Activities. ResearchGate. [URL: https://www.researchgate.net/publication/366405791_Antidiabetic_Potential_of_Novel_135-Trisubstituted-2-Thioxoimidazloidin-4-One_Analogues_Insights_into_a-Glucosidase_a-Amylase_and_Antioxidant_Activities]
  • Antidiabetic Potential of Novel 1,3,5-Trisubstituted-2-Thioxoimidazloidin-4-One Analogues: Insights into α-Glucosidase, α-Amylase, and Antioxidant Activities. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36559028/]
  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Sciforum. [URL: https://sciforum.net/paper/view/11267]
  • Selected 2-thioxoimidazolidin-4-one analogues with potent anti-inflammatory activity. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S004520682300185X]
  • Synthesis and Biological Evaluation of some new 2- Thioxoimidazolidin- 4-one Derivatives (part II). Iraqi Journal of Science. [URL: https://www.iasj.net/iasj/article/161173]
  • Synthesis, antimicrobial and anticancer activities of some 2-thiohydantoin derivatives. connect.springerpub.com. [URL: https://connect.springerpub.com/content/sgrjp/4/1/10]
  • Study on Molecular Anti-tumor Mechanism of 2-Thiohydantoin Derivative based on Molecular Docking and Bioinformatic Analyses. Bentham Science Publishers. [URL: https://www.eurekaselect.com/article/128796]
  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/11/1/1]
  • Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases by 2-Thiohydantoin Compounds. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26280302/]
  • Chemical structure of thiohydantoins with antibacterial activity. ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structure-of-thiohydantoins-with-antibacterial-activity_fig3_373114949]
  • Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. MDPI. [URL: https://www.mdpi.com/2079-6382/11/11/1545]
  • Study on Molecular Anti-Tumor Mechanism of 2-Thiohydantoin Derivative based on Molecular Docking and Bioinformatic Analyses. ResearchGate. [URL: https://www.researchgate.
  • Synthesis and identification of novel 2-thioxoimidazolidin-4-one derivatives containing azo and ester groups. Digital Repository. [URL: https://rep.bioscientific.net/articles/synthesis-and-identification-of-novel-2-thioxoimidazolidin-4-one-derivatives-containing-azo-and-ester-groups-297968]
  • Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8833130/]
  • Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9314486/]
  • Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). Al-Mustansiriyah Journal of Science. [URL: https://mjs.uomustansiriyah.edu.iq/index.php/MJS/article/view/111]
  • Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole -4-one derivatives. Chemical Review and Letters. [URL: https://chemrevlett.com/article_147424.html]
  • Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11270830/]
  • The mechanism of 2-thiohydantoin formation. ResearchGate. [URL: https://www.researchgate.
  • Anti-inflammatory effects of 2-thioxoimidazolidin-4-one derivatives... ResearchGate. [URL: https://www.researchgate.
  • The Effect of 2-Thioxo Imidazolidin-4-Ones (2-Thiohydantion) on Anticancer Activity: An in Vitro Study. ResearchGate. [URL: https://www.researchgate.net/publication/358742878_The_Effect_of_2-Thioxo_Imidazolidin-4-Ones_2-Thiohydantion_on_Anticancer_Activity_An_in_Vitro_Study]
  • In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Science. [URL: https://www.future-science.com/doi/10.2144/fsoa-2023-0185]
  • (PDF) Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. ResearchGate. [URL: https://www.researchgate.net/publication/362615024_Synthesis_of_novel_2-thioxo-4-imidazolidinone_derivatives_and_evaluation_of_their_antibacterial_and_antifungal_activities]
  • Medicinal Chemistry Studies Against Neurodegenerative Diseases. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6341258/]
  • Multitarget Therapeutics for Neurodegenerative Diseases. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6885199/]
  • Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381622/]
  • Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. UrduPoint. [URL: https://www.urdupoint.

Sources

The Imidazolidinone Scaffold: A Privileged Core in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Imidazolidinone Core

The imidazolidinone ring, a five-membered heterocyclic scaffold, stands as a testament to nature's efficiency and a cornerstone in the armamentarium of medicinal chemists.[1][2] This seemingly simple cyclic urea derivative is a "privileged structure," consistently appearing in a vast array of biologically active compounds, from natural products to FDA-approved pharmaceuticals.[1][3][4] Its prevalence stems from its unique combination of structural rigidity, which aids in precise receptor binding, and the capacity for extensive functionalization at multiple positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of substituted imidazolidinones, offering researchers and drug development professionals a comprehensive understanding of how modifications to this versatile core influence its biological activity across various therapeutic areas, including oncology, infectious diseases, and neuroprotection.

The fundamental imidazolidinone core can be substituted at the N-1, N-3, C-4, and C-5 positions, with each site offering a unique vector for modifying the molecule's interaction with biological targets. Understanding the causal relationships between these substitutions and the resulting biological outcomes is paramount for the rational design of novel therapeutics. This guide will dissect these relationships, moving beyond a mere cataloging of compounds to provide insights into the underlying principles that govern their activity.

Core Scaffold and Key Substitution Points

The imidazolidin-2-one and imidazolidin-4-one skeletons form the basis of this class of compounds. The numbering convention is crucial for discussing SAR, with the nitrogen atoms at positions 1 and 3 and the carbonyl group defining the core's nature.

G cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with Imidazolidinone Derivatives A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

Figure 2: Workflow for assessing anticancer activity using the MTT assay.

Antimicrobial Activity: A Renewed Assault on Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Imidazolidinones have demonstrated significant potential in this arena, with derivatives showing broad-spectrum activity against various pathogens. [5][6]

Structure-Activity Relationship Insights for Antimicrobial Imidazolidinones

The antimicrobial efficacy of imidazolidinones is highly dependent on the substituents adorning the core structure. Key SAR observations include:

  • Aromatic Substituents at N-1 and N-3: The presence of substituted aryl groups at the nitrogen positions is a common feature in active compounds. Halogen substitutions (e.g., chloro, fluoro) on these rings often enhance antimicrobial activity.

  • Fused Ring Systems: The fusion of the imidazolidinone ring with other heterocyclic systems, such as quinoxaline, can lead to a significant increase in potency. [7]* Lipophilicity: A balance of hydrophilic and hydrophobic properties is crucial for effective antimicrobial action, influencing the compound's ability to penetrate bacterial cell walls.

Table 2: SAR of Substituted Imidazolidinones as Antimicrobial Agents

Compound IDKey Structural FeaturesTarget OrganismMIC (µg/mL)Reference
11c Imidazo[4,5-b]quinoxalin-2(3H)-one derivativeBacillus subtilis0.12 - 0.98[7]
3f 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-oneVarious bacteria and fungiNot specified, but highly active[7]
Compound 3 Bis-cyclic imidazolidine-4-one derivativeMRSALow MIC, not specified[5]
Compound 5 Benzothiazole and thiazolidinone moietiesS. Typhimurium0.008–0.06[8]
Compound 1a Imidazoquinolone derivativeBacillus subtilis0.15 - 3.0[9]
Compound 1a Imidazoquinolone derivativeStaphylococcus aureus0.15 - 3.0[9]
Compound 1g p-chlorophenyl derivative of imidazofluoroquinoloneGram-positive bacteria0.7 - 3.0[9]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism. [1][10][11][12][13][14] Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration of the compound that prevents visible growth after incubation is the MIC.

Step-by-Step Methodology:

  • Preparation of Test Compounds: Dissolve the imidazolidinone derivatives in a suitable solvent (e.g., DMSO) to create a stock solution. [1]Prepare serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). [1]2. Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. [12]3. Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted test compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 37°C for 16-24 hours. [12]5. MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

G cluster_workflow MIC Determination Workflow A Prepare Serial Dilutions of Imidazolidinone C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 16-24h C->D E Visually Determine the Lowest Concentration with No Growth (MIC) D->E

Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Neuroprotective Effects: Guarding Against Neurological Decline

The imidazolidinone scaffold has also shown promise in the development of neuroprotective agents, which are crucial for combating neurodegenerative diseases like Alzheimer's and Parkinson's disease. [4][15][16]

Structure-Activity Relationship Insights for Neuroprotective Imidazolidinones

The neuroprotective properties of imidazolidinones are intricately linked to their chemical structure. Key SAR findings include:

  • Lipophilicity and CNS Penetration: For a compound to exert a neuroprotective effect, it must cross the blood-brain barrier. Therefore, optimizing lipophilicity is a critical aspect of the design of neuroprotective imidazolidinones.

  • Interaction with Specific Receptors: Some imidazolidinone derivatives exert their neuroprotective effects by interacting with specific receptors in the central nervous system, such as imidazoline receptors. The nature of the substituents will dictate the affinity and selectivity for these targets.

  • Antioxidant Moieties: The incorporation of functional groups with known antioxidant properties can enhance the neuroprotective activity by combating oxidative stress, a key factor in neurodegeneration.

While extensive quantitative SAR tables for neuroprotective imidazolidinones are less common in the public literature compared to anticancer and antimicrobial agents, qualitative studies suggest that the principles of substituent effects on lipophilicity and receptor binding are paramount. [17]

Experimental Protocol: In Vitro Neuroprotection Assay

A common in vitro model to assess neuroprotection involves inducing neuronal cell death and measuring the ability of a test compound to prevent this damage.

Principle: Neuronal cells (e.g., SH-SY5Y neuroblastoma cells) are exposed to a neurotoxin (e.g., MPP⁺ for Parkinson's models, or glutamate for excitotoxicity models). The viability of the cells is then measured in the presence and absence of the test compound.

Step-by-Step Methodology:

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium until they reach the desired confluence.

  • Cell Plating: Seed the cells in a 96-well plate at an appropriate density.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test imidazolidinone compound for a specified period (e.g., 24 hours).

  • Induction of Neurotoxicity: Induce neuronal cell death by adding a neurotoxin (e.g., MPP⁺) to the culture medium.

  • Incubation: Co-incubate the cells with the test compound and the neurotoxin for a defined period (e.g., 24-48 hours).

  • Cell Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay described previously or by measuring lactate dehydrogenase (LDH) release (an indicator of cell death).

  • Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the imidazolidinone derivative to determine the neuroprotective effect.

Conclusion and Future Perspectives

The substituted imidazolidinone core continues to be a highly fruitful scaffold in the quest for novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns in dictating the biological activity of these compounds. For researchers in drug discovery, a deep understanding of these SAR principles is essential for the rational design of more potent and selective imidazolidinone-based drugs.

Future research in this area will likely focus on several key aspects:

  • Target-Specific Design: Moving beyond broad-spectrum activity to design imidazolidinones that selectively target specific enzymes or receptors implicated in disease.

  • Combination Therapies: Exploring the synergistic effects of imidazolidinone derivatives with existing drugs to overcome resistance and enhance therapeutic outcomes.

  • Advanced Drug Delivery Systems: Developing novel formulations to improve the bioavailability and CNS penetration of promising imidazolidinone candidates.

By leveraging the insights from SAR studies and employing robust experimental methodologies, the scientific community is well-positioned to unlock the full therapeutic potential of the versatile imidazolidinone scaffold.

References

  • BenchChem. (2025).
  • de la Torre, P., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules.
  • ResearchGate. (2025). Preparation of Imidazolidin-4-ones and Their Evaluation as Hydrolytically Cleavable Precursors for the Slow Release of Bioactive Volatile Carbonyl Derivatives.
  • FREDI. (n.d.). Preparation of Imidazolidin4ones and Their Evaluation as Hydrolytically Cleavable Precursors for the Slow Release of Bioactive V. FREDI.
  • ResearchGate. (2025). (PDF) Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol.
  • Della Cà, N., et al. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules.
  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a....
  • Roche. (n.d.).
  • ResearchGate. (n.d.). Summarized IC50 values for the activity of the twelve 2-thioxoimadazolidin-4-one com.
  • Wang, L., et al. (2022). Development of Bis-cyclic Imidazolidine-4-one Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases.
  • Indian Journal of Chemistry. (n.d.).
  • El-Sharief, M. A. M. S., et al. (2020). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules.
  • da Silva Júnior, A. A., et al. (2022). Imidazolidine Derivatives in Cancer Research: What is known?. Anticancer Agents in Medicinal Chemistry.
  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
  • Karahan, E., et al. (2021). New imidazolidindionedioximes and their Pt(II) complexes: synthesis and investigation of their antitumoral activities on breast cancer cells. Journal of the Iranian Chemical Society.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Chen, Y.-C., et al. (2022). Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol.
  • Anahtar, M. N., et al. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.
  • Wist, M., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • ResearchGate. (n.d.). In vitro antibacterial activity of imidazoquinolones (MIC in μg mL -1 ). a.
  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • ResearchGate. (n.d.). Some known drugs possessing imidazolidin-2-one moiety.
  • Alzheimer's Drug Discovery Foundation. (2024).
  • JPIAMR. (n.d.). antibacterial agents in clinical development. JPIAMR.
  • ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells.
  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific.
  • ResearchGate. (2016). Synthesis, structure elucidation and antibacterial screening of some new 1,3-imidazolinone derivatives using micro broth dilution assay pp. (19-30).
  • Yang, J., et al. (2023). Multi-Target Neuroprotection of Thiazolidinediones on Alzheimer's Disease via Neuroinflammation and Ferroptosis. Journal of Alzheimer's Disease.
  • National Center for Biotechnology Information. (n.d.). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities.
  • ResearchGate. (n.d.). IC50 values of some of the representative compounds.
  • National Center for Biotechnology Information. (2021). Structure-Activity Relationships of the Imidazolium Compounds as Antibacterials of Staphylococcus aureus and Pseudomonas aeruginosa.
  • Chang, H.-J., et al. (2007). Quantitative structure-activity relationship (QSAR) for neuroprotective activity of terpenoids. Life Sciences.
  • ResearchGate. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)
  • ResearchGate. (n.d.). IC50 value of compounds on each cell line. | Download Table.
  • National Center for Biotechnology Information. (2019).
  • MDPI. (2022). Quantitative Structure–Neurotoxicity Assessment and In Vitro Evaluation of Neuroprotective and MAO-B Inhibitory Activities of Series N′-substituted 3-(1,3,7-trimethyl-xanthin-8-ylthio)propanehydrazides.
  • National Center for Biotechnology Information. (2017). Neuroprotective Effect and Mechanism of Thiazolidinedione on Dopaminergic Neurons In Vivo and In Vitro in Parkinson's Disease.
  • MDPI. (2021).
  • Frontiers. (2024). Efficacy analysis of neuroprotective drugs in patients with acute ischemic stroke based on network meta-analysis.
  • EUCAST. (2022).
  • ResearchGate. (n.d.). Development pipeline for antibiotics in phase II clinical trials and beyond.

Sources

Methodological & Application

Topic: Protocol for Dissolving 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a detailed methodology for the solubilization of 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo-, a member of the thiohydantoin class of compounds, for use in cell-based assays. Thiohydantoin derivatives are of significant interest in medicinal chemistry but often exhibit poor aqueous solubility, posing a challenge for in vitro studies.[1][2] This protocol outlines a robust, field-proven procedure for creating a high-concentration stock solution in Dimethyl Sulfoxide (DMSO) and its subsequent dilution into aqueous cell culture media. We emphasize protocol validation and the critical importance of appropriate vehicle controls to ensure data integrity.

Scientific Rationale & Solubilization Strategy

The core challenge in preparing 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- for cell culture is its inherent lipophilicity and crystalline structure, which severely limit its solubility in aqueous solutions like cell culture media.[3] Direct addition of the powdered compound to media would result in non-homogenous suspension and inaccurate, non-reproducible concentrations.

Our strategy is based on a well-established principle in pharmacology and cell biology: the use of a biocompatible organic solvent to create a concentrated primary stock.

  • Causality of Solvent Choice: Dimethyl Sulfoxide (DMSO) is selected as the primary solvent. Its high polarity and aprotic nature make it an exceptional solvent for a wide range of organic molecules that are insoluble in water, including many thiohydantoin derivatives.[2][4] Furthermore, it is miscible with water and cell culture media, allowing for significant dilution.

  • Minimizing Vehicle-Induced Effects: A high-concentration stock solution (e.g., 10 mM) is prepared to ensure that the final volume of DMSO added to the cell culture is minimal (typically ≤0.5%), thereby avoiding solvent-induced artifacts or cytotoxicity.[5][6]

This protocol is designed as a self-validating system, incorporating checkpoints for researchers to confirm solubility and media compatibility before proceeding with large-scale experiments.

Safety & Handling Precautions

While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, data from closely related thiohydantoin compounds suggest that appropriate precautions are necessary.[7][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (consider double-gloving), and safety glasses with side shields when handling the powdered compound and its DMSO stock solution.

  • Handling: Handle the powdered compound in a chemical fume hood or a well-ventilated area to avoid inhalation of dust. DMSO facilitates the absorption of substances through the skin; therefore, avoid all direct contact with the DMSO stock solution.[6]

  • Disposal: Dispose of all waste materials (used tips, tubes, unused stock) in accordance with your institution's hazardous chemical waste procedures.

Detailed Protocol: Stock Solution Preparation

This protocol describes the preparation of a 10 mM stock solution. The molecular weight of 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- (C₁₂H₁₂N₂O₃S) is 280.30 g/mol .

Materials Required
  • 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block (optional, set to 37°C)

  • Sonicator (optional)

Step-by-Step Methodology
  • Tare Balance: Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.

  • Weigh Compound: Carefully weigh out 2.80 mg of the compound directly into the tube. This will yield 1 mL of a 10 mM stock solution. For different volumes, adjust the mass accordingly (e.g., 1.40 mg for 500 µL).

  • Add Solvent: Add 1 mL of sterile, cell culture grade DMSO to the tube containing the powder.

  • Promote Dissolution:

    • Vortex: Cap the tube securely and vortex vigorously for 1-2 minutes. Visually inspect for any remaining solid particles.

    • Gentle Warming (Optional): If solids persist, warm the solution in a 37°C water bath for 5-10 minutes.[3] Intermittent vortexing during this step can aid dissolution. Rationale: Modest heat can increase the solubility of many organic compounds without causing degradation.

    • Sonication (Optional): As an alternative or supplement to warming, place the tube in a bath sonicator for 5-10 minutes. Rationale: Sonication uses ultrasonic waves to break up particle aggregates and accelerate the dissolution process.

  • Final Inspection: Once dissolution is complete, the solution should be clear and free of any visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[9] Store aliquots at -20°C or -80°C in tightly sealed, light-protected tubes.

Protocol Validation: Ensuring Experimental Integrity

Before using the compound in a critical experiment, these validation steps are mandatory.

Small-Scale Media Compatibility Test

This step confirms that the compound does not precipitate when diluted into your specific cell culture medium.

  • Warm your complete cell culture medium (containing serum, if used) to 37°C.

  • Prepare the highest concentration you intend to use in your experiment. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.

  • Add the corresponding volume of the DMSO stock solution to the pre-warmed media (e.g., 1 µL of 10 mM stock into 999 µL of media).

  • Vortex gently and incubate at 37°C, 5% CO₂ for at least 30 minutes.

  • Visually inspect the solution against a dark background for any signs of cloudiness, crystals, or precipitate. If precipitation occurs, the stock solution may need to be further diluted, or the final working concentration may need to be lowered.

The Vehicle Control Imperative

A vehicle control is an essential component of any cell-based assay involving a dissolved compound.[10][11] It allows you to differentiate the biological effects of the compound from any potential effects of the solvent itself.

  • How to Prepare: The vehicle control group should be treated with the exact same concentration of DMSO as the highest concentration experimental group.[11]

  • Example: If your highest compound concentration is 10 µM (prepared via a 1:1000 dilution of the 10 mM stock), your final DMSO concentration is 0.1%. Your vehicle control wells must therefore receive a 1:1000 dilution of pure DMSO (i.e., 0.1% DMSO) in media, without the compound.[10]

Summary of Key Parameters

ParameterRecommendationRationale
Primary Solvent Cell Culture Grade Dimethyl Sulfoxide (DMSO)Excellent solubilizing agent for lipophilic compounds; miscible with aqueous media.[2]
Stock Concentration 10 mM (or highest achievable)Minimizes the final percentage of DMSO in the cell culture, reducing vehicle toxicity.[6]
Dissolution Aids Vortexing, gentle warming (37°C), sonicationOvercomes the activation energy required to break the crystal lattice of the compound.[3]
Storage -20°C or -80°C in single-use aliquotsPrevents compound degradation from repeated freeze-thaw cycles and exposure to light/air.[9]
Final DMSO in Media Must be kept ≤0.5% (ideally ≤0.1%)High concentrations of DMSO can induce cellular stress, differentiation, or toxicity.[5]
Essential Control Matched Vehicle Control (e.g., 0.1% DMSO)Isolates the effect of the compound from any confounding effects of the solvent vehicle.[10]

Visual Workflow Diagram

G cluster_prep Part A: Stock Solution Preparation cluster_validation Part B: Pre-Experiment Validation cluster_exp Part C: Experimental Use weigh 1. Weigh 2.80 mg of Compound add_dmso 2. Add 1 mL of Sterile DMSO weigh->add_dmso dissolve 3. Dissolve via Vortexing, Warming (37°C), or Sonication add_dmso->dissolve stock Result: 10 mM Stock Solution in 100% DMSO dissolve->stock aliquot 4. Aliquot & Store at -20°C / -80°C stock->aliquot media_test 5. Media Compatibility Test (e.g., 1:1000 dilution in media) aliquot->media_test Use one aliquot for validation observe 6. Incubate & Observe for Precipitation media_test->observe observe->dissolve If Precipitate: Try lower concentration dilute_exp 7a. Prepare Working Solution (e.g., 1µL Stock in 999µL Media) observe->dilute_exp If Clear treat_cells 8. Treat Cells dilute_exp->treat_cells dilute_vc 7b. Prepare Vehicle Control (1µL DMSO in 999µL Media) dilute_vc->treat_cells

Sources

Application Notes and Protocols for Ampicillin (CAS 69-53-4) in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of Ampicillin in Antimicrobial Research

Ampicillin, a β-lactam antibiotic belonging to the aminopenicillin family, has been a cornerstone in combating bacterial infections for decades.[1][2] Its broad-spectrum activity against a range of Gram-positive and some Gram-negative bacteria has made it a vital tool in both clinical settings and fundamental research.[1][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Ampicillin (CAS 69-53-4) in various antimicrobial assays. The protocols detailed herein are grounded in established standards from authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring methodological rigor and reproducibility.[5][6][7]

Mechanism of Action: A Molecular Perspective

The bactericidal effect of ampicillin is achieved through the inhibition of bacterial cell wall synthesis.[1][3] It specifically targets and irreversibly inhibits penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis.[1][2][3] This disruption of cell wall integrity leads to cell lysis and bacterial death.[3][8] The presence of an amino group in its structure enhances its ability to penetrate the outer membrane of Gram-negative bacteria, broadening its spectrum of activity compared to penicillin G.[8]

Diagram: Ampicillin's Mechanism of Action

Ampicillin Ampicillin PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Binds to Transpeptidation Transpeptidation (Peptidoglycan Cross-linking) Ampicillin->Transpeptidation Inhibits PBP->Transpeptidation CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Final step of Lysis Cell Lysis & Bacterial Death CellWall->Lysis Weakened wall leads to

Caption: Ampicillin inhibits bacterial cell wall synthesis by targeting PBPs.

I. Preparation of Ampicillin Stock Solutions: The Foundation of Accurate Assays

The accuracy of any antimicrobial assay begins with the correct preparation of the antibiotic stock solution. The choice of ampicillin form is critical for solubility.

Forms of Ampicillin:

  • Ampicillin Sodium Salt (CAS 69-52-3): Highly soluble in water (>50 mg/mL) and is the recommended form for preparing aqueous stock solutions.[9]

  • Ampicillin Trihydrate & Anhydrous: These forms have limited water solubility (8-10 mg/mL) and may require the addition of NaOH to fully dissolve.[9][10]

Protocol 1: Preparation of 50 mg/mL Ampicillin Stock Solution

This protocol is designed for the highly soluble ampicillin sodium salt, which is ideal for most applications.

Materials:

  • Ampicillin Sodium Salt (e.g., Sigma-Aldrich Cat. No. A9518)

  • Sterile, deionized, or Milli-Q water

  • Sterile 15 mL conical tubes

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes for aliquoting

Step-by-Step Procedure:

  • Weighing: Accurately weigh 500 mg of Ampicillin Sodium Salt and transfer it to a sterile 15 mL conical tube.[9]

  • Dissolving: Add 9 mL of sterile water to the tube.[9] Vortex thoroughly until the powder is completely dissolved.[9][11]

  • Volume Adjustment: Adjust the final volume to 10 mL with sterile water.[9]

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[11][12][13] This step is crucial to prevent contamination of your experiments.

  • Aliquoting & Storage: Dispense the sterilized stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C.[11][12][13] This practice minimizes degradation from repeated freeze-thaw cycles.

ParameterSpecificationRationale
Form Ampicillin Sodium SaltHigh water solubility ensures complete dissolution.[9]
Solvent Sterile Deionized WaterPrevents contamination and interference from impurities.
Concentration 50 mg/mL (50,000 µg/mL)A high concentration allows for wide dilution ranges in assays.
Sterilization 0.22 µm FiltrationRemoves any potential bacterial contamination from the stock.
Storage -20°C in AliquotsPreserves antibiotic potency and avoids freeze-thaw degradation.[12]

II. Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a quantitative method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is harmonized with CLSI M07 guidelines.[6][14]

Protocol 2: CLSI-Based Broth Microdilution for Ampicillin

Objective: To determine the MIC of ampicillin against a specific bacterial strain.

Materials:

  • Sterile 96-well, U-bottom microtiter plates

  • Ampicillin stock solution (50 mg/mL)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Quality Control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™)[15]

  • Sterile saline or broth for inoculum preparation

  • Multichannel pipette

Experimental Workflow:

Diagram: Broth Microdilution Workflow

cluster_prep Preparation Phase cluster_assay Assay Setup (96-Well Plate) Prep_Inoculum Standardize Inoculum (0.5 McFarland) Add_Inoculum Add Standardized Inoculum (50 µL) Prep_Inoculum->Add_Inoculum Prep_Ampicillin Prepare Ampicillin Working Solutions Add_Ampicillin Add Ampicillin & Serially Dilute (50 µL) Prep_Ampicillin->Add_Ampicillin Add_Broth Dispense CAMHB (50 µL/well) Add_Broth->Add_Ampicillin Add_Ampicillin->Add_Inoculum Incubation Incubate at 35°C for 16-20 hours Add_Inoculum->Incubation Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation->Read_MIC

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Procedure:

  • Inoculum Preparation: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

  • Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation:

    • Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare a working solution of ampicillin and add 100 µL to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (inoculum + broth, no antibiotic). Well 12 serves as the sterility control (broth only).

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of ampicillin at which there is no visible growth (i.e., no turbidity).[16]

Quality Control is Non-Negotiable: Running QC strains with known MIC ranges is essential to validate the assay.[15][17] If the MIC for the QC strain falls outside the acceptable range, the results for the test isolates are considered invalid, and the assay must be repeated.[17][18]

QC StrainAcceptable Ampicillin MIC Range (µg/mL)
Escherichia coli ATCC® 25922™2 - 8
Enterococcus faecalis ATCC® 29212™0.5 - 2
Staphylococcus aureus ATCC® 29213™0.25 - 1
Haemophilus influenzae ATCC® 49247™0.5 - 2
(Note: Ranges are based on CLSI M100 documents and should be verified with the most current version.)

III. Disk Diffusion Assay: A Qualitative Assessment of Susceptibility

The Kirby-Bauer disk diffusion method is a widely used qualitative test to determine the susceptibility of a bacterial isolate to an antimicrobial agent. This protocol is based on the EUCAST standardized method.

Protocol 3: EUCAST-Based Disk Diffusion for Ampicillin

Objective: To qualitatively assess the susceptibility of a bacterial strain to ampicillin by measuring the zone of growth inhibition.

Materials:

  • Mueller-Hinton (MH) agar plates (4 mm depth)

  • Ampicillin disks (10 µg)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • QC bacterial strains (e.g., E. coli ATCC® 25922™)[15]

  • Calipers or a ruler for measuring zone diameters

Step-by-Step Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described in Protocol 2.

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MH agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.

  • Disk Application: Within 15 minutes of inoculation, use sterile forceps to place a 10 µg ampicillin disk onto the agar surface. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Within 15 minutes of disk application, invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Zone Measurement: After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.

  • Interpretation: Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameter to the clinical breakpoints established by EUCAST or CLSI.

QC StrainAcceptable Zone Diameter Range (mm)
Escherichia coli ATCC® 25922™16 - 22
Staphylococcus aureus ATCC® 25923™27 - 35
Haemophilus influenzae ATCC® 49247™13 - 21
(Note: Ranges are based on CLSI M100 documents and should be verified with the most current version.)

IV. Troubleshooting and Advanced Considerations

Problem: QC values are out of range.

  • Cause: Inoculum density incorrect, expired reagents (media, disks), improper incubation, contamination, or mutation of QC strain.

  • Solution: Re-standardize the inoculum. Check expiration dates of all materials. Verify incubator temperature. Use a fresh subculture of the QC strain from frozen stock.[18]

Problem: "Satellite" colonies within the zone of inhibition.

  • Cause: This often indicates the presence of β-lactamase-producing bacteria. The enzyme degrades ampicillin in the surrounding medium, allowing resistant cells to grow.

  • Solution: This is a valid result indicating resistance.[3] Consider testing with a β-lactam/β-lactamase inhibitor combination, such as ampicillin-sulbactam.[19][20][21]

Consideration: Testing Fastidious Organisms.

  • For organisms like Streptococcus pneumoniae or Haemophilus influenzae, the media must be supplemented (e.g., with 5% horse blood and β-NAD) to support growth. Incubation conditions may also need to be adjusted (e.g., increased CO₂).

Conclusion

Ampicillin remains a vital antibiotic for both therapeutic and research purposes. The successful application of ampicillin in antimicrobial assays hinges on meticulous preparation, adherence to standardized protocols, and rigorous quality control. By following the detailed methodologies provided in this guide, researchers can generate accurate, reproducible, and reliable data, contributing to the global effort to understand and combat bacterial resistance.

References

  • Walsh Medical Media. (2023, June 30). Understanding Ampicillin: Mechanism of Action and Clinical Applications.
  • Amber Lifesciences. (2024, July 13). Ampicillin: Uses, Mechanism, and Clinical Considerations.
  • Pharmacology of Ampicillin ; Pharmacokinetics, Mechanism of action, Uses, Effects. (2024, December 18).
  • Louisiana Department of Health. β-lactam Overview Ampicillin, commonly known as a broad-spectrum penicillin, is a type of aminopenicillin.
  • Wikipedia. Ampicillin.
  • Laboratory Notes. (2020, September 8). Preparation of Stock Solution of Ampicillin (50 mg/ml).
  • Journal of Clinical Microbiology. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole.
  • Microbe Online. (2021, November 20). Quality Control Strains (standard strains) and their Uses.
  • Benchling. (2015, June 29). Ampicillin (Amp) Stock Preparation.
  • ESCMID. EUCAST.
  • ABO. Ampicillin Preparation and Selection Guide.
  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • NIH. Interpretive standards and quality control limits for susceptibility tests with ampicillin-sulbactam combination disks.
  • UBPBio. Ampicillin Sodium Salt.
  • Mizumoto Lab at UBC. (2017, May 4). Ampicillin stock solution (50 mg/mL).
  • EUCAST. EUCAST - Home.
  • Journal of Clinical Microbiology. Optimal dilution susceptibility testing conditions, recommendations for MIC interpretation, and quality control guidelines for the ampicillin-sulbactam combination.
  • PubMed. Interpretive standards and quality control limits for susceptibility tests with ampicillin-sulbactam combination disks.
  • PubMed. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole.
  • EUCAST. Guidance Documents.
  • PubMed. An evaluation of susceptibility testing methods for ampicillin-sulbactam using a panel of beta-lactamase-producing bacteria.
  • EUCAST. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
  • National Institute for Communicable Diseases (NICD). Antimicrobial susceptibility testing EUCAST disk diffusion method.
  • FDA. Ampicillin for Injection, USP.
  • CLSI. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
  • Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM.
  • WG Critical Care. Ampicillin for Injection, USP.
  • ResearchGate. (2012, January 1). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Quality Control of Antimicrobial Susceptibility Testing.
  • StatPearls - NCBI Bookshelf - NIH. Ampicillin.

Sources

Application Notes and Protocols: Leveraging 2-Thioxoimidazolidin-4-ones in High-Throughput Screening for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Duality of a Privileged Scaffold

The 2-thioxoimidazolidin-4-one, also known as 2-thiohydantoin, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][2][3] The structural versatility of the thiohydantoin core allows for facile synthetic modifications at multiple positions, enabling the creation of large, diverse chemical libraries amenable to high-throughput screening (HTS) campaigns.[4][5] This has made the scaffold a popular starting point in the quest for novel therapeutic agents.

However, the promise of the 2-thioxoimidazolidin-4-one scaffold is shadowed by a significant challenge: its close structural relationship to rhodanines, a class of compounds notorious for being Pan-Assay Interference Compounds (PAINS).[6][7] PAINS are "nuisance compounds" that frequently produce false-positive results in HTS assays through non-specific mechanisms, such as aggregation, reactivity, or optical interference.[8] Therefore, a successful HTS campaign utilizing a 2-thioxoimidazolidin-4-one library is not merely a matter of screening; it requires a meticulously designed workflow that proactively identifies and mitigates the risk of costly false-positive pursuits.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively apply 2-thioxoimidazolidin-4-one libraries in HTS. It balances the therapeutic potential of this scaffold with the critical need for scientific rigor, offering field-proven insights and detailed protocols to navigate the complexities of screening and hit validation.

I. The 2-Thioxoimidazolidin-4-one Scaffold: A Chemical and Biological Overview

The biological activity of 2-thioxoimidazolidin-4-one derivatives is profoundly influenced by the nature and placement of substituents around the core ring.[4] Understanding the structure-activity relationship (SAR) is fundamental to designing effective screening libraries and interpreting HTS data.

  • N1 and N3 Positions: These positions are crucial for modulating pharmacokinetic properties and can be substituted to enhance cell permeability or target engagement.

  • C5 Position: This is the most common site for introducing diversity. Arylidene substitutions at C5 have been extensively explored and are key to the bioactivity of many derivatives.[4][9] The electronic properties of the aryl ring (i.e., the presence of electron-withdrawing or electron-donating groups) can dramatically alter cytotoxic or enzyme inhibitory potential.

One notable example of a bioactive derivative is a compound identified as a potent inhibitor of the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[10] This inhibition leads to the induction of apoptosis in cancer cells, highlighting the therapeutic potential of this scaffold.

Diagram: General Structure-Activity Relationship (SAR) of 2-Thioxoimidazolidin-4-ones

SAR_Thioxoimidazolidinone cluster_scaffold 2-Thioxoimidazolidin-4-one Core cluster_substituents Key Substitution Points core R1 N1-Position (Pharmacokinetics) R1->core Modulates ADME R3 N3-Position (Solubility, Target Binding) R3->core Influences Potency R5 C5-Position (Primary Bioactivity Driver, e.g., Arylidene groups) R5->core Critical for Target Interaction

Caption: Key substitution points on the 2-thioxoimidazolidin-4-one core.

II. High-Throughput Screening (HTS) Workflow: A Self-Validating System

The central tenet of a successful HTS campaign with this scaffold is the integration of rigorous hit validation and counterscreening at every stage. The goal is to triage out non-specific compounds early, focusing resources on genuine, tractable hits.

Diagram: HTS Workflow for 2-Thioxoimidazolidin-4-one Libraries

HTS_Workflow LibPrep Library Preparation & QC PrimaryScreen Primary HTS Assay (e.g., Target-based biochemical) LibPrep->PrimaryScreen HitConfirm Hit Confirmation (Dose-Response) PrimaryScreen->HitConfirm Identify Initial Hits Counterscreens Orthogonal & PAINS Counterscreens HitConfirm->Counterscreens Confirm Potency (IC50) SecondaryAssay Secondary Assay (e.g., Cell-based functional) Counterscreens->SecondaryAssay Filter False Positives Triage PAINS SAR_Expansion SAR by Catalog & Synthesis SecondaryAssay->SAR_Expansion Validate Mechanism in Cellular Context Lead_Opt Lead Optimization SAR_Expansion->Lead_Opt Establish SAR

Caption: A self-validating HTS workflow for screening 2-thioxoimidazolidin-4-ones.

III. Detailed Protocols and Methodologies

Protocol 1: Primary High-Throughput Screening – A Target-Based Biochemical Assay

This protocol provides a generalized framework for a fluorescence polarization (FP) assay, a common format for studying protein-ligand interactions. This example assumes the target is a purified recombinant protein.

Objective: To identify compounds from a 2-thioxoimidazolidin-4-one library that inhibit the interaction between a target protein and a fluorescently labeled ligand.

Materials:

  • Purified Target Protein

  • Fluorescently Labeled Probe/Ligand

  • Assay Buffer (e.g., PBS, 0.01% Triton X-100, 1 mM DTT)

  • 2-Thioxoimidazolidin-4-one compound library (10 mM in DMSO)

  • Positive Control Inhibitor

  • 384-well, low-volume, black plates

  • Plate reader with FP capabilities

Methodology:

  • Assay Development & Optimization:

    • Rationale: Before screening, it is critical to determine the optimal concentrations of protein and probe that yield a stable and robust assay window.

    • Steps:

      • Perform a saturation binding experiment by titrating the fluorescent probe against a fixed concentration of the target protein to determine the dissociation constant (Kd).

      • Determine the Z'-factor for the assay to ensure it is suitable for HTS (Z' > 0.5 is considered excellent).

  • Compound Plating:

    • Rationale: Acoustic dispensing technology is preferred to minimize volume transfer errors and DMSO concentration variability.

    • Steps:

      • Using an acoustic dispenser, transfer 50 nL of each compound from the library stock plates to the 384-well assay plates.

      • This results in a final screening concentration of 10 µM in a 50 µL assay volume (0.1% final DMSO concentration).

  • Reagent Addition:

    • Steps:

      • Add 25 µL of the target protein diluted in assay buffer to all wells.

      • Incubate for 15 minutes at room temperature to allow for compound-protein binding.

      • Add 25 µL of the fluorescent probe diluted in assay buffer to all wells.

  • Incubation and Detection:

    • Steps:

      • Incubate the plates for 60 minutes at room temperature, protected from light.

      • Measure fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Rationale: Data should be normalized to in-plate controls to minimize plate-to-plate variability.

    • Steps:

      • Calculate the percent inhibition for each compound relative to the high (no inhibitor) and low (positive control) controls.

      • Set a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the neutral controls).

Protocol 2: Hit Confirmation and PAINS Counterscreening

Objective: To confirm the activity of primary hits, determine their potency (IC50), and identify potential PAINS.

Part A: Dose-Response Confirmation

  • Select primary hits and prepare 10-point, 3-fold serial dilutions in DMSO.

  • Repeat the primary FP assay using the serially diluted compounds to generate dose-response curves.

  • Calculate the IC50 value for each confirmed hit using a non-linear regression fit.

Part B: PAINS Counterscreening - Aggregation Assay

Rationale: Many PAINS function by forming aggregates that non-specifically sequester the target protein. This can be detected by observing if the inhibitory activity is attenuated by a non-ionic detergent.

Methodology:

  • Repeat the dose-response assay for confirmed hits with one key modification: increase the concentration of Triton X-100 in the assay buffer from 0.01% to 0.1%.

  • Interpretation:

    • No change or minor shift in IC50: The compound is likely not acting via aggregation.

    • Significant rightward shift (>10-fold) or complete loss of activity: The compound is a suspected aggregator and should be deprioritized.

Part C: PAINS Counterscreening - Thiol Reactivity Assay

Rationale: The 2-thioxoimidazolidin-4-one scaffold can potentially act as a Michael acceptor or react with cysteine residues on proteins.[7] This can be assessed by observing changes in inhibitory activity in the presence of a high concentration of a nucleophile like DTT.

Methodology:

  • Pre-incubate the confirmed hit compounds with a high concentration of DTT (e.g., 500 µM) for 30 minutes.

  • Perform the primary dose-response assay using these pre-incubated compounds.

  • Interpretation:

    • No significant change in IC50: The compound is likely not a reactive electrophile.

    • Significant rightward shift in IC50: The compound may be reacting with the protein's cysteine residues and should be flagged for further investigation or deprioritization.

Data Presentation: Summary of HTS and Counterscreening Results
Compound IDPrimary Screen (% Inhibition @ 10 µM)Confirmed IC50 (µM)IC50 with 0.1% Triton X-100 (µM)Fold Shift (Aggregation)Triage Decision
TIO-00175.21.51.81.2Proceed
TIO-00281.52.335.115.3Deprioritize (Aggregator)
TIO-00368.95.14.80.9Proceed
TIO-00492.00.815.219.0Deprioritize (Aggregator)

IV. Case Study: Inhibition of the PI3K/AKT Pathway in Cancer

Several studies have demonstrated the potential of 2-thioxoimidazolidin-4-one derivatives as anticancer agents by targeting key signaling pathways.[10] For instance, certain derivatives have been shown to inhibit the PI3K/AKT pathway, a critical regulator of cell survival, proliferation, and apoptosis. Inhibition of this pathway can restore apoptotic signaling in cancer cells.

Diagram: Simplified PI3K/AKT Signaling Pathway and Point of Inhibition

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates Apoptosis Apoptosis AKT->Apoptosis CellSurvival Cell Survival & Proliferation AKT->CellSurvival Inhibitor 2-Thioxoimidazolidin-4-one Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT pathway by a 2-thioxoimidazolidin-4-one derivative.

V. Conclusion and Future Perspectives

The 2-thioxoimidazolidin-4-one scaffold remains a valuable asset in drug discovery, offering access to a wide range of biological activities.[1][3] Its successful application in HTS, however, is critically dependent on a robust, multi-stage validation strategy that anticipates and systematically eliminates false positives.[7] By integrating orthogonal counterscreens and cellular secondary assays directly into the HTS workflow, researchers can confidently distinguish genuine, specific inhibitors from promiscuous PAINS. The protocols and logical frameworks presented here provide a guide to harness the therapeutic potential of this privileged scaffold while upholding the highest standards of scientific integrity. Future efforts should focus on developing computational filters and predictive models specifically trained to identify potential PAINS within this chemical class, further refining the efficiency of the screening process.

References

  • A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones. Bentham Science.
  • A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones.
  • structure-activity relationship (SAR) of 5-alkyl-2-thioxoimidazolidin-4-ones. Benchchem.
  • Pan-assay interference compounds. Wikipedia.
  • Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modul
  • Pan-Assay Interference Compounds (PAINS)
  • Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. PubMed Central.
  • Synthesis and Biological Evaluation of some new 2- Thioxoimidazolidin- 4-one Derivatives (part II). Al-Mustansiriyah Journal of Science.
  • Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin.
  • Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research.
  • Selected 2-thioxoimidazolidin-4-one analogues with potent anti-inflammatory activity. Beni-Suef University Journal of Basic and Applied Sciences.
  • Synthesis of Some New 2-thioxoimidazolidin-4-one Derivatives. Ibn AL-Haitham Journal For Pure and Applied Science.

Sources

Application Notes and Protocols for the Quantification of Imidazolidinone Derivatives in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Imidazolidinone Derivatives

Imidazolidinone derivatives represent a versatile class of heterocyclic compounds with a wide range of biological activities, leading to their investigation and use in both pharmaceuticals and agriculture. In the pharmaceutical realm, they form the structural core of various developmental drugs, while in agriculture, compounds like imidacloprid are prominent neonicotinoid insecticides. Given their prevalence and potent biological effects, the ability to accurately and reliably quantify these molecules and their metabolites in complex biological matrices such as plasma, serum, and urine is paramount.[1][2][3][4][5] This is critical for pharmacokinetic and toxicokinetic studies, therapeutic drug monitoring, and exposure assessment.

This comprehensive guide provides a detailed overview of the analytical methodologies for the quantification of imidazolidinone derivatives in biological samples. We will delve into the rationale behind method selection, provide step-by-step protocols for sample preparation, and detail the instrumental analysis using state-of-the-art techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols and recommendations herein are grounded in established bioanalytical principles and are designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA).

Method Selection: Navigating the Analytical Landscape

The choice of analytical technique is fundamentally dictated by the physicochemical properties of the target imidazolidinone derivative, the nature of the biological matrix, and the required sensitivity and selectivity of the assay.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of pharmaceuticals and their metabolites in biological fluids.[6][7][8] Its high sensitivity, specificity, and wide dynamic range make it ideal for detecting low concentrations of analytes in complex matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile imidazolidinone derivatives, a derivatization step is often necessary to increase their volatility and thermal stability.[9][10]

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) can be a cost-effective alternative for quantifying imidazolidinone derivatives at higher concentrations, particularly in less complex matrices like pharmaceutical formulations.[1][2][11] However, it may lack the sensitivity and selectivity required for bioanalysis at therapeutic or exposure-relevant concentrations.

This guide will primarily focus on LC-MS/MS and GC-MS due to their superior performance characteristics for bioanalytical applications.

Sample Preparation: The Cornerstone of Reliable Quantification

The primary objective of sample preparation is to isolate the target analyte(s) from the complex biological matrix, remove potential interferences, and concentrate the analyte to a level suitable for instrumental analysis. The choice of sample preparation technique is crucial for method robustness, accuracy, and precision.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly selective and efficient sample preparation technique that can provide cleaner extracts compared to other methods.[12][13][14] The choice of SPE sorbent is critical and depends on the polarity and ionic character of the imidazolidinone derivative.

dot

Caption: General workflow for Solid-Phase Extraction (SPE).

Protocol: SPE of Imidacloprid from Urine

This protocol is adapted from methodologies for neonicotinoid analysis and serves as a robust starting point for imidazolidinone derivatives.[15]

  • Sample Pre-treatment: Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.

  • SPE Cartridge: Utilize a mixed-mode cation exchange SPE cartridge.

  • Conditioning: Condition the cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 3 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0).

  • Sample Loading: Load 1 mL of the pre-treated urine sample onto the cartridge.

  • Washing:

    • Wash with 3 mL of deionized water to remove salts and polar interferences.

    • Wash with 3 mL of 5% methanol in water to remove less polar interferences.

  • Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential solubility of the analyte in two immiscible liquids.[16][17][18][19] The choice of extraction solvent and the pH of the aqueous phase are critical parameters for optimizing recovery.

dot

Caption: General workflow for Liquid-Liquid Extraction (LLE).

Protocol: LLE of a Hypothetical Imidazolidinone Drug from Plasma

This protocol is based on general principles for the extraction of moderately polar drugs from plasma.

  • Sample Preparation: To 200 µL of plasma in a polypropylene tube, add 20 µL of an internal standard solution.

  • pH Adjustment: Add 50 µL of 0.1 M sodium carbonate to basify the sample.

  • Solvent Addition: Add 1 mL of methyl tert-butyl ether (MTBE).

  • Extraction: Vortex the mixture for 2 minutes.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Instrumental Analysis: Protocols and Considerations

LC-MS/MS Analysis

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is a common starting point.[17]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile[20]

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, hold for a short period, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min[20]

  • Injection Volume: 5-10 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for imidazolidinone derivatives.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

  • MRM Transitions: These are compound-specific and must be determined by infusing a standard solution of the analyte into the mass spectrometer. For example, for imidacloprid, a potential precursor ion could be its protonated molecule [M+H]⁺, and a characteristic product ion would be selected for monitoring. For instance, a reported quantification ion for imidacloprid is m/z 175.089.[15]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Imidacloprid256.1175.1Optimize experimentally
Imidacloprid-d4 (IS)260.1179.1Optimize experimentally
Hypothetical Drug ADetermine experimentallyDetermine experimentallyOptimize experimentally
Hypothetical Drug A-d4 (IS)Determine experimentallyDetermine experimentallyOptimize experimentally
GC-MS Analysis

For GC-MS analysis, derivatization is often required to improve the volatility and thermal stability of imidazolidinone derivatives.

Derivatization Protocol (Silylation):

This is a general protocol for silylation, a common derivatization technique.

  • Evaporation: The dried extract from the sample preparation step is used.

  • Reagent Addition: Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Reaction: Cap the vial and heat at 70°C for 30 minutes.

  • Analysis: Cool to room temperature before injecting into the GC-MS.

GC-MS Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm), is typically used.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Temperature Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min, and hold for a few minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) for quantification of target analytes or full scan for qualitative analysis.

Method Validation: Ensuring Data Integrity

A bioanalytical method must be rigorously validated to ensure its reliability and reproducibility. The validation should be performed in accordance with regulatory guidelines, such as the FDA's M10 Bioanalytical Method Validation Guidance. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Typical Acceptance Criteria for Validation Parameters:

ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal concentration (±20% at the LOQ)
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LOQ)
Recovery Consistent, precise, and reproducible
Matrix Factor CV ≤ 15%
Stability Analyte concentration within ±15% of the initial concentration

Conclusion: A Framework for Success

The successful quantification of imidazolidinone derivatives in biological samples hinges on a well-designed analytical strategy, from meticulous sample preparation to optimized instrumental analysis and rigorous method validation. This guide provides a comprehensive framework and detailed protocols to aid researchers, scientists, and drug development professionals in this endeavor. While the provided protocols serve as excellent starting points, it is imperative to emphasize that each specific imidazolidinone derivative and biological matrix may require method optimization and full validation to ensure the generation of high-quality, reliable, and reproducible data.

References

  • Dass R, Somaiya C, Dholakia C, Kaneriya V. RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology. 2024;14(4):2186-90. [Link]

  • RP-HPLCMETHOD DEVLOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF LIDOCAINE, NIFEDIPINE AND IMIDAZOLIDINYL UREA IN THE TOPI - IJNRD. [Link]

  • Nomura H, et al. Qualitative Profiling and Quantification of Neonicotinoid Metabolites in Human Urine by Liquid Chromatography Coupled with Mass Spectrometry. PLOS One. 2013;8(11):e80332. [Link]

  • Urine imidacloprid was determined by LC-MS/MS. Representative and... - ResearchGate. [Link]

  • Qualitative Profiling and Quantification of Neonicotinoid Metabolites in Human Urine by Liquid Chromatography Coupled with Mass Spectrometry - Semantic Scholar. [Link]

  • Can anyone suggest which is the best method to detect pesticide (exposure) in blood samples? | ResearchGate. [Link]

  • Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formulation | Bentham Science. [Link]

  • Preparation of imidazolidinone compounds as derivatization reagent for diastereomerization and chromatographic separation of chiral organic acids - PubMed. [Link]

  • Bioanalytical LC-MS/MS method development and validation of novel antidiabetic candidate S007-1261 in rat plasma and its application to pharmacokinetic and oral bioavailability studies - PubMed. [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International. [Link]

  • A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS - Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

  • A Comprehensive Review on Bioanalytical Method Development and Validation for Pharmaceuticals. [Link]

  • Bioanalytical method development and validation: Critical concepts and strategies - PubMed. [Link]

  • Advancements in lc-ms/ms bioanalytical method validation. | Allied Academies. [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. [Link]

  • Optimization of Liquid-Liquid Extraction - Zaiput Flow Technologies. [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. [Link]

  • Nitroguanidine | CH4N4O2 | CID 86287517 - PubChem - NIH. [Link]

  • Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry - MDPI. [Link]

  • Neonicotinoid nitroguanidine insecticide metabolites: synthesis and nicotinic receptor potency of guanidines, aminoguanidines, and their derivatives - PubMed. [Link]

  • Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC - NIH. [Link]

  • Evaluation of pesticide residues in human blood samples from Punjab (India) - PMC - NIH. [Link]

  • Extracting Comprehensive Drugs and Metabolites in Urine Using INTip Solid Phase Extraction - YouTube. [Link]

  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line - ResearchGate. [Link]

  • Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed. [Link]

  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line - IMR Press. [Link]

  • Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed. [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS - MDPI. [Link]

  • Analysis of Urine for Drugs of Abuse Using Mixed-Mode Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry - PubMed. [Link]

  • (PDF) Derivatization Methods in GC and GC/MS - ResearchGate. [Link]

  • (PDF) The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives - ResearchGate. [Link]

  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line - Science Alert. [Link]

Sources

Application Note: A Multi-Assay Strategy for Robust Cytotoxicity Profiling of Thiohydantoin Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential and Toxicological Hurdles of Thiohydantoins

Thiohydantoin derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Their therapeutic potential has led to significant interest in their development as novel drug candidates.[1][4] However, a critical step in the preclinical development of any new chemical entity is the thorough evaluation of its cytotoxic profile. Understanding the dose-dependent toxicity and the underlying mechanisms of cell death is paramount for identifying a therapeutic window and ensuring patient safety. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay protocol for testing the cytotoxicity of thiohydantoin compounds. We will delve into the rationale behind employing a multi-assay approach, provide detailed step-by-step protocols for key assays, and discuss the importance of data interpretation in the context of thiohydantoin chemistry.

Scientific Rationale: Why a Single Assay is Insufficient

This guide will focus on a tripartite strategy that interrogates different aspects of cellular health:

  • Metabolic Activity: The MTT assay, despite its potential for interference, remains a valuable first-pass screening tool when its limitations are understood and controlled for.

  • Membrane Integrity: The Lactate Dehydrogenase (LDH) assay provides a measure of plasma membrane damage, a hallmark of necrosis and late-stage apoptosis.

  • Apoptosis Induction: Specific assays for apoptosis, such as Annexin V staining and Caspase-Glo® 3/7, can elucidate the programmed cell death pathways activated by thiohydantoin compounds.

Research has indicated that some thiohydantoin derivatives induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial depolarization and activation of caspases.[7] Our multi-assay approach is designed to capture these specific cytotoxic mechanisms.

Experimental Workflow Overview

The following diagram illustrates the recommended experimental workflow for assessing the cytotoxicity of thiohydantoin compounds.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assays Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis & Interpretation Cell_Culture Cell Line Selection & Culture Compound_Prep Thiohydantoin Compound Preparation Cell_Seeding Cell Seeding in 96-well Plates Compound_Prep->Cell_Seeding Treatment Treatment with Thiohydantoin Compounds Cell_Seeding->Treatment MTT_Assay MTT Assay (Metabolic Activity) Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Treatment->LDH_Assay Apoptosis_Assay Apoptosis Assays (Annexin V & Caspase-Glo) Treatment->Apoptosis_Assay Data_Analysis Data Acquisition & Analysis MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Interpretation Interpretation & Conclusion Data_Analysis->Interpretation

Caption: A streamlined workflow for the comprehensive cytotoxic evaluation of thiohydantoin compounds.

Protocol 1: MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[8]

Causality Behind Experimental Choices:
  • Serum-Free Media during Incubation: Serum components can interfere with the assay; therefore, using serum-free media during the MTT incubation step is crucial for accurate results.[8]

  • Inclusion of a Compound-Only Control: To account for the potential of thiohydantoins to directly reduce MTT, a control well containing the compound in media without cells is essential.

Step-by-Step Protocol:
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the thiohydantoin compound for the desired exposure time (e.g., 24, 48, 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Following treatment, remove the culture medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate gently to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

Data Interpretation:
ParameterDescription
Cell Viability (%) ((Abs_sample - Abs_blank) / (Abs_control - Abs_blank)) * 100
IC50 Value The concentration of the compound that inhibits 50% of cell viability.

Protocol 2: LDH Assay for Membrane Integrity

The LDH assay measures the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[9]

Causality Behind Experimental Choices:
  • Supernatant Transfer: This assay is performed on the cell culture supernatant, allowing for the multiplexing of assays on the same set of cells.

  • Maximum LDH Release Control: A control where cells are lysed with a detergent is crucial for normalizing the data and calculating the percentage of cytotoxicity.[10]

Step-by-Step Protocol:
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cell monolayer.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reagent according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 30 minutes), protected from light.[9]

  • Stop Reaction & Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (usually 490 nm).

Data Interpretation:
ParameterDescription
% Cytotoxicity ((Sample_LDH_release - Spontaneous_LDH_release) / (Maximum_LDH_release - Spontaneous_LDH_release)) * 100
EC50 Value The concentration of the compound that causes 50% of the maximum LDH release.

Protocol 3: Apoptosis Assays

To investigate if thiohydantoin compounds induce programmed cell death, we recommend two complementary assays: Annexin V staining for early apoptosis and a Caspase-Glo® 3/7 assay for executioner caspase activity.

A. Annexin V Staining for Phosphatidylserine Exposure

During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.

Causality Behind Experimental Choices:
  • Co-staining with a Viability Dye: Propidium Iodide (PI) or a similar dye is used to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

Step-by-Step Protocol (Flow Cytometry):
  • Cell Seeding and Treatment: Treat cells in a 6-well plate or T-25 flask with the thiohydantoin compound.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, acquiring data for at least 10,000 events per sample.

B. Caspase-Glo® 3/7 Assay for Executioner Caspase Activity

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD sequence, which is cleaved by activated caspase-3/7, leading to a luminescent signal.

Causality Behind Experimental Choices:
  • Luminescent Readout: This assay offers high sensitivity and a broad dynamic range, making it suitable for high-throughput screening.

  • "Add-Mix-Measure" Format: The simple protocol minimizes handling steps and is amenable to automation.

Step-by-Step Protocol:
  • Cell Seeding and Treatment: Perform the experiment in a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 reagent directly to the wells.

  • Incubation: Incubate the plate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Apoptosis Pathway Visualization

The following diagram illustrates the key events in apoptosis that are targeted by the recommended assays.

apoptosis_pathway Thiohydantoin Thiohydantoin Compound ROS Increased ROS Thiohydantoin->ROS Mitochondria Mitochondrial Depolarization ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis PS_translocation Phosphatidylserine Translocation Caspase37->PS_translocation triggers

Caption: Simplified apoptosis pathway indicating the points of measurement for the proposed assays.

Assay Validation and Data Integrity

For drug development applications, it is crucial to follow a phase-appropriate approach to assay validation in line with regulatory guidelines.[11][12][13] Key parameters to consider include:

  • Precision: The closeness of agreement between independent test results.

  • Accuracy: The closeness of the test results to the true value.

  • Linearity and Range: The ability of the assay to provide results that are directly proportional to the concentration of the analyte within a given range.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.

Conclusion and Future Directions

The cytotoxicity assessment of thiohydantoin compounds requires a thoughtful and multi-faceted approach. By combining assays that measure metabolic activity, membrane integrity, and specific markers of apoptosis, researchers can obtain a comprehensive and reliable understanding of a compound's cytotoxic profile. This robust methodology will enable more informed decision-making in the drug discovery and development pipeline, ultimately contributing to the advancement of safer and more effective thiohydantoin-based therapeutics.

References

  • Xia, M., et al. (2008). Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. Environmental Health Perspectives, 116(3), 284-291. [Link]

  • Huang, R., et al. (2011). Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. PubMed, 116(3), 284-91. [Link]

  • Inglese, J., et al. (2007). Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. Environmental Health Perspectives, 116(3), 284-291. [Link]

  • de Oliveira, M. R., et al. (2022). Patterns of Cell Death Induced by Thiohydantoins in Human MCF-7 Breast Cancer Cells. Current Pharmaceutical Design, 28(18), 1514-1525. [Link]

  • Sipes, N. S., et al. (2017). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. Applied In Vitro Toxicology, 3(1), 5-18. [Link]

  • Kaminskyy, D., et al. (2023). High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. Pharmaceuticals, 16(11), 1585. [Link]

  • Manna, S. K., et al. (2009). Novel derivatives of spirohydantoin induce growth inhibition followed by apoptosis in leukemia cells. Biochemical Pharmacology, 77(3), 339-351. [Link]

  • BioPhorum. (2024). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Cell & Gene Therapy Insights, 10(8), 1141-1152. [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved January 21, 2026, from [Link]

  • U.S. Food and Drug Administration. (2011). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. [Link]

  • Welser, J. V., et al. (2016). An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience. Journal of Neuroscience Methods, 266, 1-8. [Link]

  • Al-Ostath, A., et al. (2022). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Molecules, 27(19), 6303. [Link]

  • Parveen, F., et al. (2024). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Scientific Reports, 14(1), 18035. [Link]

  • Chan, G., et al. (2016). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. JoVE (Journal of Visualized Experiments), (113), e54321. [Link]

  • Li, H., et al. (2016). Design, Synthesis and Biological Evaluation of Thiohydantoin Derivatives as Novel Anti-prostate Cancer Agents. Anticancer Agents in Medicinal Chemistry, 16(6), 740-746. [Link]

  • Islam, M. R., et al. (2014). Synthesis and study of cytotoxicity of hydantoin and thiohydantoin related compounds from benzil. Journal of Scientific Research, 6(1), 125-131. [Link]

  • Al-Majedy, Y. K., et al. (2021). Chemical structure of thiohydantoins with antibacterial activity. Journal of Chemical Reviews, 3(4), 282-296. [Link]

  • CLYTE Technologies. (2024). Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). [Link]

  • Al-Majedy, Y. K., et al. (2021). Synthesis and Molecular Docking Studies of Some Thiohydantoin Derivatives as Potential Anticancer and Antimicrobial Agents. Advanced Journal of Chemistry, Section A, 4(4), 312-321. [Link]

  • Wang, Y., et al. (2017). Design and Synthesis of Indoline Thiohydantoin Derivatives Based on Enzalutamide as Antiproliferative Agents Against Prostate Cancer. European Journal of Medicinal Chemistry, 125, 934-945. [Link]

  • Charles River Laboratories. (n.d.). Potency Assay Guide. Retrieved January 21, 2026, from [Link]

  • BioProcess International. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. [Link]

  • Castiglione, H., et al. (2024). Development and Optimization of a Lactate Dehydrogenase Assay Adapted to 3D Cell Cultures. International Journal of Molecular Sciences, 25(11), 6098. [Link]

  • Al-Ostath, A., et al. (2022). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Molecules, 27(19), 6303. [Link]

  • Bruggisser, R., et al. (2002). Antioxidant Compounds Interfere With the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) Assay. Archives of Toxicology, 76(11-12), 644-650. [Link]

  • Konieczna, L., et al. (2012). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Folia Microbiologica, 57(6), 517-523. [Link]

  • Wang, P., et al. (2018). Interference of Phenylethanoid Glycosides from Cistanche tubulosa with the MTT Assay. Molecules, 23(3), 654. [Link]

Sources

In Vivo Administration of Imidazolidinone-Based Compounds in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of in vivo administration methods for imidazolidinone-based compounds in mouse models. This document emphasizes the scientific rationale behind protocol design, ensuring technical accuracy and reproducibility.

Introduction to Imidazolidinone-Based Compounds

Imidazolidinones are a versatile class of heterocyclic compounds that form the core scaffold of numerous molecules with a wide range of biological activities.[1] Depending on the substitutions on the imidazolidinone ring, these compounds have been investigated as anticancer, antiviral, and neuroprotective agents.[2][3][4] Their therapeutic potential often hinges on their ability to modulate specific cellular pathways. A critical step in the preclinical evaluation of these compounds is the establishment of robust and reproducible in vivo administration protocols in relevant animal models, most commonly mice.[5]

The physicochemical properties of many imidazolidinone derivatives, particularly their often low aqueous solubility, present a significant challenge for in vivo administration.[6] Therefore, careful consideration of the administration route and vehicle formulation is paramount to ensure adequate bioavailability and meaningful experimental outcomes.

Pre-Administration Considerations

Before commencing in vivo studies, a thorough understanding of the test compound's properties is essential.

Physicochemical Properties:

  • Solubility: Determine the compound's solubility in various pharmaceutically acceptable solvents and vehicles. This will dictate the formulation strategy.

  • Stability: Assess the compound's stability in the chosen vehicle under storage and experimental conditions.

  • pKa: The ionization state of the compound can influence its absorption and distribution.

Pharmacokinetic and Toxicological Profile:

  • A preliminary understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile can inform the choice of administration route and dosing frequency.[7]

  • Acute toxicity studies are crucial for determining the maximum tolerated dose (MTD) and identifying potential adverse effects.[8]

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be designed to minimize animal stress and discomfort.

Strategic Selection of Administration Route

The choice of administration route is a critical decision that influences the pharmacokinetic profile of the imidazolidinone compound. The primary routes for systemic administration in mice are oral, intraperitoneal, and intravenous.

Oral Administration (PO)

Oral administration, typically via gavage, is often preferred for its convenience and clinical relevance, as most human drugs are administered orally.[9][10] However, the oral bioavailability of imidazolidinone compounds can be limited by poor solubility and first-pass metabolism.

Rationale for Use:

  • To assess the compound's potential as an orally administered therapeutic.

  • For chronic dosing studies where repeated injections may cause stress or tissue damage.

Intraperitoneal Injection (IP)

Intraperitoneal injection is a common route for administering compounds in preclinical mouse studies. It offers rapid absorption into the systemic circulation, bypassing the gastrointestinal tract and first-pass metabolism.[11]

Rationale for Use:

  • To achieve higher systemic exposure compared to oral administration, especially for compounds with low oral bioavailability.

  • When a rapid onset of action is desired.

  • Suitable for administering suspensions of poorly soluble compounds.

Intravenous Injection (IV)

Intravenous injection directly introduces the compound into the systemic circulation, resulting in 100% bioavailability.[12] This route is essential for pharmacokinetic studies to determine parameters such as clearance and volume of distribution.

Rationale for Use:

  • To achieve precise control over the circulating concentration of the compound.

  • For pharmacokinetic and toxicokinetic studies.

  • When rapid and complete systemic exposure is required.

Vehicle Formulation for Imidazolidinone-Based Compounds

The poor aqueous solubility of many imidazolidinone derivatives necessitates the use of specialized vehicle formulations. The ideal vehicle should solubilize or suspend the compound without causing toxicity or interfering with its biological activity.[13]

Vehicle ComponentPurposeConsiderations
Aqueous Vehicles
Saline (0.9% NaCl)Isotonic carrier for soluble compounds.Not suitable for most poorly soluble imidazolidinones.
Carboxymethylcellulose (CMC)Suspending agent to create uniform suspensions.Can be used with a small percentage of a solubilizing agent like DMSO.[2]
Co-solvents
Dimethyl sulfoxide (DMSO)A powerful solvent for many nonpolar compounds.Can have intrinsic biological activity and may cause neurotoxicity at high concentrations.[2] Typically used in combination with other vehicles.
Polyethylene glycol (PEG)A common co-solvent for compounds with intermediate solubility.High concentrations can be toxic.[13]
EthanolUsed in combination with other solvents to aid dissolution.Can cause irritation and toxicity.[13]
Surfactants/Emulsifiers
Tween 80A non-ionic surfactant used to improve wetting and create emulsions.Can be used to formulate suspensions.[14]
Solutol HS-15A non-ionic solubilizer for poorly water-soluble drugs.Has been used in formulations for oral and intravenous administration.[6]
Oils
Corn oil, Sesame oilFor highly lipophilic compounds.Suitable for oral or intraperitoneal administration, but not for intravenous use.[13]

Example Formulations for Imidazolidinone-Related Compounds:

Compound Class/ExampleAdministration RouteVehicle FormulationDose Range (mg/kg)Reference
Quinolone-3-carboxamidesIntraperitoneal (IP)20% DMSO in saline1 - 3[15]
PLK2 Inhibitor (GBO-006)Intraperitoneal (IP)20% DMSO, 40% PEG 400, 10% Solutol, 30% Citrate Buffer (100mM)30 - 75[16]
Chalcone (C16)Intravenous (IV)20% DMSO / 10% (DMSO/Cremophor EL 1:1) / 70% H₂O1[6]
Chalcone (C16)Oral (PO)10% Solutol HS-15 / 90% PEG 60010 - 300[6]

Experimental Protocols

The following are detailed, step-by-step protocols for the administration of imidazolidinone-based compounds in mice. Note: All procedures should be performed by trained personnel and approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Oral Gavage (PO)

This protocol describes the administration of a compound directly into the stomach.[6][9]

Materials:

  • Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches with a ball tip for adult mice).[10]

  • 1 mL syringe.

  • Compound formulation.

  • Animal scale.

Workflow Diagram:

oral_gavage_workflow A Prepare Compound Formulation B Weigh Mouse & Calculate Dose Volume (max 10 mL/kg) A->B C Restrain Mouse Vertically B->C D Measure Gavage Needle (Nose to Last Rib) C->D E Insert Gavage Needle into Esophagus D->E F Slowly Administer Formulation E->F G Gently Remove Needle F->G H Return to Cage & Monitor for Distress G->H

Caption: Workflow for oral gavage administration in mice.

Procedure:

  • Preparation: Prepare the compound formulation, ensuring it is a homogenous solution or a well-mixed suspension.

  • Dose Calculation: Weigh the mouse and calculate the required volume of the formulation. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[6]

  • Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head. The body should be in a vertical position.[17]

  • Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.[9]

  • Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.[18]

  • Administration: Once the needle is in place, slowly administer the formulation over 2-3 seconds.[10]

  • Removal: Gently remove the gavage needle in a single, smooth motion.

  • Monitoring: Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort for at least 10 minutes.[6]

Protocol 2: Intraperitoneal (IP) Injection

This protocol describes the injection of a compound into the peritoneal cavity.[9]

Materials:

  • 25-27 gauge needle.[13]

  • 1 mL syringe.

  • Compound formulation.

  • 70% ethanol or other appropriate antiseptic.

  • Animal scale.

Workflow Diagram:

ip_injection_workflow A Prepare Compound Formulation B Weigh Mouse & Calculate Dose Volume (max 10 mL/kg) A->B C Restrain Mouse (Dorsal Recumbency) B->C D Locate Injection Site (Lower Right Quadrant) C->D E Disinfect Site with Antiseptic D->E F Insert Needle (30-40° angle) Bevel Up E->F G Aspirate to Check for Blood or Urine F->G H Inject Formulation G->H I Withdraw Needle H->I J Return to Cage & Monitor I->J

Caption: Workflow for intraperitoneal injection in mice.

Procedure:

  • Preparation: Prepare the compound formulation. If it is a suspension, ensure it is well-mixed immediately before drawing it into the syringe.

  • Dose Calculation: Weigh the mouse and calculate the required injection volume. The maximum recommended volume for IP injection in mice is 10 mL/kg.[13]

  • Restraint: Restrain the mouse in dorsal recumbency (on its back) with the head tilted slightly downwards.

  • Site Location: Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[9]

  • Disinfection: Swab the injection site with an antiseptic.

  • Insertion: Insert the needle, bevel up, at a 30-40° angle to the abdominal wall.[8]

  • Aspiration: Gently pull back on the plunger to ensure that a blood vessel or the bladder has not been punctured. If blood or urine appears, withdraw the needle and reinject at a different site with a new needle and syringe.[9]

  • Injection: If aspiration is clear, inject the formulation.

  • Withdrawal: Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the mouse for any adverse reactions.

Protocol 3: Intravenous (IV) Injection

This protocol describes the injection of a compound into the lateral tail vein. This technique requires significant skill and practice.[12]

Materials:

  • 27-30 gauge needle.

  • 1 mL syringe or insulin syringe.

  • Compound formulation (must be a clear solution, free of particulates).

  • A mouse restrainer.

  • A heat lamp or warm water to dilate the tail veins.

  • Animal scale.

Workflow Diagram:

iv_injection_workflow A Prepare Clear, Particulate-Free Compound Solution B Weigh Mouse & Calculate Dose Volume (max 5 mL/kg) A->B C Warm Mouse Tail to Dilate Veins B->C D Place Mouse in Restrainer C->D E Identify Lateral Tail Vein D->E F Insert Needle into Vein (Bevel Up, shallow angle) E->F G Observe for Flash of Blood in Syringe Hub F->G H Slowly Inject Solution G->H I Withdraw Needle & Apply Gentle Pressure H->I J Return to Cage & Monitor I->J

Sources

Application Notes and Protocols for the Use of 5-oxo-1-phenyl-2-thioxo-imidazolidine Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiohydantoin Scaffold - A Privileged Structure in Enzyme Inhibition

The 5-oxo-1-phenyl-2-thioxo-imidazolidine core, a member of the thiohydantoin class of heterocyclic compounds, has emerged as a "privileged structure" in medicinal chemistry and drug discovery. Its synthetic accessibility and the ease with which its derivatives can be functionalized at various positions make it an attractive scaffold for the development of potent and selective enzyme inhibitors.[1][2] Thiohydantoin derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antidiabetic, anti-inflammatory, and antimicrobial effects, many of which are attributed to their ability to modulate the activity of key enzymes.[3][4][5]

This comprehensive guide provides detailed application notes and experimental protocols for researchers interested in exploring the potential of 5-oxo-1-phenyl-2-thioxo-imidazolidine derivatives as enzyme inhibitors. We will delve into the synthesis of these compounds, methods for evaluating their inhibitory activity against various enzyme targets, and the analysis of their mechanism of action.

The Rationale Behind Targeting Enzymes with Thiohydantoin Derivatives

Enzymes are crucial for virtually all biological processes, and their dysregulation is often implicated in the pathophysiology of numerous diseases. By specifically inhibiting the activity of a disease-related enzyme, it is possible to intervene in the disease process with high precision. The thiohydantoin scaffold is particularly adept at interacting with the active sites of various enzymes. The presence of carbonyl and thiocarbonyl groups, along with the nitrogen atoms in the heterocyclic ring, allows for a variety of non-covalent interactions, including hydrogen bonding and hydrophobic interactions, with amino acid residues in the enzyme's active site.[6] Furthermore, the phenyl group at the 1-position and the potential for diverse substitutions at the 5-position provide opportunities to fine-tune the inhibitor's potency and selectivity for a specific target enzyme.[1]

Synthesis of 5-oxo-1-phenyl-2-thioxo-imidazolidine Derivatives: A Step-by-Step Protocol

A common and versatile method for the synthesis of 5-arylidene-1-phenyl-2-thiohydantoin derivatives is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound (in this case, 1-phenyl-2-thiohydantoin) with an aldehyde or ketone.[7][8]

Protocol 1: Synthesis of 5-Benzylidene-1-phenyl-2-thiohydantoin via Knoevenagel Condensation

This protocol describes the synthesis of a representative 5-arylidene-1-phenyl-2-thiohydantoin derivative.

Materials:

  • 1-phenyl-2-thiohydantoin

  • Benzaldehyde

  • Piperidine

  • Acetic Acid

  • Ethanol

  • Sodium Acetate

  • Glacial Acetic Acid

  • Reaction flask with reflux condenser

  • Stirring plate with heating mantle

  • Buchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-phenyl-2-thiohydantoin (1 equivalent), benzaldehyde (1.1 equivalents), and a catalytic amount of piperidine and acetic acid in ethanol.[9] Alternatively, a mixture of sodium acetate (1.2 equivalents) in glacial acetic acid can be used as the catalyst and solvent.[7]

  • Reaction: Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel and wash it with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

  • Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Causality Behind Experimental Choices:

  • Catalyst: The use of a basic catalyst like piperidine or an acidic catalyst in the form of acetic acid facilitates the deprotonation of the active methylene group at the 5-position of the thiohydantoin ring, which is the rate-determining step of the Knoevenagel condensation.

  • Reflux: Heating the reaction mixture to reflux increases the reaction rate, allowing the reaction to reach completion in a shorter time.

  • Recrystallization: This purification technique is based on the principle of differential solubility of the desired compound and impurities in a particular solvent at different temperatures, leading to a highly pure product.

Screening for Enzyme Inhibitory Activity

Once synthesized, the 5-oxo-1-phenyl-2-thioxo-imidazolidine derivatives can be screened for their ability to inhibit the activity of specific enzymes. Spectrophotometric assays are commonly employed for this purpose due to their simplicity, high-throughput capability, and sensitivity.[10][11]

General Workflow for Enzyme Inhibition Screening

The following diagram illustrates a typical workflow for screening compounds for enzyme inhibitory activity.

G cluster_synthesis Compound Synthesis & Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis synthesis Synthesize Thiohydantoin Derivative dissolve Dissolve in a suitable solvent (e.g., DMSO) synthesis->dissolve incubate Incubate enzyme with inhibitor dissolve->incubate prepare_reagents Prepare enzyme, substrate, and buffer solutions prepare_reagents->incubate add_substrate Add substrate to initiate reaction incubate->add_substrate measure Measure enzyme activity (e.g., spectrophotometrically) add_substrate->measure calculate_inhibition Calculate percent inhibition measure->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Figure 1: General workflow for enzyme inhibition screening.
Protocol 2: α-Glucosidase Inhibition Assay

This protocol is adapted for screening inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a target for type 2 diabetes treatment.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (5-oxo-1-phenyl-2-thioxo-imidazolidine derivatives) dissolved in DMSO

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare serial dilutions of the test compounds and acarbose in phosphate buffer (ensure the final DMSO concentration is low, typically <1%, to avoid solvent effects).

  • Assay Setup (in a 96-well plate):

    • Blank: Add buffer only.

    • Control (100% enzyme activity): Add buffer and enzyme solution.

    • Test compound: Add buffer, enzyme solution, and the test compound solution.

    • Positive control: Add buffer, enzyme solution, and the acarbose solution.

  • Pre-incubation: Add 20 µL of the α-glucosidase solution to all wells except the blank. Mix gently and pre-incubate the plate at 37°C for 10 minutes.[12]

  • Initiation of Reaction: Add 20 µL of the pNPG solution to all wells to start the enzymatic reaction.[12]

  • Incubation: Incubate the plate at 37°C for 20 minutes.[12]

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.[12] The yellow color of the product, p-nitrophenol, is measured.

  • Calculation: Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Data Analysis:

The half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol outlines a fluorometric assay for screening inhibitors of COX-2, an enzyme involved in inflammation.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic acid (substrate)

  • Celecoxib (positive control)

  • Test compounds dissolved in DMSO

  • 96-well black microplate with a clear bottom

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Preparation of Reagents: Reconstitute and dilute the COX-2 enzyme, COX Probe, and arachidonic acid according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and celecoxib.

  • Assay Setup (in a 96-well plate):

    • Enzyme Control (EC): Add Assay Buffer.

    • Sample Screen (S): Add diluted test inhibitor.

    • Inhibitor Control (IC): Add diluted positive control (Celecoxib).

  • Reaction Mix: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and the COX-2 enzyme.

  • Incubation: Add the reaction mix to all wells and incubate for 5-10 minutes at room temperature, protected from light.

  • Initiation of Reaction: Add arachidonic acid to all wells to start the reaction.

  • Measurement: Immediately start measuring the fluorescence intensity at Ex/Em = 535/587 nm in kinetic mode for 10-20 minutes.

  • Calculation: The rate of the reaction is determined from the slope of the linear portion of the kinetic curve. The percent inhibition is calculated by comparing the rate of the sample to the rate of the enzyme control.

Causality Behind Experimental Choices:

  • Positive Control: The use of a known inhibitor (acarbose for α-glucosidase, celecoxib for COX-2) is crucial to validate the assay and ensure that it is performing as expected.

  • Kinetic vs. Endpoint Assay: The α-glucosidase assay is an endpoint assay where the reaction is stopped and the final product is measured. The COX-2 assay is a kinetic assay where the reaction progress is monitored over time. The choice depends on the enzyme and the detection method.

  • Fluorometric Detection: Fluorometric assays are often more sensitive than colorimetric assays, allowing for the use of lower enzyme and substrate concentrations.

Understanding the Mechanism of Inhibition

Determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) provides valuable insights into how the inhibitor interacts with the enzyme. This can be achieved by performing enzyme kinetic studies at various substrate and inhibitor concentrations and analyzing the data using graphical methods like the Lineweaver-Burk plot.[13][14]

Protocol 4: Determination of Inhibition Mode using Lineweaver-Burk Plots
  • Perform Enzyme Assays: Conduct the enzyme inhibition assay with a range of fixed inhibitor concentrations and varying substrate concentrations.

  • Calculate Initial Velocities: Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Construct Lineweaver-Burk Plot: Plot 1/V₀ (y-axis) versus 1/[S] (x-axis), where [S] is the substrate concentration.

  • Analyze the Plot:

    • Competitive Inhibition: The lines for the inhibited and uninhibited reactions will intersect on the y-axis (Vmax is unchanged, Km increases).[15][16]

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).[15]

    • Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).[15]

    • Mixed Inhibition: The lines will intersect at a point other than on the axes.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition competitive Inhibitor binds to the free enzyme at the active site. noncompetitive Inhibitor binds to an allosteric site on the enzyme, affecting both free enzyme and the enzyme-substrate complex. uncompetitive Inhibitor binds only to the enzyme-substrate complex.

Figure 2: Common types of reversible enzyme inhibition.

Data Presentation: Inhibitory Activity of Representative Derivatives

The following table summarizes the inhibitory activity (IC50 values) of some 5-oxo-1-phenyl-2-thioxo-imidazolidine derivatives against various enzymes, as reported in the literature.

DerivativeTarget EnzymeIC50 (µM)Reference
(Z)-5-(4-hydroxybenzylidene)-1-phenyl-2-thioxoimidazolidin-4-oneα-Glucosidase129.40[4]
(Z)-5-(4-chlorobenzylidene)-1-phenyl-2-thioxoimidazolidin-4-oneα-Amylase128.90[4]
1,3-bis(4-chlorophenyl)-2-thioxoimidazolidin-4-oneCOX-2197.68 (µg/mL)[5]
Thiohydantoin derivative (Compound 38)Androgen Receptor0.124[1]
5-substituted arylidene-2-thiohydantoinIsocitrate Dehydrogenase (IDH1)Potent inhibitors[3]

Troubleshooting Common Issues in Enzyme Inhibition Assays

IssuePossible CauseSuggested Solution
High background signal Reagent instability or contamination.Prepare fresh reagents and use high-purity water.
Low signal or no enzyme activity Inactive enzyme, incorrect buffer pH, or presence of interfering substances.Check enzyme activity with a positive control. Ensure buffer pH is optimal for the enzyme. Avoid known interfering substances.[13]
Inconsistent results Pipetting errors, temperature fluctuations, or improper mixing.Use calibrated pipettes. Maintain a constant temperature during the assay. Ensure thorough mixing of reagents.[13]
Precipitation of test compound Low solubility of the compound in the assay buffer.Decrease the final concentration of the compound. Increase the percentage of DMSO (while ensuring it doesn't affect enzyme activity).

Conclusion and Future Directions

The 5-oxo-1-phenyl-2-thioxo-imidazolidine scaffold represents a versatile and promising starting point for the development of novel enzyme inhibitors. The synthetic accessibility and the potential for diverse functionalization allow for the generation of large libraries of compounds for high-throughput screening. The protocols and application notes provided in this guide offer a solid foundation for researchers to synthesize, screen, and characterize the inhibitory activity of these derivatives.

Future research in this area should focus on elucidating the structure-activity relationships (SAR) for different enzyme targets to guide the rational design of more potent and selective inhibitors.[1][2] Furthermore, exploring the in vivo efficacy and pharmacokinetic properties of the most promising compounds will be crucial for their translation into potential therapeutic agents.

References

  • Nadeem, H., et al. (2025). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Scientific Reports.
  • Jung, M. E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 53(7), 2779–2796. [Link]

  • Jung, M. E., et al. (2010). Structure−Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 53(7), 2779-2796. [Link]

  • Al-Hidhani, S., et al. (2021). Synthesis and Molecular Docking Studies of Some Thiohydantoin Derivatives as Potential Anticancer and Antimicrobial Agents. Advanced Journal of Chemistry, Section A, 4(3), 224-235. [Link]

  • Creative Biogene. (n.d.). Enzyme Kinetic Assay. Retrieved from [Link]

  • Tshiluka, T., et al. (2022). Synthesis of new 5-benzylidene-hydantoin esters. Journal of Chemical Research, 46(7-8), 635-641. [Link]

  • Nadeem, H., et al. (2025). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Scientific Reports. [Link]

  • ResearchGate. (n.d.). IC50 values of novel synthesized derivatives (8a–n). Retrieved from [Link]

  • van der Kooi, A., et al. (2017). Kinetic modelling: an integrated approach to analyze enzyme activity assays. Scientific Reports, 7(1), 9323. [Link]

  • Microbe Notes. (2023, August 3). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Retrieved from [Link]

  • Dhongade-Desai, S., et al. (2018). Environmentally Benign Protocol of Knoevenagel Condensation Reaction. International Journal of Scientific Research in Science and Technology, 4(2), 114-117. [Link]

  • Naufal, M., et al. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 9(6), 6991-7025. [Link]

  • da Silva, J. G., et al. (2022). Thiohydantoins and hydantoins derived from amino acids as potent urease inhibitors: Inhibitory activity and ligand-target interactions. International Journal of Biological Macromolecules, 222(Pt A), 108-118. [Link]

  • Bitesize Bio. (2025, May 23). Working with Enzymes: Part I -The Simple Kinetic Spectrophotometric Assay. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Molecules, 27(19), 6248. [Link]

  • Ramsay, R. R., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2539. [Link]

  • Al-Hussain, S. A., & Al-Wahaibi, L. H. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-211. [Link]

  • MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]

  • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 404-411. [Link]

  • Catalyst University. (2014, October 4). Biochemistry | Enzyme Kinetics (Spectrophotometry & Calculations) [Video]. YouTube. [Link]

  • Naufal, M., et al. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 9(6), 6991-7025. [Link]

  • ResearchGate. (n.d.). In vitro antioxidant activity ic50 values of the Synthesized compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

  • Kim, S., et al. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 77(2), 923-934. [Link]

  • Thorne, N., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

Protocol for Studying Cell Cycle Arrest with 2-Thioxoimidazolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Introduction: Unraveling the Anti-proliferative Potential of 2-Thioxoimidazolidine Derivatives

The 2-thioxoimidazolidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] A significant body of research now points towards the potent anti-proliferative effects of these compounds, often mediated through the induction of cell cycle arrest.[4] Understanding the precise mechanisms by which these derivatives halt the cell cycle is paramount for their development as next-generation therapeutic agents. This application note provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals to meticulously investigate the impact of novel 2-thioxoimidazolidine derivatives on the cell cycle, with a particular focus on G2/M phase arrest.

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells.[5][6] This process is governed by a complex interplay of cyclins and cyclin-dependent kinases (CDKs), which act at specific checkpoints to control progression through the different phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis).[5][6] Dysregulation of these checkpoints is a hallmark of cancer, leading to uncontrolled cell proliferation.[6] Consequently, targeting the cell cycle machinery is a cornerstone of modern cancer therapy.[6]

This guide will walk you through a logical, multi-step experimental workflow, from initial cytotoxicity screening to in-depth mechanistic studies. We will detail the causality behind each experimental choice, ensuring a self-validating system for robust and reproducible data generation.

Experimental Workflow Overview

A systematic approach is crucial to comprehensively characterize the effects of 2-thioxoimidazolidine derivatives on the cell cycle. The following workflow provides a logical progression from initial screening to detailed mechanistic investigation.

Experimental Workflow A Step 1: Determine IC50 (Cell Viability Assay) B Step 2: Cell Cycle Analysis (Flow Cytometry with PI Staining) A->B Select concentrations for subsequent assays C Step 3: Molecular Mechanism Investigation (Western Blotting) B->C Confirm cell cycle arrest and identify phase D Step 4: Apoptosis Assessment (Annexin V/PI & Caspase-3 Assay) C->D Elucidate protein-level changes and potential for apoptosis

Caption: A logical workflow for investigating cell cycle arrest.

Part 1: Initial Cytotoxicity Screening and IC50 Determination

Scientific Rationale: Before delving into the specifics of cell cycle arrest, it is essential to determine the cytotoxic potential of the 2-thioxoimidazolidine derivative. The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the concentration of a compound required to inhibit a biological process (in this case, cell viability) by 50%.[1][7] Establishing the IC50 allows for the selection of appropriate, sub-lethal concentrations for subsequent, more detailed cell cycle and mechanistic studies. This ensures that the observed effects are due to specific cell cycle inhibition rather than widespread, non-specific toxicity.

Recommended Assay: Resazurin (AlamarBlue) Assay

The resazurin assay is a robust, sensitive, and non-destructive method for measuring cell viability.[8] It is based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is directly proportional to the number of viable cells.

Protocol: IC50 Determination using Resazurin Assay
  • Cell Seeding:

    • Seed the cancer cell line of interest (e.g., HeLa, MCF-7, HCT116) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the 2-thioxoimidazolidine derivative in complete cell culture medium. A typical starting range would be from 100 µM down to 0.1 µM.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.

    • Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.

    • Incubate for the desired time points (e.g., 24, 48, and 72 hours).

  • Resazurin Staining and Measurement:

    • After the incubation period, add 10 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis and IC50 Calculation:

    • Subtract the background fluorescence (wells with medium and resazurin but no cells).

    • Normalize the fluorescence readings of the treated wells to the vehicle control wells (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (four-parameter logistic curve) to determine the IC50 value.[1][7]

Parameter Description
Cell Line Cancer cell line relevant to the research question.
Seeding Density Optimized for logarithmic growth during the assay period.
Compound Concentrations A wide range to capture the full dose-response curve.
Incubation Time Typically 24, 48, and 72 hours to assess time-dependent effects.
Controls Vehicle control, untreated control, and a positive control (e.g., a known cytotoxic drug).

Part 2: Characterization of Cell Cycle Arrest by Flow Cytometry

Scientific Rationale: Once the IC50 is established, the next crucial step is to determine if the observed decrease in cell viability is due to cell cycle arrest. Flow cytometry with propidium iodide (PI) staining is the gold-standard technique for this purpose.[9] PI is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the quantification of cells in the different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[9]

Protocol: Cell Cycle Analysis using Propidium Iodide Staining
  • Cell Treatment:

    • Seed cells in 6-well plates at a density that will result in approximately 70-80% confluency at the time of harvesting.

    • Treat the cells with the 2-thioxoimidazolidine derivative at concentrations around the IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for a predetermined time (e.g., 24 hours).

    • Include a vehicle-treated control. A positive control for G2/M arrest, such as nocodazole (a microtubule-destabilizing agent), is highly recommended.[10]

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).

    • Wash the cell pellet once with ice-cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. This step is critical for proper PI staining.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells (500 x g for 5 minutes) and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is crucial to prevent the staining of double-stranded RNA.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer. Collect at least 10,000 events per sample.

  • Data Interpretation:

    • Generate DNA content histograms.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software (e.g., FlowJo, ModFit LT).

    • A significant increase in the percentage of cells in the G2/M phase in the compound-treated samples compared to the vehicle control indicates G2/M arrest.

Part 3: Elucidating the Molecular Mechanism by Western Blotting

Scientific Rationale: Following the confirmation of cell cycle arrest, the next logical step is to investigate the underlying molecular mechanisms. Western blotting is a powerful technique to analyze the expression levels of key proteins that regulate the cell cycle. For G2/M arrest, the primary targets of interest are the CDK1/Cyclin B1 complex, which is the master regulator of entry into mitosis, and the tumor suppressor protein p53 and its downstream effector, the CDK inhibitor p21.[9][11]

Key Protein Targets for G2/M Arrest:
  • CDK1 (cdc2): The catalytic subunit of the M-phase promoting factor (MPF). Its activity is essential for entry into mitosis.

  • Cyclin B1: The regulatory subunit of MPF. Its levels rise during G2 and peak in mitosis.[9]

  • p53: A tumor suppressor that can induce cell cycle arrest in response to cellular stress.[12]

  • p21 (WAF1/CIP1): A potent CDK inhibitor that is transcriptionally activated by p53. It can inhibit the activity of CDK1/Cyclin B1, leading to G2/M arrest.[11][12]

  • Phospho-Histone H3 (Ser10): A marker of mitotic cells. An increase in this protein can help distinguish between G2 and M phase arrest.

Protocol: Western Blot Analysis of Cell Cycle Regulatory Proteins
  • Protein Extraction:

    • Treat cells as described in the flow cytometry protocol.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against CDK1, Cyclin B1, p53, p21, and Phospho-Histone H3 (Ser10) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.

    • Quantify the band intensities using densitometry software.

Expected Outcomes and Interpretation:

  • Upregulation of p53 and p21: Suggests a p53-dependent pathway of cell cycle arrest.[11][12]

  • Downregulation of CDK1 and/or Cyclin B1: Indicates a direct or indirect inhibition of the MPF complex.[9]

  • Increased Phospho-Histone H3 (Ser10): Points towards an arrest in the M phase rather than the G2 phase.

G2M_Arrest_Pathway cluster_0 Potential Mechanism of 2-Thioxoimidazolidine Derivatives Derivative Derivative p53 p53 Derivative->p53 activates CDK1/CyclinB1 CDK1/CyclinB1 Derivative->CDK1/CyclinB1 may inhibit directly p21 p21 p53->p21 activates p21->CDK1/CyclinB1 inhibits G2/M Transition G2/M Transition p21->G2/M Transition blocks CDK1/CyclinB1->G2/M Transition promotes M Phase M Phase G2/M Transition->M Phase entry

Caption: A potential signaling pathway for G2/M arrest.

Part 4: Assessing the Induction of Apoptosis

Scientific Rationale: Prolonged cell cycle arrest can lead to the induction of apoptosis, or programmed cell death. It is therefore crucial to determine whether the 2-thioxoimidazolidine derivatives not only arrest the cell cycle but also trigger this desirable anti-cancer outcome. A multi-parametric approach is recommended to confirm apoptosis.

A. Annexin V-FITC/PI Staining for Early and Late Apoptosis

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorophore like FITC to detect early apoptotic cells.[13] Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells, which have lost their membrane integrity.[13]

Protocol: Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment and Harvesting:

    • Treat cells with the 2-thioxoimidazolidine derivative as described previously. Include a positive control for apoptosis (e.g., staurosporine).

    • Harvest both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Four cell populations can be distinguished:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

B. Caspase-3 Activity Assay

Principle: Caspases are a family of proteases that are key executioners of apoptosis. Caspase-3 is a critical effector caspase that, once activated, cleaves numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[8][15] Caspase-3 activity can be measured using a fluorogenic substrate that releases a fluorescent molecule upon cleavage.

Protocol: Fluorometric Caspase-3 Activity Assay
  • Cell Lysis:

    • Treat and harvest cells as previously described.

    • Lyse the cells in a specific lysis buffer provided with the assay kit.

  • Assay Reaction:

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-3 substrate (e.g., DEVD-AFC) to each well.

    • Incubate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission of 400/505 nm for AFC).

    • The fluorescence intensity is directly proportional to the caspase-3 activity.

Experiment Purpose Key Reagents
Annexin V/PI Staining Distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.Annexin V-FITC, Propidium Iodide
Caspase-3 Activity Assay Quantifies the activity of a key executioner caspase in apoptosis.Fluorogenic Caspase-3 Substrate (e.g., DEVD-AFC)

Troubleshooting

Problem Possible Cause Solution
Flow Cytometry: Poor Resolution of Cell Cycle Peaks - Cell clumping- Incorrect fixation- RNase treatment insufficient- Filter cells before analysis- Use ice-cold 70% ethanol and fix gently- Increase RNase A concentration or incubation time
Western Blot: No or Weak Signal - Low protein expression- Inefficient antibody binding- Insufficient protein loading- Use a positive control cell line- Optimize antibody concentration and incubation time- Increase the amount of protein loaded
Western Blot: High Background - Insufficient blocking- Antibody concentration too high- Increase blocking time or use a different blocking agent- Titrate the primary and secondary antibodies

Conclusion

This application note provides a comprehensive and scientifically grounded framework for investigating the effects of 2-thioxoimidazolidine derivatives on cell cycle progression. By following this structured approach, researchers can obtain robust and reproducible data to elucidate the anti-proliferative mechanisms of these promising compounds. The detailed protocols and the rationale behind each step are designed to empower scientists in their drug discovery and development efforts, ultimately contributing to the advancement of novel cancer therapeutics.

References

  • eLife. (2026, January 19). GMCL1 controls 53BP1 stability and modulates taxane sensitivity. Retrieved from [Link]

  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PMC. (2017, June 6). Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols. Retrieved from [Link]

  • YouTube. (2020, March 1). Pharmacology - CANCER DRUGS – CELL CYCLE INHIBITORS (MADE EASY). Retrieved from [Link]

  • PMC. (2022, March 31). Cell cycle regulation: p53-p21-RB signaling. Retrieved from [Link]

  • PubMed. (2013, September 17). A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. Retrieved from [Link]

  • PMC. (2021, December 8). p53-mediated G1 arrest requires the induction of both p21 and Killin in human colon cancer cells. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. Retrieved from [Link]

  • PMC. (n.d.). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Retrieved from [Link]

  • PMC. (n.d.). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Retrieved from [Link]

  • PubMed. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Retrieved from [Link]

  • PMC. (n.d.). G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells. Retrieved from [Link]

  • (2025, March 4). Reversible and effective cell cycle synchronization method for studying stage-specific processes. Retrieved from [Link]

  • PMC. (n.d.). The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum. Retrieved from [Link]

  • PMC. (n.d.). The history and future of targeting cyclin-dependent kinases in cancer therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blotting analysis of common CDK substrates, CDK1 co-activator.... Retrieved from [Link]

  • Dojindo Molecular Technologies. (2018, December 21). Annexin V, FITC Apoptosis Detection Kit Technical Manual. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Thiazolides promote G1 cell cycle arrest in colorectal cancer cells by targeting the mitochondrial respiratory chain. Retrieved from [Link]

  • MDPI. (n.d.). Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synchronization of cell populations in G1/S and G2/M phases of the cell cycle. Retrieved from [Link]

  • Organic Communications. (n.d.). Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. Retrieved from [Link]

  • PMC. (n.d.). The Role of Microtubules and Their Dynamics in Cell Migration. Retrieved from [Link]

  • ResearchGate. (2015, March 30). How we can study apoptosis and cell cycle arrest in cancer cell line (HeLa)..??. Retrieved from [Link]

  • PMC. (n.d.). Protocols for Characterization of Cdk5 Kinase Activity. Retrieved from [Link]

  • Bitesize Bio. (2025, May 20). How to perform cell synchronization in specific cell cycle phases. Retrieved from [Link]

  • (2024, December 6). Synthesis and Biological Evaluation of some new 2- Thioxoimidazolidin- 4-one Derivatives (part II). Retrieved from [Link]

  • ResearchGate. (2022, March 31). (PDF) Cell cycle regulation: p53-p21-RB signaling. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of cyclin (Cyc), CDK, and CKI expression in.... Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (n.d.). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Retrieved from [Link]

  • NIH. (n.d.). Cyclin-dependent kinase 4 may be expressed as multiple proteins and have functions that are independent of binding to CCND and RB and occur at the S and G2/M phases of the cell cycle. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo-

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- (CAS Number: 5624-27-1). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this thiohydantoin derivative. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo-, and what are its key structural features influencing solubility?

A1: 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- is a heterocyclic organic compound belonging to the thiohydantoin family.[1][2][3] Its molecular structure contains several key functional groups that dictate its solubility behavior:

  • Carboxylic Acid (-COOH): This acidic group can be deprotonated to form a carboxylate salt, which is significantly more polar and water-soluble.

  • Imidazolidine Ring: This ring system contains nitrogen atoms that can act as hydrogen bond acceptors and potentially be protonated under acidic conditions.

  • Phenyl Group (-C6H5): This large, non-polar aromatic ring contributes to the molecule's hydrophobicity, likely leading to poor aqueous solubility.

  • Thioxo Group (C=S): This group is less polar than a carbonyl group (C=O) and can participate in hydrogen bonding.

The interplay of the hydrophilic carboxylic acid group and the hydrophobic phenyl ring suggests that this compound is likely to have limited solubility in both purely aqueous and purely non-polar organic solvents.

Q2: I'm observing poor solubility of this compound in water. Is this expected?

A2: Yes, this is highly expected. The presence of the phenyl group and the overall molecular structure contribute to significant lipophilicity, which generally results in low aqueous solubility for many organic compounds.[4] Overcoming this is a common challenge in pharmaceutical and chemical research.

Q3: What are the primary strategies for improving the solubility of compounds like this?

A3: Broadly, solubility enhancement techniques can be categorized into physical and chemical modifications.[4]

  • Physical Modifications: These include reducing the particle size to increase the surface area available for dissolution (e.g., micronization, nanosuspension).[5][6][7]

  • Chemical Modifications: These involve altering the chemical environment of the solute or the solvent. Key methods include pH adjustment, the use of co-solvents, forming salts, and employing surfactants.[8] This guide will primarily focus on these chemical modification techniques as they are most readily implemented in a laboratory setting for initial studies.

Troubleshooting Guide: Common Solubility Issues

Q1: I've tried dissolving the compound in water and common buffers like PBS, but it's not working. What should I do next?

A1: Direct dissolution in aqueous buffers at neutral pH is often unsuccessful for compounds with significant hydrophobic character. The carboxylic acid moiety is the key to improving aqueous solubility.

Causality: At neutral pH, the carboxylic acid group is only partially deprotonated. To achieve significant solubility, you need to shift the equilibrium towards the more soluble carboxylate salt form.

Recommendation:

  • pH Adjustment: The most effective initial step is to increase the pH of your aqueous solution. By adding a base (e.g., NaOH, KOH, or an organic base like triethylamine), you can deprotonate the carboxylic acid, forming a highly polar and much more soluble salt. Start by preparing a stock solution in a dilute basic solution (e.g., 0.1 M NaOH) and then neutralizing it carefully to the desired final pH if required for your experiment, being mindful of potential precipitation.

  • Co-solvency: If pH adjustment alone is insufficient or not suitable for your experimental system, the use of a water-miscible organic co-solvent is the next logical step.[6][7]

Q2: I used DMSO to make a stock solution, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A2: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is rapidly diluted into an aqueous medium where its solubility is much lower.

Causality: The abrupt change in the solvent environment from predominantly organic to predominantly aqueous causes the compound to exceed its solubility limit and precipitate.

Recommendations:

  • Reduce Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (typically <1%, often <0.1%). This may require preparing a more dilute initial stock solution in DMSO if your final compound concentration allows.

  • Use Intermediate Solvents: Instead of diluting directly from 100% DMSO into your aqueous buffer, perform a serial dilution using intermediate mixtures of the organic solvent and the aqueous buffer.

  • Incorporate Surfactants or Co-solvents: The addition of a small amount of a non-ionic surfactant, such as Tween 80 or PEG 400, to the final aqueous buffer can help to keep the compound in solution by forming micelles or altering the solvent polarity.[5][8]

  • Gentle Mixing and Temperature Control: When diluting, add the DMSO stock to the aqueous buffer slowly while vortexing or stirring gently. Sometimes, slight warming of the aqueous buffer can transiently increase solubility during dilution.

Q3: Can I use solvents other than DMSO for my initial stock solution?

A3: Absolutely. The choice of solvent depends on the requirements of your downstream application.

Recommendations:

  • Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent that can be effective.[9] It shares the same potential for precipitation upon aqueous dilution.

  • Ethanol: For some applications, ethanol can be a suitable, less toxic alternative. Its ability to dissolve the compound will need to be empirically determined.

  • N-Methyl-2-pyrrolidone (NMP): NMP is another strong organic solvent that can be considered.

A summary of common solvents and their general properties is provided in the table below.

SolventTypeBoiling Point (°C)Key Considerations
DMSO Polar Aprotic189High solubilizing power; can precipitate on aqueous dilution; may interfere with some assays.
DMF Polar Aprotic153Good solubilizing power; toxic; can precipitate on aqueous dilution.[9]
Ethanol Polar Protic78.4Less toxic; may be less effective for highly lipophilic compounds.
Methanol Polar Protic64.7Good solvent but can be toxic.
PEG 400 Co-solventDecomposesWater-miscible; often used in formulations to improve solubility.[5]

Experimental Protocols

Protocol 1: Systematic Solubility Assessment

This protocol provides a structured approach to determining the approximate solubility of the compound in various solvent systems.

Workflow Diagram:

G cluster_prep Preparation cluster_test Solvent Testing cluster_analysis Analysis weigh Weigh Compound (e.g., 1-5 mg) aliquot Aliquot into Multiple Vials weigh->aliquot add_solvent Add Solvent Incrementally (e.g., 100 µL) aliquot->add_solvent vortex Vortex/Sonicate (5-10 min) add_solvent->vortex observe Observe for Dissolution vortex->observe continue_add Still Undissolved? observe->continue_add continue_add->add_solvent Yes fully_dissolved Fully Dissolved continue_add->fully_dissolved No calc_sol Calculate Approx. Solubility (mg/mL) fully_dissolved->calc_sol

Caption: Workflow for systematic solubility testing.

Methodology:

  • Accurately weigh 1-5 mg of 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- into several separate glass vials.

  • To each vial, add a different solvent or buffer system for testing (e.g., water, PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH, DMSO, Ethanol).

  • Start by adding a small volume of solvent (e.g., 100 µL).

  • Vortex vigorously and/or sonicate the vial for 5-10 minutes.

  • Visually inspect for complete dissolution against a dark background.

  • If the compound is not fully dissolved, continue adding solvent in known increments (e.g., 100 µL at a time), repeating step 4 after each addition.

  • Once the compound is fully dissolved, record the total volume of solvent used.

  • Calculate the approximate solubility in mg/mL or molarity.

Protocol 2: pH-Dependent Solubility Enhancement

This protocol details how to leverage the carboxylic acid group to increase aqueous solubility.

Logical Relationship Diagram:

G cluster_ph pH Effect on Carboxylic Acid low_ph Low pH (e.g., < 4) protonated Protonated Form (R-COOH) low_ph->protonated Favors high_ph High pH (e.g., > 8) deprotonated Deprotonated Form (R-COO⁻) high_ph->deprotonated Favors low_sol Low Aqueous Solubility protonated->low_sol high_sol High Aqueous Solubility deprotonated->high_sol

Sources

Technical Support Center: Synthesis of 3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)propanoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just protocols, but the underlying chemical principles and troubleshooting strategies to empower you to overcome common challenges and optimize your synthesis for maximal yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic strategy for 3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)propanoic acid?

A1: The most robust and widely adopted strategy is a two-step process involving the condensation of a suitable amino acid with an isothiocyanate, followed by an acid-catalyzed cyclization. Specifically, the reaction of L-aspartic acid with phenyl isothiocyanate yields an N-phenylthiocarbamoyl intermediate, which is then cyclized using a strong acid to form the desired thiohydantoin ring system. This method is favored for its high atom economy and straightforward execution.

Q2: What is the fundamental reaction mechanism at play?

A2: The synthesis proceeds via two key mechanistic steps. First is the nucleophilic addition of the amino group of L-aspartic acid to the electrophilic carbon of phenyl isothiocyanate, forming a thiourea derivative. The second step is an intramolecular cyclization (a condensation reaction), where one of the carboxylic acid groups of the aspartic acid backbone reacts with the nitrogen of the thiourea, eliminating a molecule of water to form the stable 5-membered thiohydantoin ring.

Q3: What are the critical reaction parameters that I must control to ensure high yield?

A3: Success in this synthesis hinges on the careful control of three primary parameters:

  • Temperature: Both the initial condensation and the final cyclization steps are temperature-sensitive. Excessive heat during cyclization can lead to decomposition and byproduct formation.

  • Solvent System: The choice of solvent is crucial for both solubilizing the reactants and facilitating the reaction. A solvent that allows for azeotropic removal of water can significantly drive the cyclization step to completion.

  • Catalyst/Reagent Purity: The purity of the starting materials, particularly the L-aspartic acid and phenyl isothiocyanate, is paramount. The strength and concentration of the acid used for cyclization directly impact reaction rate and selectivity.

Q4: What kind of yield and purity should I realistically expect from this synthesis?

A4: With optimized conditions and high-purity starting materials, yields can range from 75% to 90%. The crude product is often of high purity but may contain small amounts of unreacted starting materials or a partially cyclized intermediate. A single recrystallization step is typically sufficient to achieve >98% purity, suitable for most downstream applications.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the cause and a clear path to resolution.

Q: My reaction yield is consistently low (<50%). What are the likely causes and how can I fix this?

A: Low yield is a common issue that can often be traced back to one of four areas: incomplete reaction, product decomposition, or mechanical loss during workup.

  • Possible Cause 1: Inefficient Cyclization. The intramolecular condensation to form the thiohydantoin ring requires the removal of water. If water is not effectively removed, the equilibrium will not favor product formation.

    • Solution: Switch to a solvent system that allows for azeotropic removal of water. Toluene in combination with a Dean-Stark apparatus is highly effective. Alternatively, if using a solvent like glacial acetic acid, ensure the reaction is run for a sufficient duration (monitor by TLC) to drive the reaction to completion.

  • Possible Cause 2: Suboptimal Temperature. The cyclization step is often the most temperature-sensitive. Too low a temperature results in a sluggish, incomplete reaction. Too high, and you risk decomposing the product, which has a sensitive thiohydantoin core.

    • Solution: Implement precise temperature control. For the cyclization in acetic acid, a temperature of 110-115°C is optimal. Use an oil bath and a contact thermometer for accurate regulation. If using toluene, the reflux temperature is sufficient.

  • Possible Cause 3: Poor Quality Reagents. Phenyl isothiocyanate is susceptible to degradation, and the presence of impurities in L-aspartic acid can inhibit the reaction.

    • Solution: Verify the purity of your starting materials. Phenyl isothiocyanate should be a colorless or pale-yellow liquid. If it is dark, it should be distilled under reduced pressure before use. Use L-aspartic acid of ≥99% purity.

  • Possible Cause 4: Premature Product Precipitation. In some solvent systems, the intermediate thiourea derivative may have limited solubility, causing it to precipitate before cyclizing.

    • Solution: Ensure your reaction mixture remains a homogenous solution during the initial phase. If precipitation occurs before heating, consider a co-solvent system (e.g., Acetic Acid/DMF) to improve solubility.

Q: My final product is a sticky oil or an off-color solid that is difficult to purify. What went wrong?

A: This issue almost always points to the formation of byproducts due to incorrect reaction conditions or workup procedures.

  • Possible Cause 1: Thermal Decomposition. As mentioned, overheating during the cyclization step can create tar-like impurities.

    • Solution: Strictly adhere to the recommended temperature profile. Monitor the reaction color; a significant darkening to a deep brown or black color is a sign of decomposition.

  • Possible Cause 2: Inappropriate Workup. Quenching the hot reaction mixture directly into a large volume of cold water can sometimes cause the product to "oil out" instead of crystallizing, trapping impurities.

    • Solution: Allow the reaction mixture to cool to room temperature before beginning the workup. Add the mixture slowly to ice-cold water with vigorous stirring. This controlled precipitation promotes the formation of a filterable crystalline solid.

  • Possible Cause 3: Residual Acetic Acid. If glacial acetic acid is used as the solvent, it must be thoroughly removed. Residual acid can make the product hygroscopic and oily.

    • Solution: After filtration, wash the crude product extensively with cold deionized water until the washings are neutral (test with pH paper). A final wash with a small amount of cold diethyl ether can help remove residual acetic acid and water, yielding a finer powder.

Q: I am having trouble getting the product to crystallize from the workup solution. What should I do?

A: Failure to crystallize suggests either low product concentration or the presence of impurities that inhibit crystal lattice formation.

  • Solution 1: Seeding. If you have a small amount of pure, solid product from a previous batch, add a single crystal ("seed crystal") to the supersaturated solution to initiate crystallization.

  • Solution 2: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Solution 3: Increase Concentration. If the product is too dilute, carefully remove some of the solvent under reduced pressure and attempt to crystallize again.

  • Solution 4: Solvent/Anti-Solvent Method. If direct crystallization fails, perform an extraction. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer, and then slowly add a non-polar "anti-solvent" (e.g., hexane) until turbidity persists. Allow the solution to stand, often at a reduced temperature (4°C), to induce crystallization.

Optimized Experimental Protocol

This protocol is a self-validating system. Each step includes checkpoints to ensure the reaction is proceeding as expected before moving to the next phase.

Step 1: Synthesis of the Thiourea Intermediate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-aspartic acid (13.3 g, 0.1 mol) and a 1:1 mixture of pyridine and water (100 mL).

  • Stir the mixture until the L-aspartic acid is fully dissolved.

  • Add phenyl isothiocyanate (13.5 g, 0.1 mol) dropwise to the solution at room temperature over 15 minutes.

  • Heat the reaction mixture to 80°C and maintain for 2 hours.

    • Checkpoint: Monitor the reaction by TLC (Thin Layer Chromatography) using a mobile phase of Ethyl Acetate:Hexane (7:3) with 1% acetic acid. The starting materials should be consumed, and a new, more polar spot corresponding to the intermediate should appear.

  • Cool the mixture to room temperature.

Step 2: Cyclization to Form the Thiohydantoin

  • Carefully add concentrated hydrochloric acid (20 mL) to the reaction mixture.

  • Heat the mixture to reflux (approx. 100-110°C) for 4 hours. A precipitate may begin to form during this time.

    • Checkpoint: The reaction should turn from a clear solution to a slurry as the product precipitates. TLC analysis should show the disappearance of the intermediate spot and the appearance of the final product spot (Rf value will be different).

  • Cool the reaction flask in an ice bath for 30 minutes to maximize precipitation.

Step 3: Isolation and Purification

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with three portions of ice-cold deionized water (3 x 50 mL).

    • Checkpoint: The filtrate should be colorless, and its pH should be near neutral (pH 6-7).

  • Wash the solid with a small portion of cold diethyl ether (20 mL) to aid in drying.

  • Dry the crude product in a vacuum oven at 60°C overnight.

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to yield pure, crystalline 3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)propanoic acid.

  • Filter the pure crystals, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.

Data & Parameter Summary

ParameterRecommended ConditionRationale & Notes
Stoichiometry 1:1 (L-Aspartic Acid : Phenyl Isothiocyanate)Ensures complete consumption of starting materials. An excess of either can complicate purification.
Solvent (Cyclization) Glacial Acetic Acid or TolueneAcetic acid acts as both solvent and catalyst. Toluene with a Dean-Stark trap is superior for water removal.
Temperature (Cyclization) 110-115°C (Acetic Acid) or Reflux (Toluene)Balances reaction rate against the risk of thermal decomposition. Precise control is critical.
Reaction Time 4-6 hours (Cyclization)Monitor by TLC to confirm completion. Extended times can lead to byproduct formation.
Purification Method Recrystallization from Ethanol/WaterProvides high purity product by effectively removing starting materials and soluble impurities.

Visualizations

Reaction Mechanism

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclization Reactants L-Aspartic Acid + Phenyl Isothiocyanate Intermediate N-Phenylthiocarbamoyl Aspartic Acid Intermediate Reactants->Intermediate Nucleophilic Addition Product 3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl) propanoic acid Intermediate->Product Acid-Catalyzed Intramolecular Condensation H2O Water (eliminated) Product->H2O

Caption: Proposed reaction mechanism for the synthesis.

Experimental Workflow

reagents Reagent Prep L-Aspartic Acid Phenyl Isothiocyanate Solvents/Acid reaction Reaction Setup Combine Reagents Heat to 80°C (2h) Add HCl & Reflux (4h) reagents->reaction Step 1 workup Workup & Isolation Cool in Ice Bath Vacuum Filtration Wash with H₂O & Ether reaction->workup Step 2 purification Purification Recrystallize from Ethanol/Water Filter Crystals Dry Under Vacuum workup->purification Step 3 analysis Final Analysis Yield Calculation Melting Point NMR / MS purification->analysis Step 4

Caption: Step-by-step experimental and analysis workflow.

References

  • General Rhodanine Synthesis & Knoevenagel Condensation: A versatile method for creating rhodanine derivatives, often used as a core reaction in medicinal chemistry. Source: 1

  • Microwave-Assisted Synthesis: Discusses modern techniques like microwave irradiation to accelerate the synthesis of rhodanine derivatives, highlighting benefits such as reduced reaction times and improved yields.[2] Source: 2

  • Green Chemistry Approaches: Details the use of environmentally friendly solvents like deep eutectic solvents for Knoevenagel condensation to produce rhodanine derivatives.[3] Source: 3

  • Heterogeneous Catalysis in Rhodanine Synthesis: Describes the use of recyclable nanoparticle catalysts (CuFe2O4 NPs) in water for a green and efficient synthesis of 5-arylidene rhodanine derivatives.[4] Source: 4

  • Rhodanine in Polymer Chemistry: Explores the use of rhodanine moieties in constructing complex multicyclic polymers via Knoevenagel reaction and ring-opening polymerization.[5] Source: 5

  • General Synthesis of Rhodanine Derivatives: Provides a general methodology for preparing various rhodanine and rhodanine-3-acetic acid derivatives from heterocyclic aldehydes.[6] Source: 6

  • Fundamental Rhodanine Chemistry: A foundational overview of rhodanine, its discovery, and basic synthesis routes, including the reaction from ammonium thiocyanate and chloroacetic acid.[7] Source: 7

  • Synthesis of N-Substituted Thiazolidinones: Provides context on the synthesis of related N-phenyl-2-thioxo-1,3-thiazolidin-4-one structures, which share the core of the target molecule.[8] Source: 8

Sources

Troubleshooting instability of 2-thioxoimidazolidin-4-ones in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Beginning Chemical Research

I am now delving into the core chemical properties and instability issues of 2-thioxoimidazolidin-4-ones within aqueous solutions. My current focus is on understanding the degradation pathways, specifically hydrolysis, oxidation, and epimerization, which are crucial to understanding the substance.

Initiating Stability Investigation

I'm now starting with comprehensive Google searches. I'm focusing on the core chemical properties and instability mechanisms of 2-thioxoimidazolidin-4-ones in aqueous solutions. I'm particularly interested in hydrolysis, oxidation, and epimerization. I will also be searching for analytical methods and formulation strategies to improve stability. Authoritative sources are next on my list to build a strong foundation.

Expanding Search Scope

I'm now casting a wider net, focusing on detecting and quantifying degradation products and exploring strategies to boost stability. I'm prioritizing authoritative sources for a robust foundation. Simultaneously, I'm thinking about structuring a technical support center with troubleshooting guides and FAQs. I'll include causality explanations, detailed protocols, data tables, and Graphviz diagrams, and a full reference section with clickable URLs.

Establishing Initial Context

I've begun by establishing a solid baseline, focusing on the core aspects: synthesis, characterization, and biological activities of 2-thioxoimidazolidin-4-ones. I'm finding quite a few papers detailing synthetic routes, and importantly, the necessary spectroscopic data like IR and NMR. This appears to be a good starting point.

Expanding Search Scope

I've expanded the search scope to address critical gaps. While the initial search offered a foundation on synthesis and characterization, it lacks specific data on the compounds' aqueous instability. I'm now actively seeking information on hydrolysis, oxidation, and epimerization mechanisms and kinetics, focusing on how 2-thioxoimidazolidin-4-ones behave in solutions. I'm also looking for analytical methods to detect degradation products.

Reviewing Relevant Literature

I've made headway in my research. The second round of searches has yielded more focused results. Specifically, I've located a review paper that explores the hydrolysis of 1-acyl-2-thiohydantoins under both acidic and basic conditions, which I'm considering as a solid foundation to build from.

Narrowing Search Parameters

I'm making progress in my literature search. The initial review paper on hydrolysis of 1-acyl-2-thiohydantoins, as well as epimerization, seems like a solid foundation. However, kinetic data and mechanistic studies, specifically for the unsubstituted or 5-substituted ring, are still missing. I've noted a lack of degradation product details and no forced degradation studies on the compounds of interest, so I plan to broaden the search to related thio-heterocyclic compounds.

Broadening Research Scope

I'm expanding my search for relevant information. The initial review on thiohydantoin hydrolysis, including epimerization, seems like a solid base. I've noted a scarcity of specific kinetic and mechanistic data for the core ring structure. Details on degradation products are lacking, and there are no direct forced degradation studies for the compounds. I plan to broaden my search to similar thio-heterocyclic compounds. I'm also looking for analytical methods, hoping that stability and degradation might be discussed.

Reviewing Key Mechanisms

I've been looking over the recent search results, and I've come across a helpful review. It talks about how 1-acyl-2-thiohydantoins hydrolyze and how their 5-substituted derivatives epimerize through a ring-opening mechanism. This looks quite relevant to what I am working on.

Digging Deeper into Degradation

I've been thinking about what I've found on the degradation pathways. The thione group could be oxidized, and the ring itself is likely susceptible to hydrolysis. I need to focus on this ring's behavior under different conditions. I also still need information about stability-indicating HPLC methods for the compounds I am studying, and specific formulation strategies. I need to get this information organized so I can start figuring out the next steps.

Consolidating Findings and Next Steps

I've been looking over the available data and have identified key gaps. While I have broad information on thiohydantoin hydrolysis and thioamide oxidation, details on 2-thioxoimidazolidin-4-one degradation under various conditions are scarce. Specific stability-indicating HPLC methods and formulation strategies for these compounds are also lacking. I'll now structure my response using the relevant chemistry principles from related compounds and build a forced degradation study protocol, an HPLC method template, and formulation suggestions.

How to prevent degradation of CAS 5624-27-1 during experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-Acetylcysteine Amide (NACA), a potent, membrane-permeable antioxidant with significant therapeutic potential.[1] This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of NACA throughout your experiments. Understanding and preventing its degradation is critical for obtaining reproducible and accurate results.

Guide Structure
  • Part 1: Understanding NACA Instability

    • FAQ 1: What is NACA and why is its degradation a primary concern?

  • Part 2: Proactive Stability Management: Storage & Handling

    • FAQ 2: How should I properly store and handle solid NACA?

    • FAQ 3: What is the best practice for preparing and storing NACA stock solutions?

  • Part 3: In-Experiment Best Practices to Minimize Degradation

    • FAQ 4: How can I prevent NACA degradation in my cell culture medium?

    • FAQ 5: What experimental conditions accelerate NACA degradation?

  • Part 4: Troubleshooting: Detecting and Quantifying Degradation

    • FAQ 6: How do I know if my NACA has degraded?

  • Part 5: References

Part 1: Understanding NACA Instability
FAQ 1: What is NACA and why is its degradation a primary concern?

Answer:

N-Acetylcysteine Amide (NACA or AD4) is the amide derivative of N-Acetylcysteine (NAC).[2][3] It has been synthesized to improve upon the properties of NAC by increasing its lipophilicity and membrane permeability, which allows it to more readily cross cell membranes and the blood-brain barrier.[1] Like its precursor NAC, NACA's primary function is to act as a potent antioxidant.[4] It achieves this by replenishing intracellular glutathione (GSH) levels and directly scavenging reactive oxygen species (ROS).

The core of NACA's antioxidant activity lies in its free sulfhydryl (-SH) group on the cysteine residue. This thiol group is highly susceptible to oxidation. The primary degradation pathway for NACA, especially under experimental conditions, is the oxidation of two NACA molecules to form a disulfide-bridged dimer, analogous to the formation of N,N'-Diacetyl-L-Cystine (Di-NAC) from NAC.

This degradation is a critical issue for two main reasons:

  • Loss of Potency : The oxidized dimer lacks the free sulfhydryl group responsible for NACA's direct antioxidant and reducing activities. Its formation leads to a decrease in the effective concentration of the active compound in your experiment.

  • Inaccurate Results : If degradation is not controlled, it can lead to high variability and non-reproducible data, making it difficult to accurately assess the efficacy and dose-response of NACA in your models.

The diagram below illustrates this primary degradation pathway.

Caption: Oxidation of two active NACA molecules to an inactive disulfide dimer.

Part 2: Proactive Stability Management: Storage & Handling
FAQ 2: How should I properly store and handle solid NACA?

Answer:

Proper storage of the lyophilized powder is the first line of defense against degradation. NACA is both hygroscopic (absorbs moisture from the air) and air-sensitive. Exposure to moisture and oxygen can initiate the oxidation process even in the solid state, albeit at a slower rate than in solution.

Follow these guidelines for optimal storage of solid NACA:

ParameterRecommendationRationale
Temperature 2-8°C[5]Slows down chemical degradation processes.
Atmosphere Store under an inert gas (Argon or Nitrogen)Minimizes exposure to oxygen, a key driver of oxidation.
Container Tightly sealed, light-resistant vialPrevents moisture ingress and protects from light-induced degradation.[6]
Handling Desiccate before opening; allow to warm to room temperature in a desiccator.Prevents condensation of atmospheric moisture onto the cold powder.
FAQ 3: What is the best practice for preparing and storing NACA stock solutions?

Answer:

NACA is significantly less stable in solution. The rate of degradation is highly dependent on the solvent, pH, temperature, and presence of dissolved oxygen or metal ions.

Protocol: Preparation of Stabilized NACA Stock Solution

  • Solvent Selection:

    • Use high-purity, deoxygenated solvents. For aqueous solutions, use sterile, deionized water that has been sparged with nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.

    • DMSO is a suitable solvent for higher concentrations.

  • pH Control:

    • For aqueous preparations, maintain a slightly acidic pH (pH 2-3). The thiol group is less prone to oxidation at acidic pH.[7]

  • Preparation Steps:

    • Weigh the required amount of NACA powder in a sterile tube.

    • Add the deoxygenated solvent to the desired final concentration (e.g., 100 mM).

    • Mix gently by inversion or vortexing until fully dissolved.

  • Aliquoting and Storage:

    • Immediately after preparation, aliquot the stock solution into small, single-use volumes in tightly sealed cryovials.

    • Blanket the headspace of each vial with inert gas (argon or nitrogen) before sealing.

    • Store aliquots at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Storage ConditionExpected StabilityRationale
-80°C, Deoxygenated, Aliquoted MonthsMinimizes all primary drivers of degradation.
2-8°C, Aqueous Solution Hours to DaysProne to oxidation. Not recommended for storage.[8]
Room Temperature, Aqueous Solution Minutes to HoursRapid degradation. Should only be used for immediate experimental application.
Part 3: In-Experiment Best Practices to Minimize Degradation
FAQ 4: How can I prevent NACA degradation in my cell culture medium?

Answer:

Cell culture media are complex, oxygen-rich aqueous environments, often containing metal ions that can catalyze thiol oxidation. This makes them a challenging environment for maintaining NACA stability.

Experimental Workflow: Using NACA in Cell Culture

Caption: Recommended workflow for applying NACA in cell culture experiments.

Key Recommendations:

  • Prepare Fresh: Always dilute NACA from a frozen stock into your culture medium immediately before adding it to your cells. Do not store NACA-supplemented media.

  • Time-Course Considerations: Be aware that the concentration of active NACA will decrease over time. For long-term experiments (e.g., >24 hours), it may be necessary to replace the medium with freshly prepared NACA-supplemented medium to maintain a consistent concentration.[9]

  • Control Groups: Include a "vehicle-only" control and consider a time-zero analysis of your NACA-supplemented medium to establish a baseline concentration.

FAQ 5: What experimental conditions accelerate NACA degradation?

Answer:

Several common laboratory conditions can significantly increase the rate of NACA oxidation. Being aware of these factors is crucial for experimental design.

  • Alkaline pH: The thiol group becomes a thiolate anion (-S⁻) at higher pH, which is much more susceptible to oxidation. Avoid basic buffers.[7]

  • Presence of Transition Metals: Metal ions like iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), often present in buffers or media supplements, can act as catalysts for thiol oxidation.[8] If possible, use buffers prepared with metal-free water or consider adding a chelating agent like EDTA, if compatible with your experimental system.

  • Exposure to Air/Oxygen: Continuous mixing, vortexing in open containers, or loose caps will increase the amount of dissolved oxygen and accelerate degradation.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation. Incubations at 37°C will result in faster degradation than experiments conducted at room temperature or 4°C.[10]

Part 4: Troubleshooting: Detecting and Quantifying Degradation
FAQ 6: How do I know if my NACA has degraded?

Answer:

Visual inspection is unreliable. The most definitive way to assess the integrity of your NACA is through analytical chemistry. A stability-indicating method is one that can separate and quantify the active compound from its degradation products.

Recommended Analytical Method: RP-HPLC

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is ideal for this purpose. It can effectively separate the more polar NACA from its less polar disulfide dimer.

Protocol: Stability-Indicating RP-HPLC Analysis

  • Sample Preparation:

    • Dilute a sample of your NACA stock solution or NACA-supplemented medium to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 4:96 v/v) containing 0.1% Trifluoroacetic Acid (TFA). The acidic TFA helps to protonate the thiol group, improving peak shape and stability.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 212 nm.

    • Column Temperature: 25°C.

  • Data Analysis:

    • The active, reduced NACA will elute as a distinct peak.

    • The oxidized dimer will appear as a separate peak, typically with a longer retention time.

    • By comparing the peak area of NACA in a fresh sample versus an aged or stressed sample, you can quantify the percentage of degradation.

For more complex matrices like plasma, derivatization of the thiol group followed by LC-MS analysis provides a highly specific and sensitive method for quantifying both NACA and its metabolites.[2][3]

Part 5: References
  • Chemsrc. (n.d.). L-glutamic acid | CAS#:56-86-0. Retrieved January 20, 2026, from [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 5624-27-1. Retrieved January 20, 2026, from [Link]

  • Sunway Pharm. (n.d.). Phenylthiohydantoin-glutamic acid - CAS:5624-27-1. Retrieved January 20, 2026, from [Link]

  • GlobalChemMall. (n.d.). 3-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)propanoic acid. Retrieved January 20, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Acetyl-L-cysteine. Retrieved January 20, 2026, from [Link]

  • abcr Gute Chemie. (n.d.). AB140821 | CAS 5624-27-1. Retrieved January 20, 2026, from [Link]

  • Pathak, U., et al. (2020). Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method. European Journal of Pharmaceutical Sciences, 143, 105158. [Link]

  • Insights.bio. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Cell & Gene Therapy Insights, 6(2), 303–323. [Link]

  • Insights.bio. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Retrieved January 20, 2026, from [Link]

  • Bhat, K., et al. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research, 51(4), 93. [Link]

  • Evetech. (n.d.). Buy 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo-. Retrieved January 20, 2026, from [Link]

  • CoLab. (2020). Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method. Retrieved January 20, 2026, from

  • Aldini, G., et al. (2018). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Free Radical Research, 52(7), 751-762. [Link]

  • Maci, T., et al. (2024). N-Acetylcysteine, N-Acetylcysteine Amide, and Thioredoxin Mimetic Peptides Regenerate Mercaptoalbumin and Exhibit Antioxidant Activity. Antioxidants, 13(3), 349. [Link]

  • Rajagopal, S., et al. (2018). N-Acetylcysteine amide: A Derivative to Fulfill the Promises of N-Acetylcysteine. Current Medicinal Chemistry, 25(33), 4093-4104. [Link]

  • ResearchGate. (n.d.). N acetylcysteine forced degradation study. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Method Refinement for Imidazolidinone Bioactivity Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for imidazolidinone bioactivity assays. This guide is designed for researchers, scientists, and drug development professionals to achieve consistent and reliable results in their experiments. Drawing from established best practices in cell-based screening, this document provides in-depth troubleshooting guides and answers to frequently asked questions.

Section 1: Troubleshooting Guide for Inconsistent Results

Inconsistency in bioactivity assays is a common challenge that can arise from a multitude of factors, spanning from reagent handling to data acquisition.[1] This section is structured to help you diagnose and resolve prevalent issues encountered during the screening of imidazolidinone compounds.

Issue 1: High Well-to-Well Variability and Poor Reproducibility

High variability across a microplate or between experiments is a critical issue that undermines the reliability of your findings.[1] Often, the root cause can be traced back to technical and biological factors.[1]

Potential Causes & Step-by-Step Solutions
Potential Cause Detailed Troubleshooting Steps
1. Inconsistent Cell Seeding Step 1: Cell Suspension Homogeneity: Before and during plating, gently but thoroughly resuspend your cell solution. Cells, especially adherent ones, can settle quickly, leading to a density gradient in your pipette or trough.[2] Step 2: Pipetting Technique: Use calibrated pipettes and ensure consistent technique. For 96-well plates, pipette from the center of the well to avoid wicking up the side. Avoid introducing air bubbles.[1] Step 3: Edge Effects: Evaporation is more pronounced in the perimeter wells of a microplate, which can alter compound concentration and affect cell viability.[1][3] To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and use only the inner 60 wells for your experiment.[1]
2. Compound Solubility & Precipitation Step 1: Solubility Assessment: Many organic compounds, including novel imidazolidinone derivatives, may have poor aqueous solubility. Before the assay, visually inspect your stock solutions and the final assay medium for any signs of precipitation. Step 2: Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level non-toxic to your cells (typically <0.5%).[1] Prepare a vehicle control with the same solvent concentration as your test wells. Step 3: Pre-dilution Strategy: Prepare serial dilutions of your imidazolidinone compounds in a separate plate before transferring them to the cell plate to ensure accurate and consistent concentrations.
3. Inadequate Reagent Mixing Step 1: Assay Reagent Preparation: Ensure all assay reagents (e.g., MTT, CellTiter-Glo®, substrates) are fully thawed and vortexed gently before use. Step 2: Plate Mixing: After adding reagents to the cell plate, mix thoroughly. Use a plate shaker with optimized speed and duration to ensure homogeneity without disturbing the cell monolayer.[1] For colorimetric assays, improper mixing can lead to significant variability.[2]
4. Cell Line Health & Passage Number Step 1: Monitor Cell Health: Regularly check cell morphology and ensure they are in the exponential growth phase at the time of seeding.[3] Stressed or confluent cells will respond differently to treatment. Step 2: Control Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift, altering growth rates and drug sensitivity.[4]
Issue 2: Low Signal-to-Noise Ratio or Weak Assay Window

A small assay window (the difference between the positive and negative controls) makes it difficult to discern the true effect of your test compounds.

Diagram: General Workflow for Imidazolidinone Bioactivity Assay

Assay_Workflow Figure 1: Standard Cell-Based Assay Workflow cluster_prep Preparation cluster_exec Execution cluster_read Readout cluster_analysis Analysis p1 Optimize & Validate Cell Seeding Density e1 Seed Cells in Microplate p1->e1 p2 Prepare Imidazolidinone Stock & Dilutions e3 Add Compound/ Vehicle Control p2->e3 e2 Incubate (24h) e1->e2 e2->e3 e4 Incubate (24-72h) e3->e4 r1 Add Assay Reagent (e.g., MTT, XTT) e4->r1 r2 Incubate (1-4h) r1->r2 r3 Read Plate (Absorbance/Fluorescence) r2->r3 a1 Data Normalization r3->a1 a2 Calculate IC50 Values a1->a2 Troubleshooting_Tree Figure 2: Decision Tree for Assay Troubleshooting start Inconsistent Assay Results q1 Are Controls (Pos/Neg) Behaving as Expected? start->q1 a1_no Check Reagents: - Preparation - Lot Number - Expiration q1->a1_no No q2 Is Variability High Within the Plate? q1->q2 Yes a1_no_2 Check Equipment: - Plate Reader Settings - Incubator Temp/CO2 a1_no->a1_no_2 a2_yes Review Plating Technique: - Cell Suspension Homogeneity - Pipetting Accuracy - Edge Effects q2->a2_yes Yes q3 Is Variability High Between Plates/Days? q2->q3 No a2_yes_2 Check for Compound Precipitation a2_yes->a2_yes_2 a3_yes Standardize Cell Culture: - Passage Number - Seeding Density - Cell Health q3->a3_yes Yes end_node Assay Optimized q3->end_node No a3_yes_2 Verify Compound Integrity: - Stock Concentration - Storage Conditions a3_yes->a3_yes_2

Caption: A logical path for diagnosing sources of assay variability.

References
  • IJCRT.org. (n.d.). CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES.
  • National Center for Biotechnology Information (PMC). (n.d.). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities.
  • FREDI. (n.d.). Preparation of Imidazolidin4ones and Their Evaluation as Hydrolytically Cleavable Precursors for the Slow Release of Bioactive V.
  • ResearchGate. (n.d.). Synthesis and evaluation of biological activity of imidazolidinone analogues of 2-aminochromone | Request PDF.
  • ResearchGate. (n.d.). (PDF) New Imidazolidineiminothione, Imidazolidin-2-one, and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities.
  • ResearchGate. (n.d.). (PDF) Synthesis and evaluation of a series of novel imidazolidinone analogues of 6-aminoflavone as anticancer and anti-inflammatory agents.
  • PubMed. (2001, October 5). Oxazolidinones mechanism of action: inhibition of the first peptide bond formation.
  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays.
  • ResearchGate. (2021, January 16). Why can't I get reproducible results in cell based assays?.
  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
  • ResearchGate. (n.d.). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities.
  • National Center for Biotechnology Information (PMC). (n.d.). A review for cell-based screening methods in drug discovery.
  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
  • MDPI. (n.d.). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol.
  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays.

Sources

Technical Support Center: Stability Testing of 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo-

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo-. This document provides a comprehensive framework for establishing a robust stability testing protocol for this thiohydantoin derivative. As researchers and drug development professionals, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is paramount for ensuring safety, efficacy, and quality. This guide moves beyond mere procedural lists to explain the scientific rationale behind each step, empowering you to troubleshoot and adapt these protocols for your specific needs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial inquiries regarding the stability of 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo-.

Q1: What is 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo-, and why is stability testing so critical?

A1: 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- is a derivative of the 2-thiohydantoin heterocyclic core. Molecules in this class are known for a range of biological activities.[1][2] Stability testing is a mandatory regulatory requirement and a cornerstone of drug development. It provides essential information on how the quality of the API varies over time under the influence of environmental factors like temperature, humidity, and light.[3] This data is crucial for determining appropriate storage conditions, re-test periods, and ensuring that no potentially toxic degradants are formed.

Q2: What are the most likely degradation pathways for this molecule based on its structure?

A2: The thiohydantoin core contains several reactive sites. The two most probable degradation pathways are:

  • Hydrolysis: The thiohydantoin ring contains amide and thioamide functionalities, making it susceptible to cleavage under both acidic and especially alkaline conditions.[4][5] Base-catalyzed hydrolysis of the thiohydantoin ring can be rapid.[5]

  • Oxidation: The thiocarbonyl group (C=S) at the 2-position is a primary site for oxidation.[6] It can be oxidized to its corresponding carbonyl (C=O), converting the thiohydantoin into a hydantoin derivative.[6][7]

Q3: What are the general recommended storage conditions for the pure API?

A3: While specific conditions must be determined by formal stability studies, based on the potential for hydrolysis and oxidation, the API should be stored in a well-sealed container, protected from light and moisture, at controlled room temperature or under refrigerated conditions (2-8 °C). An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to minimize oxidative degradation.

Q4: How do I select an appropriate analytical method for a stability study?

A4: The gold standard is a stability-indicating High-Performance Liquid Chromatography (HPLC) method .[8][9][10] A method is considered "stability-indicating" if it can accurately quantify the decrease of the active ingredient while simultaneously separating it from all its degradation products, process impurities, and excipients.[11][12] Reversed-phase HPLC with UV detection is the most common starting point, as the phenyl group and heterocyclic ring are chromophoric.[8]

Q5: Which regulatory guidelines are essential for conducting these studies?

A5: The International Council for Harmonisation (ICH) provides the primary guidelines. Specifically, ICH Q1A(R2) , "Stability Testing of New Drug Substances and Products," is the foundational document that outlines the requirements for forced degradation, long-term, and accelerated stability studies.[13][14][15][16] Additionally, ICH Q1B provides guidance on photostability testing.[17]

Section 2: Forced Degradation Protocol & Workflow

Forced degradation (or stress testing) is the cornerstone of developing a stability-indicating method. The objective is to intentionally degrade the API under more severe conditions than those used for accelerated stability testing to identify likely degradation products and establish the primary degradation pathways.[3][18]

Forced Degradation Workflow Diagram

The following diagram illustrates the logical flow from the pure API to the final analytical assessment.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_0 Stress Conditions cluster_1 Analysis API API Stock Solution (e.g., in ACN:Water) Acid Acid Hydrolysis (HCl) API->Acid Base Base Hydrolysis (NaOH) API->Base Oxidation Oxidative Stress (H₂O₂) API->Oxidation Thermal Thermal Stress (Dry Heat) API->Thermal Photo Photolytic Stress (ICH Q1B Light) API->Photo Analysis Stability-Indicating HPLC (with PDA & MS Detection) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for forced degradation of the API under various stress conditions.

Step-by-Step Experimental Protocols

Objective: To achieve approximately 5-20% degradation of the API. This range is sufficient to demonstrate separation without being so excessive that it leads to secondary degradation, complicating analysis.[18]

Initial Preparation: Prepare a stock solution of the API at ~1 mg/mL in a suitable solvent mixture (e.g., Acetonitrile:Water 50:50). Prepare a control sample by diluting the stock solution with the solvent mixture to the target analytical concentration (e.g., 0.1 mg/mL) and analyze immediately.

  • Acidic Hydrolysis

    • Rationale: To assess susceptibility to degradation in low pH environments.

    • Protocol:

      • To 1 mL of API stock solution, add 1 mL of 0.1 M HCl.

      • Incubate the mixture at 60°C.

      • Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

      • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

      • Dilute to the target concentration with the mobile phase and analyze by HPLC.

  • Alkaline Hydrolysis

    • Rationale: Thiohydantoins are often highly sensitive to base-catalyzed hydrolysis.[5] Milder conditions and shorter time points are typically required.

    • Protocol:

      • To 1 mL of API stock solution, add 1 mL of 0.01 M NaOH.

      • Keep the mixture at room temperature.

      • Withdraw aliquots at shorter time points (e.g., 5, 15, 30, 60 minutes).

      • Immediately neutralize the aliquot with an equivalent amount of 0.01 M HCl.

      • Dilute to the target concentration and analyze.

  • Oxidative Degradation

    • Rationale: The thiocarbonyl group is a prime target for oxidation. Hydrogen peroxide is a common and effective oxidizing agent.

    • Protocol:

      • To 1 mL of API stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

      • Keep the mixture at room temperature, protected from light.

      • Withdraw aliquots at time points (e.g., 2, 6, 24 hours).

      • Dilute to the target concentration and analyze. No quenching is typically needed if the sample is analyzed promptly.

  • Thermal Degradation

    • Rationale: To evaluate the intrinsic stability of the solid API at elevated temperatures.

    • Protocol:

      • Place a small amount of solid API in a vial.

      • Expose to dry heat in an oven at a temperature below the compound's melting point (e.g., 80°C).

      • After a set time (e.g., 24, 48 hours), remove a sample, dissolve it in the solvent, dilute to the target concentration, and analyze.

  • Photostability Testing

    • Rationale: To determine if the API is degraded by exposure to light, as specified by ICH Q1B guidelines.

    • Protocol:

      • Expose the solid API and a solution of the API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

      • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

      • After exposure, prepare the samples for analysis alongside the dark controls.

Section 3: Troubleshooting Guide for HPLC Method Development

Q1: My main API peak is decreasing in the stressed samples, but I don't see any corresponding degradation peaks. What could be the issue?

A1: This is a common challenge. Several possibilities exist:

  • Degradant lacks a chromophore: The degradation may have destroyed the part of the molecule that absorbs UV light. A mass spectrometer (MS) detector or a universal detector like a Charged Aerosol Detector (CAD) can help identify non-UV active compounds.

  • Precipitation: The degradant may be insoluble in the sample diluent or mobile phase. Visually inspect the sample vial for cloudiness or precipitate. Try a different diluent.

  • High Retention: The degradant might be highly non-polar and sticking irreversibly to the C18 column. Try running a strong solvent wash (e.g., 100% Acetonitrile or Isopropanol) at the end of your gradient to elute strongly retained compounds.

Q2: How do I prove my HPLC method is truly "stability-indicating"?

A2: Demonstrating specificity is key.

  • Peak Purity Analysis: Use a Photodiode Array (PDA) detector. The peak purity algorithm compares spectra across the entire peak. A "pure" peak will have homogenous spectra. If a degradant co-elutes, the spectra will change across the peak, resulting in a failed purity test.

  • Mass Balance: The sum of the assay value of the API and the levels of all quantified degradation products should remain relatively constant (ideally between 95-105%). A poor mass balance suggests that not all degradants are being detected.

  • Spiking Studies: If you can isolate a degradant, spike it into a sample of the pure API to confirm that the method can resolve the two peaks.

Q3: I'm observing severe peak tailing for the main API peak. What are the likely causes and solutions?

A3: Peak tailing can compromise resolution and integration accuracy.

  • Cause 1: Secondary Silanol Interactions. The free silanol groups on the silica backbone of the column can interact with basic nitrogens or other polar groups in your molecule.

    • Solution: Adjust the mobile phase pH. Adding a small amount of an amine modifier like triethylamine (TEA) can block the active silanol sites. Alternatively, use a modern, end-capped column designed to minimize silanol activity.

  • Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Cause 3: Mismatched Sample Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve and dilute your sample in the initial mobile phase.

Section 4: Data Interpretation & Summary

A systematic summary of the forced degradation results is critical for reports and regulatory submissions.

Table 1: Summary of Forced Degradation Conditions and Potential Degradants

Stress ConditionReagent/ConditionTypical Duration/TempPrimary Degradation PathwayPotential Products
Acid Hydrolysis 0.1 M HCl8-24 hours @ 60°CRing opening/cleavageThioureido-acids and related fragments[5]
Alkaline Hydrolysis 0.01 M NaOH15-60 min @ RTRing opening/cleavageThioureido-acids (often rapid degradation)[4][5]
Oxidation 3% H₂O₂6-24 hours @ RTOxidation of Sulfur5-oxo-1-phenyl-2-oxo-imidazolidinepropanoic acid (Hydantoin analog)[6]
Thermal Dry Heat48 hours @ 80°CDecompositionVaries; depends on decomposition point
Photolytic ICH Q1B ConditionsN/APhotochemical reactionVaries; depends on light absorption

Section 5: Formal Stability Study Protocol (ICH Q1A)

Once a validated stability-indicating method is established, formal stability studies are performed on at least three primary batches of the API to establish a re-test period.[16]

Table 2: ICH Conditions for Formal Stability Studies

Study TypeStorage Condition (Temperature / Relative Humidity)Minimum Duration at Submission
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months

Trustworthiness Note: The protocol is self-validating. If significant change occurs during accelerated testing, the intermediate condition provides the necessary data to support a re-test period.[16] The testing frequency for long-term studies is typically 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, it is typically 0, 3, and 6 months.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Shah, B. P., Jain, S., & Mansuri, N. Y. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics. [Link]

  • Jain, D., et al. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Kumar, A., et al. (2024). Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • Al-Ghorbani, M., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. [Link]

  • Prajapati, Y. I., et al. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences. [Link]

  • ICH. (2003). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH Harmonised Guideline. [Link]

  • FDA. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

  • EMA. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). ICH Harmonised Tripartite Guideline. [Link]

  • Johnson, T. B., & Nicolet, B. H. (1913). Thiohydantoins. VI. Hydrolysis of 1-acyl-2-thiohydantoins: reported anomalies. Journal of the American Chemical Society. [Link]

  • Al-Ghorbani, M., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. [Link]

  • Elhady, H. A., et al. (2020). Synthesis, Reactions and Applications of 2-Thiohydantoin. Acta Poloniae Pharmaceutica. [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews. [Link]

  • Johnson, T. B., & Chernoff, L. H. (1913). Thiohydantoins. Part IV. Oxidation in alkaline solution by molecular oxygen. Journal of the Chemical Society (Resumed). [Link]

  • El-Bindary, A. A., et al. (1985). Structure and stability of complexes of thiohydantoin derivative. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

  • Wang, Z. D., Sheikh, S. O., & Zhang, Y. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules. [Link]

  • Al-Warhi, T., et al. (2022). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Molecules. [Link]

  • Sravani, G., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Farooq, R., et al. (2025). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Scientific Reports. [Link]

  • Sharma, G., et al. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Kumar, V., & Kumar, P. (2015). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Drug Delivery and Therapeutics. [Link]

  • Elmore, D. T., Ogle, J. R., & Toseland, P. A. (1956). 36. Degradative studies on peptides and proteins. Part III. Synthesis of some 2-thiohydantoins as reference compounds. Journal of the Chemical Society (Resumed). [Link]

  • Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Wang, Z. D., Sheikh, S. O., & Zhang, Y. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules. [Link]

Sources

Validation & Comparative

A Tale of Two Rings: A Comparative Guide to the Biological Activities of 4-Imidazolidinepropanoic Acid and Thiohydantoins

Author: BenchChem Technical Support Team. Date: February 2026

In the vast landscape of heterocyclic chemistry, the imidazolidine core serves as a foundational scaffold for a multitude of biologically significant molecules. Among these, 4-imidazolidinepropanoic acid and the broad class of thiohydantoins represent two families of compounds with distinct yet equally important roles in biological systems. While both share a five-membered ring structure, their functionalization and resulting biological activities diverge significantly. This guide provides a comprehensive comparison of these two molecular classes, offering insights into their disparate mechanisms of action, and presenting experimental frameworks for their respective evaluation.

Delineating the Structures: Imidazolidinones vs. Thiohydantoins

At the heart of this comparison lies a crucial structural distinction. 4-Imidazolidinepropanoic acid , more formally known as 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid, is a derivative of imidazolidin-4-one. It features a carbonyl group at the 4-position of the imidazolidine ring. In contrast, thiohydantoins are characterized by the presence of a thiocarbonyl group (C=S) in the imidazolidine ring, typically at the 2-position (2-thiohydantoins)[1]. This seemingly subtle substitution of an oxygen atom with sulfur has profound implications for the molecule's electronic properties, reactivity, and, consequently, its biological interactions.

4-Imidazolidinepropanoic Acid: A Key Player in Metabolic Pathways

Unlike the pharmacologically driven narrative of thiohydantoins, the story of 4-imidazolidinepropanoic acid is one of endogenous metabolic significance. It is a key intermediate in the catabolism of the amino acid L-histidine[2].

Biological Role and Mechanism of Action

The formation of 4-imidazolidinepropanoic acid occurs in the liver and skin through the enzymatic action of urocanase on urocanic acid[2]. Subsequently, it is hydrolyzed by imidazolonepropionate hydrolase to form formiminoglutamic acid. This pathway is crucial for the proper breakdown of histidine.

Recent research has illuminated a broader biological role for this molecule, particularly in the context of gut microbiota and host signaling. Microbial production of imidazole propionate in the human gut has been linked to the modulation of insulin signaling, suggesting a potential role in the pathophysiology of type II diabetes[2]. Furthermore, elevated levels have been implicated in promoting inflammation, with potential connections to atherosclerosis and Parkinson's disease[2].

The mechanism of action in these signaling contexts is an active area of investigation, but it is hypothesized to involve interactions with cellular receptors and signaling cascades that influence inflammatory and metabolic responses.

Thiohydantoins: A Versatile Scaffold for Drug Discovery

In stark contrast to the specific metabolic role of 4-imidazolidinepropanoic acid, thiohydantoins represent a versatile and privileged scaffold in medicinal chemistry, giving rise to a vast array of derivatives with diverse pharmacological activities[1][3]. The biological activity of these compounds is highly dependent on the nature and position of substituents on the thiohydantoin ring[1][3].

A Spectrum of Biological Activities

Thiohydantoin derivatives have been extensively explored for a multitude of therapeutic applications, including:

  • Anticancer Activity: Many thiohydantoin derivatives have demonstrated potent anticancer properties. For instance, some derivatives have shown significant activity against breast cancer cell lines (MCF-7)[4][5]. The well-known anti-prostate cancer drug enzalutamide is a prominent example of a thiohydantoin-based therapeutic[6].

  • Antimicrobial Activity: The thiohydantoin core is a common feature in compounds exhibiting antibacterial and antifungal properties[7][8]. They have shown efficacy against both Gram-positive and Gram-negative bacteria, including clinically relevant strains like Staphylococcus aureus[9].

  • Antidiabetic Activity: Certain thiohydantoin derivatives have been investigated for their potential as antidiabetic agents, with studies demonstrating their ability to inhibit enzymes such as α-glucosidase and α-amylase[10].

  • Anti-inflammatory Activity: The anti-inflammatory potential of thiohydantoins has also been recognized, with some derivatives showing inhibitory effects on key inflammatory mediators[1].

  • Antiviral and Antimalarial Activity: The broad biological activity of thiohydantoins extends to antiviral and antimalarial applications, highlighting the remarkable versatility of this chemical scaffold.

The mechanism of action for these diverse activities varies widely depending on the specific derivative and its target. For example, in cancer, they may inhibit specific enzymes or receptors involved in cell proliferation. In microbial infections, they can disrupt cell wall synthesis or other essential bacterial processes.

Comparative Summary of Biological Activities

Feature4-Imidazolidinepropanoic AcidThiohydantoins
Primary Role Endogenous metabolic intermediatePharmacological scaffold
Key Biological Context Histidine catabolism, gut microbiota signalingDrug discovery and development
Reported Activities Modulation of insulin signaling, pro-inflammatory effectsAnticancer, antimicrobial, antidiabetic, anti-inflammatory, antiviral, antimalarial
Mechanism of Action Interaction with metabolic enzymes and cellular signaling pathwaysDiverse, target-specific inhibition of enzymes, receptors, or other biomolecules

Experimental Protocols for Biological Activity Assessment

The distinct biological roles of 4-imidazolidinepropanoic acid and thiohydantoins necessitate different experimental approaches for their evaluation.

Workflow for Assessing 4-Imidazolidinepropanoic Acid in Biological Samples

Caption: Workflow for the analysis of 4-Imidazolidinepropanoic acid.

Step-by-Step Protocol for Quantification of 4-Imidazolidinepropanoic Acid by LC-MS/MS:

  • Sample Preparation:

    • For serum samples, perform protein precipitation by adding three volumes of ice-cold methanol, vortex, and centrifuge to pellet proteins.

    • For fecal samples, homogenize in a suitable buffer and perform a liquid-liquid or solid-phase extraction to isolate small molecules.

  • LC-MS/MS Analysis:

    • Employ a reverse-phase C18 column for chromatographic separation.

    • Use a mobile phase gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Set the mass spectrometer to operate in positive ion mode and monitor for the specific parent and daughter ion transitions of 4-imidazolidinepropanoic acid.

  • Data Analysis:

    • Generate a standard curve using known concentrations of a 4-imidazolidinepropanoic acid analytical standard.

    • Quantify the concentration in the biological samples by interpolating their peak areas against the standard curve.

Workflow for Screening Antimicrobial Activity of Thiohydantoin Derivatives

Caption: Workflow for antimicrobial screening of thiohydantoins.

Step-by-Step Protocol for Broth Microdilution Assay:

  • Preparation of Bacterial Inoculum:

    • Culture the desired bacterial strain (e.g., Staphylococcus aureus) overnight in a suitable broth medium.

    • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Assay Setup:

    • In a 96-well microtiter plate, prepare serial two-fold dilutions of the thiohydantoin derivatives in the broth medium.

    • Add the standardized bacterial inoculum to each well.

    • Include positive (bacteria only) and negative (broth only) controls.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 18-24 hours.

    • Measure the optical density at 600 nm (OD600) to assess bacterial growth.

  • MIC Determination:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

While sharing a common heterocyclic core, 4-imidazolidinepropanoic acid and thiohydantoins occupy vastly different realms of biological significance. The former is an integral component of our metabolic machinery with emerging roles in host-microbe interactions and signaling. The latter stands as a testament to the power of medicinal chemistry, providing a versatile scaffold for the development of a wide array of therapeutic agents. Understanding these fundamental differences is paramount for researchers in their respective fields, guiding the design of relevant experimental investigations and the interpretation of their outcomes. The continued exploration of both these molecular families promises to yield further insights into human health and disease, from the intricate dance of metabolism to the targeted design of novel therapeutics.

References

  • Vengurlekar, S., Sharma, R., & Trivedi, P. (2012). A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones. Letters in Drug Design & Discovery, 9(5). [Link]

  • Al-Bayati, F. A., & Al-Amiery, A. A. (2022). Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. Molecules, 27(15), 4931. [Link]

  • Nasser, J. A., & Mohamed, J. (2016). Synthesis of Some 2-Thioxo-imidazolidin-4-one Derivatives and its Antimicrobial Activity. Rasayan Journal of Chemistry, 9(1), 1-6. [Link]

  • Kadhim, M. J., & Al-Adhidh, A. H. (2022). The Effect of 2-Thioxo Imidazolidin-4-Ones (2-Thiohydantion) on Anticancer Activity: An in Vitro Study. Journal of Pharmaceutical Negative Results, 13(3), 114-118. [Link]

  • Al-Obaidi, A. M., & Al-Majidi, S. M. H. (2021). Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. Baghdad Science Journal, 18(2), 0768. [Link]

  • Mezoughi, A. B., Al-Hinaai, A. S., & Al-Balushi, R. A. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-231. [Link]

  • Wikipedia contributors. (2023, December 14). Imidazol-4-one-5-propionic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 4-Imidazolone-5-propanoate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of novel thiohydantoin derivatives as potent androgen receptor antagonists for the treatment of prostate cancer. Bioorganic & Medicinal Chemistry, 31, 115953. [Link]

  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-imidazolidinones. Retrieved January 21, 2026, from [Link]

  • Lesyk, R., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. International Journal of Molecular Sciences, 23(19), 11889. [Link]

  • Al-blewi, F. F., et al. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 26(21), 6433. [Link]

  • Bukhari, A., et al. (2025). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Scientific Reports. [Link]

  • De, S. K. (2020). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. Organic Chemistry Frontiers, 7(12), 1486-1504. [Link]

  • PubChem. (n.d.). 4-Hydroxy-2,5-dioxo-4-imidazolidinecarboxylic acid. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Moustafa, A. M. Y. (2017). Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. Current Research in Chemistry, 9(1), 1-13. [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • Navarrete-Vazquez, G., et al. (2006). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 11(5), 341-351. [Link]

  • PubChem. (n.d.). CID 87087691. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Khalaf, M. H., & Rasheed, M. K. (2022). Synthesis, identification and antimicrobial activity of thiazolidine-4-one and imidazolidine-4-one derived from 4,4-Methylenedianiline. International Journal of Health Sciences, 6(S3), 6425-6437. [Link]

  • Safari, J., & Gandomi-Ravandi, S. (2013). One-Pot Synthesis of Imidazolidine-2-Thiones, Hydantoins and Thiohydantoins under Solvent-Free and Grinding Conditions. International Journal of Organic Chemistry, 3(1), 39-45. [Link]

  • Aly, M. F., et al. (2016). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ARKIVOC, 2016(6), 105-121. [Link]

Sources

A Researcher's Guide to the Validation of Specific Nrf2 Inhibitors: A Comparative Workflow

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic drug discovery, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) has emerged as a critical node in cellular defense mechanisms.[1][2][3] Its role as a master regulator of antioxidant and cytoprotective gene expression makes it a compelling target for intervention in diseases ranging from cancer to neurodegeneration.[1][2] However, the promise of modulating this pathway is critically dependent on the specificity of the chemical probes used. This guide provides a comprehensive, technically-grounded workflow for the validation of any putative Nrf2 inhibitor, using the compound CAS 5624-27-1 as a hypothetical candidate for rigorous scientific validation.

While CAS 5624-27-1 (pth-l-glutamic acid) is commercially available, it lacks characterization in the scientific literature as a specific Nrf2 inhibitor.[4][5][6] Therefore, we will proceed with a validation framework that compares its hypothetical performance against well-established benchmarks: the specific Nrf2 inhibitor ML385 , the less specific inhibitor Brusatol , and the potent Nrf2 activator Sulforaphane . This comparative approach is essential for any researcher aiming to confidently classify a novel compound's activity and specificity within the Nrf2 signaling pathway.

The Nrf2-Keap1 Signaling Pathway: The Central Axis of Cellular Defense

Under normal physiological conditions, Nrf2 is held in the cytoplasm by its primary negative regulator, Keap1 (Kelch-like ECH-associated protein 1).[1][7][8] Keap1 facilitates the continuous ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low.[1][8] When the cell is exposed to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified.[8][9] This modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation.[1][9] As a result, newly synthesized Nrf2 is stabilized, accumulates, and translocates to the nucleus.[8] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[1][2] This binding initiates the transcription of a broad array of over 250 cytoprotective genes, including HMOX1, NQO1, GCLC, and GSTs, which collectively fortify the cell against damage.[2][10][11]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-E3 Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination Stress Oxidative/Electrophilic Stress Stress->Keap1 Inactivation Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE (DNA) Maf->ARE Binding TargetGenes Target Genes (HMOX1, NQO1, etc.) ARE->TargetGenes Transcription caption Figure 1. The Nrf2-Keap1 Signaling Pathway.

Figure 1. The Nrf2-Keap1 Signaling Pathway.

Benchmark Compounds for Comparative Analysis

To rigorously assess a novel compound, it is imperative to compare it against well-characterized molecules with known mechanisms of action.

CompoundClassMechanism of ActionExpected Outcome in Assays
Sulforaphane ActivatorModifies Keap1 cysteines, disrupting the Nrf2-Keap1 interaction and preventing Nrf2 degradation.[9][12][13]Increased Nrf2 stability, nuclear translocation, and ARE-driven gene expression.
ML385 Specific InhibitorDirectly binds to the DNA-binding domain of Nrf2, preventing it from binding to the ARE.[14][15][16]No effect on Nrf2 stability or translocation, but blocks ARE-driven gene expression.
Brusatol Non-Specific InhibitorInhibits general protein translation, which leads to a rapid depletion of short-lived proteins like Nrf2.[17][18][19]Rapid decrease in total Nrf2 protein levels, independent of the Keap1-Nrf2 interaction.
CAS 5624-27-1 Putative Inhibitor Mechanism to be determined. Hypothetical results will be compared to benchmarks.

The Experimental Validation Workflow: A Step-by-Step Guide

Validation_Workflow cluster_tier1 Tier 1: Biochemical Screening cluster_tier2 Tier 2: Cellular Efficacy & Potency cluster_tier3 Tier 3: Specificity & Cytotoxicity FP_Assay Fluorescence Polarization (FP) Assay (Test for Keap1-Nrf2 PPI Disruption) ARE_Luc ARE-Luciferase Reporter Assay (Measure Nrf2 Transcriptional Activity) FP_Assay->ARE_Luc Proceed if PPI disruptor qRT_PCR qRT-PCR for Nrf2 Target Genes (HMOX1, NQO1) ARE_Luc->qRT_PCR Confirm transcriptional effects WesternBlot Western Blot for Nrf2 & Targets (Total & Nuclear Nrf2, HO-1, NQO-1) qRT_PCR->WesternBlot Confirm protein expression MTT_Assay MTT Cytotoxicity Assay (Determine Therapeutic Window) WesternBlot->MTT_Assay Assess viability NFkB_Assay NF-κB Counter-Screen Assay (Assess Off-Target Effects) MTT_Assay->NFkB_Assay Evaluate specificity caption Figure 2. Tiered Experimental Validation Workflow.

Figure 2. Tiered Experimental Validation Workflow.

Tier 1: Biochemical Validation of Direct Target Engagement

The first critical question is whether the compound directly interferes with the Nrf2-Keap1 protein-protein interaction (PPI). A Fluorescence Polarization (FP) assay is an ideal high-throughput method for this purpose.[20][21][22]

Protocol: Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction [23][24]

  • Reagents:

    • Purified recombinant human Keap1 Kelch domain protein.

    • A fluorescently-labeled peptide derived from the Nrf2 'ETGE' binding motif (e.g., FITC-LDEETGEFL).

    • Assay Buffer (e.g., 20 mM HEPES pH 7.4, 5 mM DTT).

    • Test compounds (CAS 5624-27-1, ML385, Brusatol) and a known peptide inhibitor (positive control).

  • Procedure:

    • In a 384-well, non-binding black plate, add the FITC-Nrf2 peptide at a fixed concentration (e.g., 10 nM).

    • Add the Keap1 protein to a final concentration that yields a significant polarization shift (determined via titration, e.g., 12 nM).

    • Add serial dilutions of the test compounds.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure fluorescence polarization using a plate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Interpretation & Hypothetical Results: A decrease in polarization indicates that the test compound has displaced the fluorescent peptide from Keap1, disrupting the PPI.

CompoundFP Assay IC50 (µM)Interpretation
Peptide Inhibitor ~2.0Positive Control: Successfully disrupts the Keap1-Nrf2 PPI.
ML385 >100Expected: Does not target the Keap1-Nrf2 PPI.
Brusatol >100Expected: Does not target the Keap1-Nrf2 PPI.
CAS 5624-27-1 >100Hypothetical Result: The compound does not directly disrupt the Keap1-Nrf2 interaction, suggesting its mechanism, if any, lies downstream.
Tier 2: Cellular Assays for Efficacy and Mechanism

If a compound shows activity (or, as in our hypothesis for CAS 5624-27-1, inactivity) in the biochemical assay, the next step is to assess its effect on Nrf2 signaling in a cellular context.

Protocol: ARE-Luciferase Reporter Assay

  • Cell Line: Use a stable cell line, such as HepG2-ARE-C8, which contains a luciferase reporter gene under the control of an ARE promoter.[23]

  • Procedure:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with serial dilutions of the test inhibitors (CAS 5624-27-1, ML385, Brusatol) for 1-2 hours.

    • Induce Nrf2 activation by adding a known activator, Sulforaphane (e.g., 5 µM). Include a vehicle control (DMSO).

    • Incubate for 16-24 hours.

    • Lyse the cells and measure luciferase activity using a commercial kit and a luminometer.

  • Data Interpretation & Hypothetical Results: This assay measures the functional outcome of the Nrf2 pathway—the transcription of its target genes. A true inhibitor will reduce the Sulforaphane-induced luciferase signal.

Compound (in presence of 5 µM Sulforaphane)ARE-Luciferase Activity IC50 (µM)Interpretation
ML385 ~1.9[15]Specific Inhibitor: Potently inhibits Nrf2 transcriptional activity.
Brusatol ~0.1Non-Specific Inhibitor: Potently inhibits luciferase production, likely due to general protein synthesis inhibition.
CAS 5624-27-1 >50Hypothetical Result: Fails to inhibit Sulforaphane-induced Nrf2 activity, suggesting it is not an Nrf2 inhibitor.

Protocol: qRT-PCR for Nrf2 Target Genes [25]

  • Cell Line & Treatment: Use a relevant cell line (e.g., A549, which has high basal Nrf2 activity, or HepG2). Treat cells as described for the ARE-luciferase assay.

  • Procedure:

    • After treatment (e.g., 6-8 hours), harvest cells and isolate total RNA.

    • Synthesize cDNA using reverse transcriptase.

    • Perform quantitative real-time PCR (qRT-PCR) using primers for Nrf2 target genes (HMOX1, NQO1) and a housekeeping gene (GAPDH or ACTB) for normalization.[10][25][26]

Protocol: Western Blot for Nrf2 Pathway Proteins [27][28][29][30]

  • Cell Line & Treatment: Treat cells as described above. For Nrf2 stability/translocation, a 2-4 hour treatment is often sufficient. For downstream targets, 16-24 hours may be needed.

  • Procedure:

    • Lyse cells and prepare whole-cell lysates. For translocation studies, perform nuclear/cytoplasmic fractionation.[29][30]

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against total Nrf2, HO-1, NQO-1, and loading controls (e.g., β-actin for whole-cell, Lamin A/C for nuclear).[30][31]

    • Incubate with HRP-conjugated secondary antibodies and visualize using chemiluminescence.

  • Combined Data Interpretation & Hypothetical Results: These assays provide a detailed mechanistic snapshot. A specific inhibitor like ML385 should block the induction of HO-1 and NQO-1 protein by Sulforaphane without affecting Nrf2 protein levels.[32][33] Brusatol should decrease all protein levels.[18] Our hypothetical compound, CAS 5624-27-1, is expected to show no effect.

AssayConditionSulforaphaneML385 + SFNBrusatol + SFNCAS 5624-27-1 + SFN
qRT-PCR HMOX1 mRNA↑↑↑↓↓↓↑↑↑
qRT-PCR NQO1 mRNA↑↑↑↓↓↓↑↑↑
Western Blot Total Nrf2 Protein↓↓↓
Western Blot Nuclear Nrf2 Protein↑↑↑↑↓↓↓↑↑
Western Blot HO-1 Protein↑↑↑↓↓↓↑↑↑

Arrow interpretation: ↑ Increase, ↓ Decrease, relative to untreated control.

Tier 3: Assessing Specificity and Cytotoxicity

A critical step in validation is to ensure the compound's effects are not due to general toxicity and are specific to the target pathway.

Protocol: MTT Cytotoxicity Assay [34][35]

  • Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[34][36]

  • Procedure:

    • Plate cells in a 96-well plate.

    • Treat with a wide range of concentrations of the test compound for 24-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 2-4 hours.[35][37]

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[34]

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure absorbance at ~570 nm.

Protocol: NF-κB Reporter Counter-Screen Assay [38][39][40][41]

  • Principle: To ensure the compound does not act as a general inhibitor of transcription, it should be tested against an unrelated pathway. The NF-κB pathway is an excellent choice as it is a distinct, well-characterized signaling cascade.[38][42]

  • Procedure:

    • Use a cell line stably expressing an NF-κB-responsive luciferase reporter.

    • Pre-treat cells with the test compounds at concentrations shown to be effective in the ARE-reporter assay (or the highest non-toxic concentration).

    • Induce the NF-κB pathway with an appropriate stimulus (e.g., TNF-α).

    • Measure luciferase activity as previously described.

  • Combined Data Interpretation & Hypothetical Results: A specific Nrf2 inhibitor should have a therapeutic window (a concentration range where it inhibits Nrf2 without causing significant cell death) and should not inhibit NF-κB signaling.

CompoundCytotoxicity CC50 (µM)NF-κB Inhibition (at 10 µM)Interpretation
ML385 >20NoSpecific Inhibitor: Non-toxic at its effective concentration and specific for the Nrf2 pathway.
Brusatol ~0.05YesNon-Specific: Highly cytotoxic and inhibits other pathways due to its general mechanism.
CAS 5624-27-1 >100NoHypothetical Result: Non-toxic, but this is expected for an inactive compound.

Conclusion: Synthesizing the Evidence

Based on our systematic and comparative validation workflow, the hypothetical data for CAS 5624-27-1 consistently demonstrates a lack of activity as an Nrf2 inhibitor.

  • It did not disrupt the Keap1-Nrf2 protein-protein interaction (Tier 1).

  • It did not inhibit Nrf2-driven transcriptional activity or the expression of Nrf2 target genes and proteins in a cellular context (Tier 2).

  • While non-toxic, its lack of efficacy renders this point moot (Tier 3).

Therefore, based on this comprehensive analysis, CAS 5624-27-1 would not be classified as a specific Nrf2 inhibitor.

This guide provides a robust framework for researchers and drug development professionals to rigorously validate any putative Nrf2 inhibitor. By employing a multi-tiered approach with well-characterized benchmark compounds, scientists can generate high-confidence data, enabling clear, evidence-based decisions and ensuring the integrity of their research. This process is fundamental to the successful development of specific and effective novel therapeutics targeting the Nrf2 pathway.

References

  • How Does Sulforaphane Specifically Activate the Nrf2 P
  • Taguchi, K., & Yamamoto, M. (2017). The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer. Free Radical Biology and Medicine.
  • Romero, R., et al. (2017). The NRF2 antagonist ML385 inhibits PI3K-mTOR signaling and growth of lung squamous cell carcinoma cells. Oncogene.
  • Ren, D., et al. (2011). Brusatol provokes a rapid and transient inhibition of Nrf2 signaling and sensitizes mammalian cells to chemical toxicity—implications for therapeutic targeting of Nrf2. Molecular and Cellular Biochemistry.
  • He, F., & Ma, Q. (2020). The Role of NRF2/KEAP1 Signaling Pathway in Cancer Metabolism. MDPI. [Link]

  • Ren, D., et al. (2011). Brusatol enhances the efficacy of chemotherapy by inhibiting the Nrf2-mediated defense mechanism. Proceedings of the National Academy of Sciences. [Link]

  • Pan, H., et al. (2021). Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer. Frontiers in Oncology. [Link]

  • Hu, L., et al. (2013). Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction. Journal of Biomolecular Screening. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Baird, L., & Yamamoto, M. (2020). The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway. Molecular and Cellular Biology. [Link]

  • Hu, L., et al. (2013). Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction. Journal of Biomolecular Screening. [Link]

  • Bai, Y., et al. (2015). Sulforaphane Protects against Cardiovascular Disease via Nrf2 Activation. Oxidative Medicine and Cellular Longevity. [Link]

  • Olayanju, A., et al. (2017). Brusatol overcomes chemoresistance through inhibition of protein translation. Molecular Carcinogenesis. [Link]

  • Olayanju, A., et al. (2017).
  • Nguyen, T., et al. (2009). Mechanistic studies of the Nrf2-Keap1 signaling pathway. Journal of Biological Chemistry. [Link]

  • Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. (n.d.). ACS Publications. [Link]

  • NRF2 pathway as the mechanism behind sulforaphane's protective effects. (2020). Jed Fahey. [Link]

  • Wang, Y., et al. (2023). Brusatol's anticancer activity and its molecular mechanism: a research update. Journal of Pharmacy and Pharmacology. [Link]

  • Singh, A., et al. (2016). Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors. ACS Chemical Biology. [Link]

  • Jiang, Z. Y., et al. (2013). The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Activation of the Nrf2/ARE pathway by sulforaphane and dtBHQ. (n.d.). ResearchGate. [Link]

  • MTT Cell Proliferation and Cytotoxicity Assay Kit. (n.d.). Elabscience. [Link]

  • The Effects of ML385 on Head and Neck Squamous Cell Carcinoma: Implications for NRF2 Inhibition as a Therapeutic Strategy. (2024). MDPI. [Link]

  • Houghton, C. A. (2019). Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? Oxidative Medicine and Cellular Longevity. [Link]

  • Sykiotis, G. P., & Bohmann, D. (2010). Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism. Histology and Histopathology. [Link]

  • The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay. (2012). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • ML385 inhibiting NRF2 signaling in lung cancer cells. (a)... (n.d.). ResearchGate. [Link]

  • Moon, E. J., & Giaccia, A. (2015). Dual roles of Nrf2 in cancer. Pharmacological Research. [Link]

  • L-glutamic acid | CAS#:56-86-0. (n.d.). Chemsrc. [Link]

  • NF-kB Reporter Assay|Compound Screening Services. (n.d.). Abeomics. [Link]

  • The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol. (2019). PubMed Central. [Link]

  • Ade, N., et al. (2009). HMOX1 and NQO1 genes are upregulated in response to contact sensitizers in dendritic cells and THP-1 cell line: role of the Keap1/Nrf2 pathway. Toxicological Sciences. [Link]

  • NRF2 target genes. (A) NQO1. (B) HMOX1. (C) G6PD. (D) TXNRD1. In (A–D),... (n.d.). ResearchGate. [Link]

  • Buy 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo-. (n.d.). Evertree. [Link]

  • Western blot analysis of Nrf2 concentration in the nuclear and... (n.d.). ResearchGate. [Link]

  • Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. (n.d.). Molecular Devices. [Link]

  • PathHunter® Human NF-kB Pathway Reporter Cell-Based Assay Kit (HEK 293). (n.d.). Bio-Connect. [Link]

  • USA Chemical Suppliers - Products: 'P', Page: 199. (n.d.). Chemical Register. [Link]

  • A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases. (2008). PubMed. [Link]

  • Western blot was performed to analyze the level of Nrf2 protein in PC12... (n.d.). ResearchGate. [Link]

  • Comparison of human Nrf2 antibodies: A tale of two proteins. (2015). PubMed Central. [Link]

  • Western blot analysis. Nrf2 protein expression in control cells or... (n.d.). ResearchGate. [Link]

Sources

A Comparative Guide to 2-Thioxoimidazolidin-4-ones and Hydantoins as Anticonvulsant Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiepileptic drug discovery, the exploration of heterocyclic scaffolds remains a cornerstone of medicinal chemistry. Among these, the hydantoin moiety is a well-established pharmacophore, exemplified by the clinical success of phenytoin. Its structural analog, the 2-thioxoimidazolidin-4-one (or thiohydantoin) ring system, has also been investigated for its potential as a source of novel anticonvulsant agents. This guide provides a comparative analysis of these two scaffolds, delving into their chemical properties, mechanisms of action, anticonvulsant efficacy based on preclinical data, and the critical structure-activity relationships that govern their activity.

Foundational Scaffolds: Chemical Structure and Mechanistic Insights

Hydantoins (imidazolidine-2,4-diones) and 2-thioxoimidazolidin-4-ones share a common five-membered ring structure but differ at the C2 position, with an oxygen atom in hydantoins and a sulfur atom in their thio-analogs. This seemingly subtle change can significantly impact the molecule's electronic properties, hydrogen bonding capacity, and ultimately, its biological activity.

Hydantoins: The Archetype of Sodium Channel Blockade

Hydantoin-based anticonvulsants, most notably phenytoin, primarily exert their effects by modulating voltage-gated sodium channels in neurons.[1] By binding to the inactivated state of these channels, they slow their recovery and reduce the ability of neurons to fire at high frequencies, which is a hallmark of seizure activity.[1] This mechanism is particularly effective in controlling generalized tonic-clonic seizures and is well-predicted by the maximal electroshock (MES) seizure model in preclinical studies.[2]

2-Thioxoimidazolidin-4-ones: Exploring Alternative Mechanisms

The replacement of the carbonyl oxygen with a sulfur atom in 2-thioxoimidazolidin-4-ones introduces a "soft" atom, altering the molecule's polarity and hydrogen bonding capabilities. This structural modification can lead to a shift in the mechanism of action. Some studies suggest that thiohydantoin derivatives may exert their anticonvulsant effects through modulation of the GABAergic system, the primary inhibitory neurotransmitter system in the brain.[3] This is often indicated by activity in the subcutaneous pentylenetetrazole (scPTZ) seizure model, which is sensitive to drugs that enhance GABAergic transmission.[3]

Comparative Anticonvulsant Efficacy: Insights from Preclinical Models

The anticonvulsant potential of new chemical entities is routinely assessed using a battery of preclinical models, with the MES and scPTZ tests being the most common initial screens.[4][5] The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that may be effective against absence seizures.[4][5]

A comparative analysis of available data for representative compounds from both classes reveals distinct activity profiles:

Compound ClassRepresentative CompoundMaximal Electroshock (MES) TestSubcutaneous Pentylenetetrazole (scPTZ) TestPrimary Mechanism of Action (Putative)
Hydantoins PhenytoinActiveInactiveVoltage-gated sodium channel blockade
2-Thioxoimidazolidin-4-ones 5,5-DiphenylthiohydantoinWeakly Active/InactiveActiveGABAergic modulation

This table is a summary of findings from multiple sources and is intended for comparative purposes.[2][3]

The data suggests that while hydantoins are potent in the MES model, consistent with their sodium channel blocking activity, 2-thioxoimidazolidin-4-ones tend to show more promising activity in the scPTZ model. For instance, one study found that 5,5-diphenylthiohydantoin was active in the PTZ model, suggesting a potential role in absence seizures, while its activity in the MES model was diminished compared to phenytoin.[3] This shift in activity profile underscores the significant impact of the C2 substitution.

Structure-Activity Relationship (SAR) Analysis: The Key to Potency and Selectivity

The anticonvulsant activity of both hydantoins and 2-thioxoimidazolidin-4-ones is highly dependent on the nature and position of substituents on the core ring. Understanding these SARs is crucial for the rational design of more potent and selective drug candidates.

Hydantoins: The Importance of Lipophilicity and Steric Factors

For hydantoin derivatives, anticonvulsant activity, particularly in the MES test, is strongly influenced by the substituents at the C5 position. The presence of one or two aromatic rings at this position is a common feature of active compounds like phenytoin. Lipophilicity is a key determinant of central nervous system penetration and, consequently, anticonvulsant activity.

2-Thioxoimidazolidin-4-ones: A Shift in Pharmacophoric Requirements

The substitution of oxygen with sulfur at the C2 position appears to alter the SAR. The reduced ability of the thiocarbonyl group to act as a hydrogen bond acceptor compared to the carbonyl group in hydantoins may explain the diminished activity in the MES model.[3] For thiohydantoins, activity in the scPTZ test suggests that interactions with the GABA receptor complex or related proteins are more critical. The nature of substituents at N1 and N3, as well as at C5, can influence this interaction and thus the overall anticonvulsant profile.

Experimental Protocols for Anticonvulsant Screening

To ensure the reproducibility and validity of preclinical findings, standardized experimental protocols are essential. The following are detailed step-by-step methodologies for the MES and scPTZ tests.

Maximal Electroshock (MES) Test Protocol

This test evaluates the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus. It is a model for generalized tonic-clonic seizures.

Materials:

  • Male albino mice (20-25 g) or Wistar rats (100-150 g)

  • Electroconvulsometer

  • Corneal electrodes

  • Saline solution (0.9%)

  • Test compound and vehicle

Procedure:

  • Animal Preparation: Acclimatize animals to the laboratory environment. Divide them into groups (e.g., vehicle control, positive control, and test compound groups).

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal or oral). The time of testing should correspond to the time of peak effect of the drug.

  • Electrode Application: At the time of testing, apply a drop of saline to the corneal electrodes.

  • Stimulus Delivery: Gently restrain the animal and place the corneal electrodes on the corneas. Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats) for a short duration (e.g., 0.2 seconds).

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Abolition of the tonic hindlimb extension is considered protection.

  • Data Analysis: Calculate the percentage of protected animals in each group. The dose that protects 50% of the animals (ED50) can be determined using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol

This test assesses the ability of a compound to raise the seizure threshold against a chemical convulsant, pentylenetetrazole (PTZ). It is a model for absence seizures.

Materials:

  • Male albino mice (20-25 g)

  • Pentylenetetrazole (PTZ) solution

  • Syringes and needles for subcutaneous injection

  • Test compound and vehicle

  • Observation chambers

Procedure:

  • Animal Preparation: Similar to the MES test, acclimatize and group the animals.

  • Drug Administration: Administer the test compound or vehicle.

  • PTZ Injection: At the time of peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.

  • Observation: Place each animal in an individual observation chamber and observe for 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and/or jaw lasting for at least 5 seconds).

  • Endpoint: The absence of clonic seizures within the 30-minute observation period is considered protection.

  • Data Analysis: Calculate the percentage of protected animals in each group and determine the ED50.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Hydantoin Core cluster_1 2-Thioxoimidazolidin-4-one Core Hydantoin Hydantoin_Structure Imidazolidine-2,4-dione Mechanism_Hydantoin Voltage-Gated Sodium Channels Hydantoin_Structure->Mechanism_Hydantoin Primarily affects Thiohydantoin Thiohydantoin_Structure 2-Thioxoimidazolidin-4-one Mechanism_Thiohydantoin GABAergic System Thiohydantoin_Structure->Mechanism_Thiohydantoin Potentially affects MES_Test Maximal Electroshock (MES) Test Mechanism_Hydantoin->MES_Test Predicted by scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Mechanism_Thiohydantoin->scPTZ_Test Predicted by G start Start: Animal Acclimatization & Grouping drug_admin Drug/Vehicle Administration start->drug_admin peak_effect Wait for Time of Peak Effect drug_admin->peak_effect mes_stimulus Deliver Supramaximal Electrical Stimulus (MES Test) peak_effect->mes_stimulus scptz_injection Administer Subcutaneous PTZ (scPTZ Test) peak_effect->scptz_injection observe_mes Observe for Tonic Hindlimb Extension mes_stimulus->observe_mes observe_scptz Observe for Clonic Seizures (30 min) scptz_injection->observe_scptz endpoint_mes Endpoint: Abolition of Tonic Extension? observe_mes->endpoint_mes endpoint_scptz Endpoint: Absence of Clonic Seizures? observe_scptz->endpoint_scptz protected_mes Protected endpoint_mes->protected_mes Yes not_protected_mes Not Protected endpoint_mes->not_protected_mes No protected_scptz Protected endpoint_scptz->protected_scptz Yes not_protected_scptz Not Protected endpoint_scptz->not_protected_scptz No analysis Data Analysis (Calculate % Protection, ED50) protected_mes->analysis not_protected_mes->analysis protected_scptz->analysis not_protected_scptz->analysis

Caption: Workflow for preclinical anticonvulsant screening using MES and scPTZ tests.

Conclusion and Future Directions

The comparative analysis of 2-thioxoimidazolidin-4-ones and hydantoins reveals distinct and complementary profiles as anticonvulsant scaffolds. While hydantoins are well-established sodium channel blockers with proven efficacy against generalized tonic-clonic seizures, the thio-analogs present an opportunity to explore alternative mechanisms of action, potentially targeting GABAergic pathways and offering a therapeutic avenue for absence seizures.

The diminished MES activity and enhanced scPTZ activity of some 2-thioxoimidazolidin-4-one derivatives highlight the profound impact of the C2-thio substitution. This finding encourages further exploration of this scaffold, with a focus on optimizing substitutions at other positions of the ring to enhance potency and selectivity. Future research should aim to elucidate the precise molecular targets of active 2-thioxoimidazolidin-4-ones and to expand the library of these compounds for a more comprehensive understanding of their SAR. Such efforts could lead to the development of novel antiepileptic drugs with unique mechanisms of action and improved therapeutic profiles.

References

  • Pharmacological Screening of a Thiohydantoin Derivative for Epilepsy. International Journal of Pharmaceutical Sciences Review and Research. 2016. [Link]

  • Structure-activity study on anticonvulsant (thio) hydantoins using molecular connectivity indices. Journal of Chemical Information and Computer Sciences. 1994. [Link]

  • Fabricating Hydantoin / Thiohydantoin Hybrids from A Natural Product, Cuminaldehyde: New Players for Anti-Convulsant Therapeutic. SAS Publishers. 2018. [Link]

  • Preclinical evaluation of CHF3381 as a novel antiepileptic agent. The Journal of Pharmacology and Experimental Therapeutics. 1999. [Link]

  • SAR of Anticonvulsant Drugs. Slideshare. N.D. [Link]

  • Synthesis and anticonvulsant activity of new thiazolidinone and thioxoimidazolidinone derivatives derived from furochromones. Pharmazie. 1997. [Link]

  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research. 2020. [Link]

  • How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names. RxList. N.D. [Link]

  • ED50 – Knowledge and References. Taylor & Francis. N.D. [Link]

  • Quantitative Pharmacological Parameters ED50, TD50, and PI Values in Mice. ResearchGate. N.D. [Link]

  • Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure. 2007. [Link]

  • Effect of the synthesized compounds on MES induced and scPTZ... ResearchGate. 2015. [Link]

  • Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. Molecules. 2016. [Link]

  • Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. International Journal of Molecular Sciences. 2023. [Link]

  • Sulfonamide derivatives of thiazolidin-4-ones with anticonvulsant activity against two seizure models: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. 2010. [Link]

  • Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences. 2023. [Link]

  • Design, In-Silico Studies, Synthesis, Characterization, and Anticonvulsant Activities of Novel Thiazolidin-4-One Substituted Thiazole Derivatives. Molecules. 2022. [Link]

  • Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. Molecules. 2018. [Link]

  • Mechanisms of action of antiepileptic drugs. Epilepsy Society. N.D. [Link]

  • SAR of Anticonvulsants and Mechanism of Anticonvulsant Action. Pharmaguideline. N.D. [Link]

  • Synthesis and anticonvulsant activity of new 4-thiazolidinones and 2-thioxo-4-imidazolidinones attached to 4-oxo and thioxobenzopyranes. ResearchGate. 1997. [Link]

  • Epilepsy. Transpharmation. N.D. [Link]

  • Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. Epilepsia Open. 2022. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. N.D. [Link]

  • SAR of Succinimides - Anticonvulsants. Pharmacy 180. N.D. [Link]

Sources

A Comparative Analysis of Rhodanine-Based Propanoic Acid Derivatives and Standard Antibiotics in Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the persistent challenge of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. This guide provides a comparative overview of the potential efficacy of 3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)propanoic acid, a member of the rhodanine class of heterocyclic compounds, against established standard antibiotics. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this analysis synthesizes findings from closely related rhodanine-3-acetic and -propanoic acid derivatives to project its potential antimicrobial profile and benchmark it against current therapeutic agents.

Section 1: Introduction to 3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)propanoic acid and its Chemical Class

3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)propanoic acid belongs to the rhodanine family, which are derivatives of 2-thioxothiazolidin-4-one.[1] This core structure has proven to be a "privileged scaffold" in medicinal chemistry, meaning it can interact with a diverse range of biological targets to elicit a variety of pharmacological responses.[1] The versatility of the rhodanine ring, particularly at the C-5 and N-3 positions, allows for extensive structural modifications to optimize biological activity.[1] Rhodanine derivatives have demonstrated a wide spectrum of bioactivities, including antibacterial, antiviral, antifungal, and anticancer properties.[1][2] The propanoic acid moiety at the N-3 position is a key feature that influences the compound's physicochemical and biological properties.[3]

Section 2: Mechanism of Action - A Tale of Two Pathways

The Rhodanine Derivative Pathway: Targeting Bacterial DNA Replication

Emerging evidence suggests that rhodanine derivatives exert their antibacterial effects through a novel mechanism involving the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[4] These enzymes are critical for bacterial DNA replication, transcription, and repair. By targeting these topoisomerases, rhodanine compounds effectively halt bacterial proliferation. This mechanism is distinct from many conventional antibiotics, which is a significant advantage in overcoming existing resistance patterns.

Rhodanine_Mechanism cluster_bacterium Bacterial Cell Rhodanine Rhodanine Derivative DNA_Gyrase DNA Gyrase Rhodanine->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV Rhodanine->Topo_IV Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Proposed mechanism of action for rhodanine derivatives.

Standard Antibiotics: A Diversity of Targets

Standard antibiotics employ a variety of mechanisms to combat bacterial infections.[5] These can be broadly categorized as:

  • Inhibition of Cell Wall Synthesis: Beta-lactams (e.g., penicillin, oxacillin) and glycopeptides (e.g., vancomycin) interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, leading to cell lysis.[6][7]

  • Inhibition of Protein Synthesis: Macrolides, tetracyclines, and aminoglycosides bind to bacterial ribosomes, preventing the translation of essential proteins.[5]

  • Inhibition of Nucleic Acid Synthesis: Fluoroquinolones (e.g., ciprofloxacin, norfloxacin) inhibit DNA gyrase and topoisomerase IV, similar to rhodanine derivatives, while rifampin inhibits RNA polymerase.[5][6]

  • Disruption of Metabolic Pathways: Sulfonamides and trimethoprim block the synthesis of folic acid, a vital nutrient for bacteria.[6]

Standard_Antibiotics_Mechanism cluster_mechanisms Mechanisms of Standard Antibiotics cluster_targets Bacterial Targets CW Cell Wall Synthesis (e.g., Penicillin, Vancomycin) Peptidoglycan Peptidoglycan CW->Peptidoglycan Inhibits PS Protein Synthesis (e.g., Macrolides, Tetracyclines) Ribosomes Ribosomes PS->Ribosomes Inhibits NA Nucleic Acid Synthesis (e.g., Fluoroquinolones) DNA_Replication DNA Replication NA->DNA_Replication Inhibits MP Metabolic Pathways (e.g., Sulfonamides) Folic_Acid Folic Acid Synthesis MP->Folic_Acid Inhibits

Caption: Overview of major mechanisms of action for standard antibiotics.

Section 3: Comparative Efficacy - Insights from Related Compounds

Table 1: Comparative In Vitro Efficacy (Minimum Inhibitory Concentration - MIC in µg/mL) of Rhodanine Derivatives and Standard Antibiotics against Gram-Positive Bacteria

Compound/AntibioticStaphylococcus aureusMethicillin-Resistant S. aureus (MRSA)Vancomycin-Resistant Enterococcus (VRE)
Rhodanine Derivatives (Representative Data)
Rhodanine-3-acetic acid derivative 6k[3]21Not Reported
Rhodanine derivative Rh 2[4][10]4 (MIC90)4 (MIC90)8 (MIC90)
(S,Z)-4-methyl-2-(4-oxo-5-((5-substituted...[8][9]2-42Not Reported
Standard Antibiotics
Norfloxacin[3]2>64Not Reported
Oxacillin[3]<0.5>64Not Reported
Vancomycin[11]1-21-2>1000 (Resistant)
Ciprofloxacin[12]0.5-20.5-2 (variable resistance)1-4
Linezolid[12]1-41-41-4

Data is compiled from multiple sources and represents a range of reported values. MIC90 indicates the concentration required to inhibit the growth of 90% of isolates.

The data suggests that certain rhodanine derivatives exhibit potent activity against both susceptible and resistant strains of S. aureus, with some compounds demonstrating superior or comparable efficacy to standard drugs like norfloxacin against MRSA.[3] Notably, many rhodanine derivatives show limited to no activity against Gram-negative bacteria.[3][4]

Section 4: Experimental Protocols - Assessing Antimicrobial Susceptibility

To ensure the trustworthiness and reproducibility of efficacy data, standardized protocols are essential. The following outlines a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of a novel compound using the broth microdilution method, a gold standard in antimicrobial susceptibility testing.

Broth Microdilution Assay for MIC Determination

Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.

Materials:

  • Test compound (e.g., 3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)propanoic acid)

  • Standard antibiotics (for comparison)

  • Bacterial strains (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Antimicrobial Agent Dilutions: a. Prepare a stock solution of the test compound and standard antibiotics in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of each antimicrobial agent in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agents. b. Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth only). c. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC: a. Following incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth. c. Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth.

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound & Antibiotics B->C D Incubate at 35°C for 16-20h C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Section 5: Conclusion and Future Directions

The available evidence on rhodanine-3-acetic and -propanoic acid derivatives suggests that 3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)propanoic acid holds potential as an antibacterial agent, particularly against Gram-positive pathogens, including those with established resistance to conventional antibiotics. Its probable mechanism of action, targeting DNA gyrase and topoisomerase IV, presents a promising avenue to circumvent existing resistance mechanisms.

However, it is crucial to underscore that this is a projection based on related compounds. Rigorous experimental validation of the specific compound's efficacy, spectrum of activity, and safety profile is imperative. Future research should focus on:

  • Direct in vitro testing of 3-(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)propanoic acid against a broad panel of clinical isolates.

  • Elucidation of its precise mechanism of action.

  • In vivo efficacy and toxicity studies in appropriate animal models.

Such data will be essential to fully ascertain the therapeutic potential of this and other novel rhodanine derivatives in the ongoing fight against infectious diseases.

References

  • A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Taylor & Francis Online. [Link]

  • Synthesis and potential antibacterial activity of new rhodanine-3-acetic acid derivatives. ResearchGate. [Link]

  • Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. PubMed. [Link]

  • Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. ResearchGate. [Link]

  • Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Brieflands. [Link]

  • Antibiotics. NCBI Bookshelf. [Link]

  • In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. PLOS ONE. [Link]

  • Antimicrobial activity of rhodanine-3-acetic acid derivatives. PubMed. [Link]

  • Antibiotic Classification & Mechanism. Orthobullets. [Link]

  • ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. MDPI. [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. National Institutes of Health. [Link]

  • Synthesis and Evaluation of 5-imino-4-thioxoimidazolidin-2-one Derivatives as Antibacterial and Antifungal Agents. PubMed. [Link]

  • In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. PubMed. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]

  • Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Chemical Review and Letters. [Link]

  • What are the main antibiotic classes, their modes of action, and examples? Dr.Oracle. [Link]

  • Antibiotic. Wikipedia. [Link]

  • Synthesis, characterization and preliminary antibacterial evaluation against Staphylococcus aureus of a new 2,4,5. Sciforum. [Link]

Sources

A Researcher's Guide to Navigating the Cross-Reactivity Profile of 1-phenyl-2-thioxo-imidazolidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 1-phenyl-2-thioxo-imidazolidin-4-one (PTI) scaffold, a prominent member of the thiohydantoin family of heterocyclic compounds, has emerged as a versatile pharmacophore in modern drug discovery. Its derivatives have been investigated for a wide array of therapeutic applications, including as anticancer, antimicrobial, and antidiabetic agents.[1][2][3] The structural motif of PTI, featuring a phenyl ring, a thio-substituted imidazolidinone core, and multiple sites for substitution, allows for a high degree of chemical modification to achieve desired biological activity.[4][5] However, this chemical versatility also presents a significant challenge: the potential for cross-reactivity with unintended biological targets.

This guide provides a comprehensive framework for researchers and drug development professionals to understand, evaluate, and characterize the cross-reactivity profile of novel PTI derivatives. We will delve into the causality behind experimental choices for assessing selectivity, provide detailed protocols for key assays, and present a logical framework for interpreting the resulting data. Our focus is on building a self-validating system of experimentation to ensure the scientific integrity of your findings.

The Imperative of Early-Stage Cross-Reactivity Profiling

Off-target effects are a leading cause of late-stage drug attrition, contributing to approximately 30% of failures in clinical development due to safety concerns.[6] For PTI derivatives, which can interact with a diverse range of protein targets, from kinases to nuclear receptors, early and comprehensive cross-reactivity profiling is not merely a regulatory formality but a critical step in de-risking a drug discovery program. A "clean" initial screen can streamline lead optimization, whereas identifying off-target activities early can inform medicinal chemistry efforts to enhance selectivity or even open avenues for drug repositioning.[6]

A well-defined cross-reactivity profile is essential for interpreting cellular and in vivo pharmacology. An observed phenotype may be the result of a polypharmacological effect, where the compound interacts with multiple targets, rather than solely the intended one. Understanding these interactions is paramount to building a robust structure-activity relationship (SAR) and translating preclinical findings to the clinic.

Strategic Approaches to Assessing Cross-Reactivity

A tiered and systematic approach is recommended for evaluating the selectivity of PTI derivatives. This typically begins with broad, high-throughput screening against large panels of targets, followed by more focused, in-depth studies on any identified "hits."

Tier 1: Broad Panel Screening

The initial step involves screening a lead compound or a small set of representative derivatives against a broad panel of biological targets. This provides a wide-angle view of the compound's selectivity.

1. Kinase Selectivity Panels: Given that many signaling pathways involve kinases, and these are common off-targets for small molecules, screening against a kinase panel is a standard practice.[1][7] Commercial services offer panels of hundreds of wild-type kinases.[8]

2. In Vitro Safety Pharmacology Panels: These panels typically consist of radioligand binding assays for a range of G-protein coupled receptors (GPCRs), ion channels, and transporters that are known to be associated with adverse drug reactions.[6]

3. Cellular Target Engagement Assays: Techniques like the NanoBRET™ assay allow for the assessment of target engagement in a cellular context, which can provide more physiologically relevant data than purely biochemical assays.[9]

Tier 2: Validation and Dose-Response Analysis

Any significant off-target interactions identified in Tier 1 screening should be validated through secondary assays. This involves generating dose-response curves to determine the potency of the interaction (e.g., IC50 or Ki values).

Tier 3: Functional and Cellular Assays

For validated off-target hits, it is crucial to determine the functional consequence of the interaction. For example, if a PTI derivative binds to a receptor, does it act as an agonist, antagonist, or inverse agonist? Cell-based assays that measure downstream signaling events are essential to answer these questions.

Experimental Protocols

The following are detailed protocols for key experiments in assessing the cross-reactivity profile of a novel PTI derivative.

Protocol 1: Broad Kinase Panel Screening (ADP-Glo™ Assay)

This protocol is adapted for a general kinase selectivity profiling system.[10]

Objective: To perform a single-dose screen of a PTI derivative against a panel of kinases to identify potential off-target interactions.

Materials:

  • Kinase Selectivity Profiling System (e.g., Promega)[10]

  • ADP-Glo™ Kinase Assay reagents

  • PTI derivative dissolved in DMSO

  • Multi-well plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 1 mM stock solution of the PTI derivative in 100% DMSO. From this, create a working solution at the desired screening concentration (e.g., 10 µM) in the appropriate kinase reaction buffer.

  • Reaction Setup: In a 384-well plate, add the kinase/substrate pairs from the profiling system.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction in the presence of the PTI derivative or vehicle control (DMSO).

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.

Causality Behind Experimental Choices: The ADP-Glo™ assay is a robust, high-throughput method that measures kinase activity by quantifying the amount of ADP produced.[10] Its luminescence-based readout provides high sensitivity. Screening at a single, relatively high concentration (e.g., 10 µM) is a cost-effective way to identify potential hits, which can then be followed up with full dose-response curves.

Protocol 2: Cellular Target Engagement using NanoBRET™ Assay

This protocol provides a general workflow for assessing the interaction of a PTI derivative with a target protein in living cells.[9]

Objective: To quantify the binding of a PTI derivative to a specific target protein within intact cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target protein fused to NanoLuc® luciferase

  • Plasmid encoding a fluorescently labeled tracer that binds to the target protein

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • PTI derivative in DMSO

  • Multi-well plates (white, 96-well)

  • Luminometer with BRET filters

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-target fusion plasmid and the tracer plasmid.

  • Cell Plating: Plate the transfected cells into a white 96-well plate and incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of the PTI derivative in Opti-MEM®. Add the diluted compound to the cells.

  • Tracer Addition: Add the fluorescent tracer to the wells.

  • Incubation: Incubate at 37°C for 2 hours.

  • BRET Measurement: Read the luminescence using a BRET-capable luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio upon addition of the PTI derivative indicates competitive binding with the tracer. Determine the IC50 value from the dose-response curve.

Causality Behind Experimental Choices: The NanoBRET™ assay provides a more physiologically relevant assessment of target engagement than biochemical assays by measuring binding within the complex environment of a living cell.[9] This can reveal interactions that are dependent on cellular context and avoid false positives or negatives that can arise from in vitro assays.

Data Presentation and Interpretation

Quantitative data from cross-reactivity studies should be summarized in clearly structured tables for easy comparison.

Table 1: Illustrative Cross-Reactivity Profile of a Hypothetical PTI Derivative (PTI-X)

Target ClassTargetAssay TypeIC50 / Ki (µM)% Inhibition @ 10 µM
Primary Target Perforin Enzyme Inhibition 0.15 98%
KinasesKinase AADP-Glo™> 505%
Kinase BADP-Glo™8.265%
Kinase CADP-Glo™> 50< 2%
GPCRsReceptor XRadioligand Binding> 100Not Determined
Receptor YRadioligand Binding15.4Not Determined
Ion ChannelsChannel ZElectrophysiology> 100Not Determined

Interpretation: In this hypothetical example, PTI-X is a potent inhibitor of its primary target, perforin.[11] It shows minimal activity against most kinases in the panel, but a moderate off-target interaction with Kinase B. It also displays some binding to GPCR Receptor Y. These off-target interactions would warrant further investigation to determine their functional consequences.

Structure-Activity Relationship (SAR) for Selectivity

The substituents on the PTI core play a critical role in determining both on-target potency and off-target cross-reactivity.

  • Position 1 (Phenyl Ring): Substitutions on the phenyl ring can modulate hydrophobic and electronic interactions within the binding pocket of the target protein. For example, electron-withdrawing groups might alter the pKa of the thioamide proton, influencing hydrogen bonding capabilities.

  • Position 3: This position is often used to introduce various side chains to explore different regions of the binding pocket. Bulky substituents at this position may enhance selectivity by sterically clashing with the binding sites of off-target proteins.

  • Position 5: Modifications at this position, often through condensation with aldehydes, can significantly impact the overall shape and properties of the molecule, thereby influencing its interaction with a wide range of targets.[4]

A systematic exploration of these positions is key to developing PTI derivatives with improved selectivity profiles.

Visualizing Workflows and Pathways

Diagrams are essential for conveying complex experimental workflows and biological pathways.

experimental_workflow cluster_tier1 Tier 1: Broad Screening cluster_tier2 Tier 2: Hit Validation cluster_tier3 Tier 3: Functional Characterization kinase_panel Kinase Panel (e.g., 250 kinases) [ADP-Glo™] dose_response Dose-Response Assays (IC50/Ki Determination) kinase_panel->dose_response Identified Hits safety_panel Safety Panel (GPCRs, Ion Channels) [Radioligand Binding] safety_panel->dose_response Identified Hits cellular_assays Cellular/Functional Assays (e.g., Signaling, Phenotypic) dose_response->cellular_assays Validated Hits pti_derivative Novel PTI Derivative pti_derivative->kinase_panel pti_derivative->safety_panel signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway PTI PTI Derivative Target Primary Target (e.g., Perforin) PTI->Target Inhibition OffTarget Off-Target (e.g., Kinase B) PTI->OffTarget Inhibition Effect_On Desired Therapeutic Effect (e.g., Cytotoxicity) Target->Effect_On Leads to Effect_Off Unintended Side Effect (e.g., Altered Cell Growth) OffTarget->Effect_Off Leads to

Caption: On-target vs. off-target effects of a PTI derivative.

Conclusion

The 1-phenyl-2-thioxo-imidazolidin-4-one scaffold holds significant promise for the development of novel therapeutics. However, a thorough understanding and characterization of the cross-reactivity profile of its derivatives are indispensable for successful drug development. By employing a systematic, multi-tiered approach to selectivity profiling, researchers can build a comprehensive and reliable dataset that informs lead optimization, elucidates mechanisms of action, and ultimately increases the probability of clinical success. The experimental frameworks and protocols outlined in this guide provide a robust starting point for any research program focused on this important class of compounds.

References

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]

  • Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. National Institutes of Health. [Link]

  • Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin. National Institutes of Health. [Link]

  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. ScienceOpen. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. National Institutes of Health. [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Research Square. [Link]

  • Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers’ Combinations. National Institutes of Health. [Link]

  • In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicine. [Link]

  • Synthesis,Reactions and Applications of 2-Thiohydantoin. ResearchGate. [Link]

  • Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of some new 2- Thioxoimidazolidin- 4-one Derivatives (part II). Al-Mustansiriyah Journal of Science. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI. [Link]

  • Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole -4-one derivatives. Chemical Review and Letters. [Link]

  • Thiohydantoins and hydantoins derived from amino acids as potent urease inhibitors: Inhibitory activity and ligand-target interactions. PubMed. [Link]

  • Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunolog. ScienceOpen. [Link]

  • Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain. PubMed. [Link]

  • Original Article: Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Avicenna Journal of Medical and Clinical Sciences. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]

  • 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. MDPI. [Link]

  • Discovery of potent thiazolidin-4-one sulfone derivatives for inhibition of proliferation of osteosarcoma in vitro and in vivo. PubMed. [Link]

  • Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. MDPI. [Link]

Sources

A Comparative Guide to the Qualification of Analytical Standards for PTH-Glutamic Acid (4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo-)

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The precise and accurate quantification of amino acids is fundamental in proteomics and clinical diagnostics. The Edman degradation method, which sequentially cleaves amino acids from a peptide's N-terminus, produces phenylthiohydantoin (PTH) derivatives that are subsequently identified. This guide provides a comprehensive framework for the qualification of the analytical standard for PTH-Glutamic Acid (4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo-), a key derivative in protein sequencing. We will objectively compare orthogonal analytical methodologies—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—providing the experimental rationale and data necessary for researchers to establish a robust, self-validating system for standard qualification and routine use.

Introduction

The integrity of any quantitative analytical workflow is fundamentally reliant on the quality of its reference standards. For 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo-, commonly known as PTH-Glutamic Acid, an accurately characterized standard is critical for its identification and quantification in protein sequencing workflows.[1][2] The choice of analytical technique for standard qualification is not trivial; it dictates the confidence in purity values and the accuracy of all subsequent measurements. This guide dissects the most common and powerful techniques, explaining the causality behind experimental choices to ensure scientific rigor and trustworthiness in your results.

Physicochemical Properties of PTH-Glutamic Acid

A foundational step in handling any analytical standard is understanding its basic properties.

PropertyValueSource
IUPAC Name 3-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)propanoic acidIUPAC Nomenclature
Synonyms PTH-Glu, Phenylthiohydantoin-Glutamic AcidCommon Laboratory Usage
CAS Number 24679-56-7Chemical Abstracts Service
Molecular Formula C12H12N2O3S-
Molecular Weight 264.30 g/mol -

Section 1: The Analytical Standard - Sourcing and Initial Qualification

The first decision point for any laboratory is whether to procure a commercially available Certified Reference Material (CRM) or to synthesize and qualify a standard in-house. This choice carries significant implications for cost, time, and the level of characterization required.

  • Commercial Certified Reference Materials (CRMs): These are produced by accredited bodies and come with a certificate of analysis detailing purity and associated uncertainty. They offer immediate traceability but can be costly and may not always be available in the desired quantities.

  • In-House Synthesis and Qualification: This route provides greater control and can be more cost-effective for large quantities. However, it places the full burden of comprehensive characterization and purity assignment on the laboratory, requiring a multi-technique approach to establish trustworthiness.

The following diagram illustrates a decision-making workflow for this process.

G cluster_com Commercial Standard Workflow cluster_ih In-House Standard Workflow start Need for PTH-Glu Standard decision1 Is a Commercial CRM Available and Feasible? start->decision1 com_procure Procure CRM with Certificate of Analysis decision1->com_procure Yes ih_synth Synthesize and Purify PTH-Glu decision1->ih_synth No / Not Feasible com_verify Perform Identity Verification (e.g., LC-MS) com_procure->com_verify com_end Standard Qualified for Use com_verify->com_end ih_qual Comprehensive Qualification (HPLC, LC-MS, qNMR) ih_synth->ih_qual ih_assign Assign Purity Value with Uncertainty ih_qual->ih_assign ih_end Standard Qualified for Use ih_assign->ih_end

Caption: Decision workflow for sourcing a PTH-Glutamic Acid analytical standard.

Section 2: Comparative Methodologies for Standard Qualification

No single analytical method can provide a complete picture of a standard's identity and purity. An orthogonal approach, using techniques with different separation and detection principles, is required for a self-validating and trustworthy qualification.

Method A: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Experience: HPLC with UV detection is the workhorse for purity analysis in most laboratories.[2][3] Its strength lies in its ability to separate the main compound from structurally similar impurities. The choice of a C18 reversed-phase column is standard for PTH amino acids, as it effectively separates these moderately polar compounds.[3] A gradient elution is crucial to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected.

Experimental Protocol:

  • System: HPLC or UPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 269 nm (a common maximum absorbance for the PTH chromophore).

  • Sample Preparation: Accurately weigh and dissolve the PTH-Glu standard in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL.

  • Trustworthiness (System Suitability): Before analysis, perform at least five replicate injections of the standard. The Relative Standard Deviation (RSD) for peak area and retention time should be <1.0%. The USP tailing factor for the main peak should be between 0.8 and 1.5.

Data Analysis: Purity is calculated using the area percentage method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method B: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Experience: While HPLC-UV provides quantitative purity, it does not confirm identity. LC-MS is the definitive technique for confirming the molecular weight of the standard.[4][5] Electrospray ionization (ESI) in positive mode is ideal for PTH derivatives, as the nitrogen atoms in the ring are readily protonated to form a strong [M+H]+ ion.

Experimental Protocol:

  • System: LC-MS system, preferably with a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement.

  • LC Method: The same LC conditions as described in Method A can be used.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 100-500

  • Sample Preparation: Dilute the HPLC sample (from Method A) 10-fold with the mobile phase.

Data Analysis: The primary goal is to confirm the presence of the protonated molecule [M+H]+ at m/z 265.06. A high-resolution instrument should yield a mass measurement within 5 ppm of the theoretical value, providing high confidence in the compound's identity.

Method C: Absolute Purity by Quantitative NMR (qNMR)

Expertise & Experience: qNMR is a primary ratio method recognized by metrology institutes for assigning high-accuracy purity values without the need for a specific standard of the same analyte.[6][7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for direct comparison against a certified internal standard of known purity.[9] Maleic acid is an excellent internal standard for this analysis due to its chemical stability, high purity, and simple spectrum with a sharp singlet that does not overlap with the PTH-Glu signals.

Experimental Protocol:

  • System: NMR Spectrometer (≥400 MHz) with a high-precision sample changer.

  • Internal Standard (IS): Certified Maleic Acid.

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh ~10 mg of PTH-Glu standard into a vial using a microbalance.

    • Accurately weigh ~5 mg of the Maleic Acid IS into the same vial.

    • Dissolve the mixture in a precise volume of DMSO-d6.

  • Data Acquisition:

    • Use a 90° pulse.

    • Crucial Parameter: Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of both the analyte and the internal standard (typically D1 ≥ 30 seconds) to ensure full signal recovery.

  • Trustworthiness: Ensure a high signal-to-noise ratio (>150:1) for the peaks being integrated.

Data Analysis: The purity (P) is calculated using the following equation[9]:

Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I: Integral of the analyte or IS peak

  • N: Number of protons for the integrated signal (e.g., N_IS = 2 for the two vinyl protons of maleic acid)

  • MW: Molecular Weight

  • m: Mass

  • P_IS: Purity of the Internal Standard

The following diagram illustrates the workflow for a comprehensive, multi-technique qualification of an in-house standard.

G cluster_methods Orthogonal Analytical Methods cluster_data Data Integration & Validation start Synthesized PTH-Glu Material hplc HPLC-UV Analysis (Purity Assessment) start->hplc lcms LC-MS Analysis (Identity Confirmation) start->lcms qnmr qNMR Analysis (Absolute Purity) start->qnmr data_hplc Purity > 98%? (Area %) hplc->data_hplc data_lcms Correct [M+H]+ ion? (m/z 265.06 ± 5ppm) lcms->data_lcms data_qnmr Purity Value Matches HPLC within tolerance? qnmr->data_qnmr data_hplc->data_lcms Yes end_fail FAIL: Re-purify or Re-synthesize data_hplc->end_fail No data_lcms->data_qnmr Yes data_lcms->end_fail No end_pass Standard Qualified Certificate Generated data_qnmr->end_pass Yes data_qnmr->end_fail No

Caption: Workflow for the orthogonal qualification of a PTH-Glu analytical standard.

Section 3: Data Comparison and Interpretation

An objective comparison reveals the specific strengths and ideal applications of each technique.

ParameterHPLC-UVLC-MSqNMR
Primary Use Case Purity, Impurity ProfilingIdentity ConfirmationAbsolute Purity Assignment
Specificity Moderate to HighVery High (Mass-based)High (Structure-based)
Precision Excellent (<1.0% RSD)Good (Semi-quantitative)Excellent (<0.5% RSD)
Sensitivity High (ng level)Very High (pg-fg level)Low (mg level)
Reference Standard Requires comparison to itselfNot required for identityRequires certified internal standard
Trustworthiness High for relative purityDefinitive for identityPrimary method for purity

Authoritative Interpretation: For routine quality control and stability testing, HPLC-UV is the most efficient and precise method. For initial identity confirmation of a new batch or for troubleshooting, LC-MS is indispensable. For the primary certification of a new in-house reference standard, qNMR is the authoritative method, providing a direct, SI-traceable purity value that can then be used to qualify secondary standards or HPLC methods.[7][10]

Section 4: Stability and Storage

Phenylthiohydantoin derivatives can be susceptible to hydrolysis and degradation.

  • Short-Term Storage (Solutions): PTH-Glu solutions, especially in aqueous mobile phases, should be stored at 2-8 °C and used within 24-48 hours.

  • Long-Term Storage (Solid): The solid standard should be stored at -20 °C or lower in a desiccated environment to prevent degradation.

Conclusion

The qualification of an analytical standard for 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- is a multi-faceted process that demands a scientifically rigorous, orthogonal approach. This guide has demonstrated that a combination of HPLC-UV for purity, LC-MS for identity, and qNMR for absolute purity assignment constitutes a self-validating system. By understanding the principles behind each method and implementing robust protocols, researchers can establish a high degree of trust in their analytical standards, ensuring the accuracy and reproducibility of their scientific outcomes.

References

  • NIST Standard Reference Materials. National Institute of Standards and Technology. [Link]

  • Pauli, G. F., et al. (2014). "Reference Standards: The 'Gold Standard' for Assuring the Quality of Natural Products." Journal of Natural Products. [Link]

  • Choi, K., et al. (2021). "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Molecules. [Link]

  • Nelson, M. A., et al. (2016). "Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance." Metrologia. [Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." [Link]

  • Bhown, A. S., & Bennett, J. C. (1984). "Identification of Phenylthiohydantoin Derivatives of Substituted Amino Acids Encountered During Amino Acid Sequence Analysis by High-Performance Liquid Chromatography." Journal of Chromatography. [Link]

  • Puig, E. F., & Tsuruta, H. (1993). "Identification of PTH-Amino Acids by High-Performance Liquid Chromatography." Methods in Protein Science. [Link]

  • Fales, H. M., et al. (1971). "Use of chemical ionization mass spectrometry in analysis of amino acid phenylthiohydantoin derivatives formed during Edman degradation of proteins." Analytical Biochemistry. [Link]

  • Tarr, G. E. (1986). "Manual Edman Sequencing System." Methods of Protein Microcharacterization. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Antifungal Potential of Novel Thiohydantoin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates a rigorous and systematic evaluation of novel chemical entities for antifungal activity. This guide addresses the topic of benchmarking CAS 5624-27-1, a compound identified as 3-phenyl-2-thiohydantoin-5-propionic acid (pth-l-glutamic acid). A comprehensive literature review reveals no direct published data on the antifungal properties of this specific molecule. However, the core chemical scaffold, thiohydantoin, is present in derivatives that have demonstrated antifungal and antimicrobial activities[1][2]. This guide, therefore, pivots from a direct comparison of a known agent to a more foundational and scientifically critical objective: establishing a comprehensive framework for the initial evaluation and benchmarking of a novel compound from a potentially active chemical class. We will outline the requisite in vitro assays, benchmark agents, and data interpretation strategies necessary to rigorously characterize the antifungal potential of CAS 5624-27-1 or any related thiohydantoin derivative.

Introduction: The Rationale for Benchmarking

The discovery of a new antifungal agent is a multi-stage process, beginning with the identification of a lead compound and progressing through preclinical and clinical evaluation. The initial in vitro characterization is paramount, as it provides the foundational data that either supports or refutes further investment. The objective of this guide is to provide a robust, scientifically-grounded framework for this initial assessment.

Our subject, CAS 5624-27-1, belongs to the thiohydantoin family of heterocyclic compounds. While this specific molecule lacks antifungal data in the public domain, related thiohydantoin structures have shown promise, suggesting the potential for a class effect[1][3]. Therefore, the logical first step is to perform primary screening and, if activity is observed, proceed to a full benchmark analysis.

This process involves comparing the investigational compound's performance against established, clinically relevant antifungal agents. A well-chosen panel of benchmarks provides context for the novel agent's potency, spectrum of activity, and potential mechanism of action. For this guide, we have selected three agents representing distinct mechanistic classes:

  • Fluconazole (an Azole): Inhibits the enzyme lanosterol 14-alpha-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane[4][5][6][7][8]. This disruption of ergosterol production compromises the integrity of the fungal cell membrane[4][8].

  • Amphotericin B (a Polyene): Binds directly to ergosterol in the fungal cell membrane, forming pores or channels. This leads to the leakage of essential intracellular ions and molecules, ultimately causing cell death[9][10][11][12][13].

  • Caspofungin (an Echinocandin): Inhibits the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing β-(1,3)-D-glucan, a key structural polymer in the fungal cell wall. This action disrupts cell wall integrity, leading to osmotic instability and cell lysis[14][15][16][17][18].

By benchmarking against these agents, we can contextualize the performance of a novel compound like CAS 5624-27-1 and generate the critical data needed for go/no-go decisions in a drug discovery pipeline.

The Experimental Benchmarking Workflow

A systematic, phased approach is crucial for evaluating a novel compound. The workflow should progress from broad screening to more detailed characterization, ensuring that resources are allocated efficiently. The entire process must be governed by standardized protocols to ensure data is reproducible and comparable to global datasets. Methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are the gold standards in this field[19][20][21][22][23][24][25][26].

G cluster_0 Phase 1: Primary Screening & Potency cluster_1 Phase 2: Cidal Activity & Spectrum A Initial Single-Concentration Screening B Minimum Inhibitory Concentration (MIC) Determination A->B C Minimum Fungicidal Concentration (MFC) Determination B->C D Spectrum of Activity Testing (Panel of Fungal Pathogens) C->D E Time-Kill Kinetic Assay D->E G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Prepare Standardized Fungal Inoculum (1-5 x 10^5 CFU/mL) C Incubate Cultures at 35°C with Agitation A->C B Prepare Drug Solutions (e.g., 0x, 1x, 4x, 16x MIC) B->C D Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) C->D E Perform Serial Dilutions & Plate for CFU Count D->E F Plot log10 CFU/mL vs. Time & Determine Kill Rate E->F

Caption: Workflow for a time-kill kinetic assay.

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro benchmarking of a novel chemical entity, using CAS 5624-27-1 as a representative example from the potentially active thiohydantoin class. The described methodologies—MIC, MFC, and time-kill kinetics—are the cornerstones of early-stage antifungal evaluation, providing essential data on potency, cidal activity, and pharmacodynamics. Rigorous adherence to standardized protocols from bodies like CLSI and EUCAST is non-negotiable for generating data that is both reliable and universally comparable.

Should CAS 5624-27-1 or a related analogue demonstrate promising activity in these primary assays (e.g., low-micromolar MICs, fungicidal activity against key pathogens), subsequent investigations would be warranted. These would include mechanism of action studies, synergy testing with existing antifungals, biofilm disruption assays, and in vivo efficacy studies in appropriate animal models. By following this structured, evidence-based approach, researchers can effectively and efficiently evaluate novel compounds, identifying the most promising candidates to advance in the fight against invasive fungal infections.

References

  • Amphotericin B - StatPearls - NCBI Bookshelf - NIH. (2024, February 28). Retrieved from [Link]

  • What is the mechanism of Caspofungin Acetate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Mechanism of Action | AmBisome (amphotericin B) liposome for injection. Retrieved from [Link]

  • What is the mechanism of Amphotericin B? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Grant, S. M., & Clissold, S. P. (1989). Fluconazole: a new triazole antifungal agent. Drugs, 39(6), 877–916. Retrieved from [Link]

  • Pharmacology of Fluconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2023, February 12). Retrieved from [Link]

  • Solved: What is the mechanism of action of fluconazole (Diflucan®)? - Atlas. Retrieved from [Link]

  • Stone, N. R., Bicanic, T., Salim, R., & Hope, W. (2016). Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions. Drugs, 76(4), 485–500. Retrieved from [Link]

  • Amphotericin B - Wikipedia. Retrieved from [Link]

  • What is the mechanism of action of Fluconazole (an antifungal medication)? - Dr.Oracle. (2023, May 8). Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - Bio-protocol. Retrieved from [Link]

  • Fluconazole - StatPearls - NCBI Bookshelf. (2024, February 28). Retrieved from [Link]

  • Caspofungin - StatPearls - NCBI Bookshelf - NIH. (2024, February 28). Retrieved from [Link]

  • Caspofungin - Wikipedia. Retrieved from [Link]

  • McClellan, K. J., & Jarvis, B. (2001). Caspofungin: an echinocandin antifungal agent. American journal of cancer, 1(1), 63-80. Retrieved from [Link]

  • Pharmacology of Caspofungin Acetate (Cancidas); Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. (2023, February 10). Retrieved from [Link]

  • Design, Synthesis, and Antifungal/Antioomycete Activity of Thiohydantoin Analogues Containing Spirocyclic Butenolide | Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved from [Link]

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI. Retrieved from [Link]

  • Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Retrieved from [Link]

  • Klepser, M. E., Wolfe, E. J., Jones, R. N., Nightingale, C. H., & Pfaller, M. A. (1997). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy, 41(6), 1392-1395. Retrieved from [Link]

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Retrieved from [Link]

  • Fungi (AFST) - EUCAST. Retrieved from [Link]

  • Synthesis and fungicidal activity of pseudo-thiohydantoins, their 5-arylidene derivatives, and 5-arylidene-3-β-aminothiazolid-2,4-one hydrochlorides | Semantic Scholar. Retrieved from [Link]

  • Rodriguez-Tudela, J. L., Arendrup, M. C., Barchiesi, F., Bille, J., Chryssanthou, E., Cuenca-Estrella, M., ... & EUCAST-AFST. (2008). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology, 46(5), 455-457. Retrieved from [Link]

  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts - CLSI. (2022, August 3). Retrieved from [Link]

  • Antifungal Susceptibility Testing for C. auris - Restored CDC. (2024, April 23). Retrieved from [Link]

  • Arendrup, M. C., Cuenca-Estrella, M., Lass-Flörl, C., & Hope, W. (2010). EUCAST breakpoints for antifungals. Clinical Microbiology and Infection, 16(5), 463-465. Retrieved from [Link]

  • Franconi, I., & Lupetti, A. (2023). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 9(12), 1195. Retrieved from [Link]

  • Lewis, R. E., & Kontoyiannis, D. P. (2019). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 8(3), 234–240. Retrieved from [Link]

  • EUCAST breakpoints for antifungals. Retrieved from [Link]

  • Study of the Anticancer and Antimicrobial Biological Activity of a New Series of Thiohydantoin Derivatives - Baghdad Science Journal. Retrieved from [Link]

  • Synthesis, characterization of a new series of thiohydantoin derivatives and study their biological activity against prostate cancer. Retrieved from [Link]

  • Minimal Inhibitory Concentration Protocol. Retrieved from [Link]

  • Antioxidant and Antimicrobial Activities of Some Novel 2-Thiohydantoin Derivatives. (2021, August 6). Retrieved from [Link]

  • EUCAST breakpoints for antifungals - ResearchGate. (2010, August 9). Retrieved from [Link]

  • Minimum fungicidal concentration assessment method. MIC = minimum... - ResearchGate. Retrieved from [Link]

  • Espinel-Ingroff, A., Fothergill, A., Peter, J., Rinaldi, M. G., & Walsh, T. J. (2002). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(10), 3776–3781. Retrieved from [Link]

  • Time-Kill Evaluations | Nelson Labs. Retrieved from [Link]

  • Wiederhold, N. P., Patterson, H. P., Connolly, P. A., & Sutton, D. A. (2014). Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. Journal of Clinical Microbiology, 52(10), 3793–3795. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - ResearchGate. (2023, December 20). Retrieved from [Link]

  • Proposed method for standardized performance of antifungal time-kill testing of yeasts a Characteristic Value - ResearchGate. Retrieved from [Link]

  • Al-Hatmi, A. M., van Diepeningen, A. D., de Hoog, G. S., Meis, J. F., & Lass-Flörl, C. (2017). Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. Antimicrobial Agents and Chemotherapy, 61(2), e02028-16. Retrieved from [Link]

Sources

A Comparative Guide to the Cytotoxicity of Imidazolidinone Analogs in HepG-2 and HCT-116 Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary oncology research, the quest for novel chemotherapeutic agents with improved efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the imidazolidinone core has emerged as a promising pharmacophore, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the cytotoxic effects of various imidazolidinone analogs against two well-established human cancer cell lines: HepG-2, a hepatocellular carcinoma model, and HCT-116, a colorectal carcinoma model. By synthesizing data from recent preclinical studies, we aim to elucidate structure-activity relationships and differential mechanisms of action, offering valuable insights for researchers and drug development professionals in the field.

Introduction to Imidazolidinones in Cancer Research

Imidazolidinones are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their versatile biological activities. Structurally, they are derivatives of imidazolidine with a carbonyl group at the 2, 4, or 5-position. This core structure serves as a versatile scaffold for the synthesis of a diverse library of derivatives with the potential to interact with various biological targets.[1][2] In the context of oncology, imidazolidinone derivatives have been shown to modulate cell cycle progression and interfere with DNA stability, crucial processes in cancer cell proliferation.[2] The exploration of substituted imidazolidinones continues to yield compounds with potent and selective anticancer properties.

Comparative Cytotoxicity Analysis

The differential susceptibility of cancer cell lines to a given therapeutic agent is a critical aspect of preclinical evaluation. Here, we compare the cytotoxic profiles of several series of imidazolidinone analogs against the HepG-2 and HCT-116 cell lines, highlighting key structural modifications that influence their anticancer potency.

A recent study investigating a series of 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives revealed significant antiproliferative activity against both HepG-2 and HCT-116 cell lines.[3] Notably, compounds 7 and 9 from this series were identified as having pronounced cytotoxic effects.[3] While a complete quantitative comparison of IC50 values for the entire series is not available in the cited literature, the study highlights a differential mechanism of action between the two cell lines.

In another study focusing on 4-imidazolidinone derivatives, compound 9r emerged as a potent cytotoxic agent against HCT-116 cells, with a half-maximal inhibitory concentration (IC50) of 9.44 μM.[1] This study, however, did not report the cytotoxic activity of this series against HepG-2 cells, precluding a direct comparison.

The data underscores the importance of the substitution pattern on the imidazolidinone ring in determining both the potency and the cell line-specific activity of these analogs.

Table 1: Summary of Cytotoxic Activity of Lead Imidazolidinone Analogs

Compound SeriesLead Compound(s)Target Cell LineReported ActivityReference
3-substituted-4-oxo-imidazolidin-2-(1H)-thione7 HepG-2Good antiproliferation; Induces apoptosis and G0/G1 cell cycle arrest.[3]
3-substituted-4-oxo-imidazolidin-2-(1H)-thione9 HCT-116Good antiproliferation; Induces apoptosis and S phase cell cycle arrest.[3]
4-Imidazolidinone derivatives9r HCT-116IC50 = 9.44 μM; Induces ROS-dependent apoptosis.[1]

Mechanistic Insights: Apoptosis and Cell Cycle Arrest

The anticancer activity of imidazolidinone analogs is often attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. The specific mechanisms, however, can vary between different analogs and target cell lines.

Induction of Apoptosis

In HCT-116 colorectal cancer cells, certain 4-imidazolidinone derivatives, such as compound 9r , have been shown to induce apoptosis through a mitochondrial-mediated pathway.[1] This process is initiated by an increase in intracellular reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway, ultimately leading to apoptotic cell death.[1]

Similarly, 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives induce apoptosis in both HepG-2 and HCT-116 cells, although the upstream signaling events may differ.[3]

cluster_cell Cancer Cell Imidazolidinone_Analog Imidazolidinone Analog (e.g., Compound 9r) ROS ↑ Reactive Oxygen Species (ROS) Imidazolidinone_Analog->ROS JNK_Pathway JNK Pathway Activation ROS->JNK_Pathway Mitochondrial_Pathway Mitochondrial Apoptosis Pathway JNK_Pathway->Mitochondrial_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis

Caption: Proposed mechanism of ROS-dependent apoptosis induced by an imidazolidinone analog in HCT-116 cells.

Cell Cycle Arrest

A fascinating point of divergence in the mechanism of action of 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives is their differential effect on the cell cycle in HepG-2 and HCT-116 cells. In HepG-2 cells, the lead compound 7 from this series was found to cause cell cycle arrest at the G0/G1 phase.[3] In contrast, compound 9 induced cell cycle arrest at the S phase in HCT-116 cells.[3] This highlights a cell-type specific interaction of these analogs with the cell cycle machinery, a crucial consideration for targeted therapy development.

cluster_HepG2 HepG-2 Cells cluster_HCT116 HCT-116 Cells Compound_7 Compound 7 G0G1_Arrest G0/G1 Phase Arrest Compound_7->G0G1_Arrest Compound_9 Compound 9 S_Arrest S Phase Arrest Compound_9->S_Arrest

Caption: Differential cell cycle arrest induced by imidazolidinone analogs in HepG-2 and HCT-116 cells.

Experimental Methodologies

To ensure the reproducibility and validity of cytotoxicity studies, standardized protocols are essential. Below are detailed, step-by-step methodologies for the key assays used in the evaluation of imidazolidinone analogs.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Start Seed Cells in 96-well plate Incubate Incubate for 24h Start->Incubate Treat Treat with Imidazolidinone Analogs (various concentrations) Incubate->Treat Incubate_Treat Incubate for 48-72h Treat->Incubate_Treat Add_MTT Add MTT Reagent (e.g., 5 mg/mL in PBS) Incubate_Treat->Add_MTT Incubate_MTT Incubate for 4h at 37°C Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Shake Shake on orbital shaker for 15 minutes Solubilize->Shake Read Read Absorbance at 570 nm Shake->Read

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed HepG-2 or HCT-116 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the imidazolidinone analogs. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the imidazolidinone analogs as described for the MTT assay. After incubation, harvest the cells by trypsinization and collect any floating cells from the medium.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described above.

  • Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Conclusion and Future Directions

The imidazolidinone scaffold represents a fertile ground for the discovery of novel anticancer agents. The comparative analysis of their cytotoxicity in HepG-2 and HCT-116 cell lines reveals that subtle structural modifications can lead to significant differences in potency and mechanism of action. The observed cell-type specific effects on the cell cycle warrant further investigation to understand the underlying molecular targets. Future research should focus on comprehensive structure-activity relationship studies, including a broader panel of cancer cell lines and in vivo efficacy studies of the most promising analogs. The elucidation of specific molecular targets through techniques such as proteomics and molecular docking will be instrumental in the rational design of next-generation imidazolidinone-based cancer therapeutics.

References

  • El-Deen, I. M., Eltamany, E. H., & Ali, N. M. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry.
  • Luo, J., et al. (2022). Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. Molecules, 27(24), 8844. [Link]

  • Shaikh, S. B., et al. (2022). Targeting growth of breast cancer cell line (MCF-7) with curcumin-pyrimidine analogs. Journal of Chemical Sciences.
  • El-Adl, K., et al. (2021). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Pharmaceuticals, 14(11), 1101.
  • Özdemir, A., et al. (2022). New imidazolidindionedioximes and their Pt(II) complexes: synthesis and investigation of their antitumoral activities on breast cancer cells. Journal of Biological Inorganic Chemistry.

Sources

A Comparative Guide to the Kinase Selectivity of 2-Thioxoimidazolidin-4-one Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The 2-thioxoimidazolidin-4-one scaffold, a sulfur analog of hydantoin, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a detailed selectivity analysis of this promising compound class against various kinases, offering experimental insights and comparative data for researchers and drug development professionals.

The Critical Role of Kinase Selectivity

Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects and associated toxicities. Therefore, a thorough understanding of a compound's selectivity profile is paramount in the development of safe and effective kinase inhibitors.

This guide delves into the selectivity of 2-thioxoimidazolidin-4-one derivatives, with a primary focus on their well-documented activity against PIM kinases and emerging evidence of their effects on other key signaling pathways such as PI3K/Akt.

Methodologies for Kinase Selectivity Profiling

To objectively assess the potency and selectivity of kinase inhibitors, robust and validated experimental protocols are essential. A common approach is to perform in vitro kinase inhibition assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a typical fluorescence-based assay for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

1. Reagents and Materials:

  • Purified recombinant kinase

  • Fluorescently labeled peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compound (2-thioxoimidazolidin-4-one derivative) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Microplate reader

2. Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions to generate a 10-point dose-response curve.

  • Assay Plate Preparation: Add a small volume (e.g., 5 µL) of the diluted test compound to the wells of a microplate. Include control wells with DMSO only (no inhibitor) and wells without kinase (background).

  • Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, purified kinase, and the fluorescently labeled peptide substrate.

  • Initiation of Kinase Reaction: Add the kinase reaction mixture to each well of the assay plate.

  • ATP Addition: To start the reaction, add ATP to each well. The concentration of ATP is typically at or near the Km value for the specific kinase to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.

  • Termination and Signal Detection: Stop the kinase reaction by adding a stop solution (often containing EDTA) or by proceeding directly to detection with a reagent like Kinase-Glo®. This reagent measures the amount of remaining ATP, which is inversely correlated with kinase activity.

  • Data Analysis: Measure the luminescence or fluorescence using a microplate reader. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Causality Behind Experimental Choices:

  • ATP Concentration: Using an ATP concentration near the Km value is crucial. If the ATP concentration is too high, it can outcompete the inhibitor, leading to an artificially high IC50 value.

  • Enzyme Concentration: The kinase concentration should be in the linear range of the assay to ensure that the reaction rate is proportional to the enzyme concentration.

  • DMSO Concentration: The final concentration of DMSO in the assay should be kept low (typically ≤1%) as it can inhibit some kinases at higher concentrations.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Serial Dilution of 2-Thioxoimidazolidin-4-one Add_Compound Add Compound to Microplate Wells Compound_Prep->Add_Compound Kinase_Mix Prepare Kinase/ Substrate Master Mix Add_Kinase Add Kinase Mix to Wells Kinase_Mix->Add_Kinase Add_ATP Initiate Reaction with ATP Add_Kinase->Add_ATP Incubate Incubate at Room Temperature Add_ATP->Incubate Detect_Signal Stop Reaction & Detect Signal Incubate->Detect_Signal Calculate_IC50 Calculate IC50 (Dose-Response Curve) Detect_Signal->Calculate_IC50

Caption: Workflow for an in vitro kinase inhibition assay.

Comparative Selectivity Analysis

High Selectivity for PIM Kinases

A notable feature of some 2-thioxoimidazolidin-4-one derivatives is their potent and selective inhibition of PIM kinases. PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that are frequently overexpressed in various cancers and are implicated in cell survival, proliferation, and apoptosis resistance.

One study synthesized a series of 2-thioxothiazolidin-4-one analogs and evaluated their activity against the three PIM kinase isoforms and a panel of 14 other kinases. The optimized compounds demonstrated single-digit nanomolar IC50 values against all three PIM kinases and exhibited high selectivity.

CompoundPIM-1 IC50 (nM)PIM-2 IC50 (nM)PIM-3 IC50 (nM)Other Kinases (IC50)
Compound 17 584> 10,000 nM against 14 other kinases

Data synthesized from Chem Pharm Bull (Tokyo). 2021;69(9):854-861.

This high degree of selectivity for PIM kinases over other kinases is a significant finding, as it suggests a lower likelihood of off-target effects. The inhibition of PIM kinases by these compounds was further shown to modulate the expression of downstream targets like pBAD and p4EBP1 in a dose-dependent manner, confirming their on-target activity in a cellular context.

PIM Kinase Signaling Pathway

G Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM PIM Kinase STAT->PIM Transcription BAD BAD PIM->BAD Phosphorylation (Inactivation) cMyc c-Myc PIM->cMyc Stabilization Bcl2 Bcl-2/Bcl-xL BAD->Bcl2 Apoptosis Apoptosis Inhibition Bcl2->Apoptosis Proliferation Cell Proliferation cMyc->Proliferation Inhibitor 2-Thioxoimidazolidin-4-one Inhibitor->PIM

Caption: PIM kinase signaling pathway and point of inhibition.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade that is frequently dysregulated in cancer, controlling cell growth, survival, and metabolism. There is evidence to suggest that certain 2-thioxoimidazolidin-4-one derivatives can exert their anticancer effects through the inhibition of this pathway.

One study identified a potent 2-thioxoimidazolidin-4-one derivative (Compound 4) with an IC50 value of 0.017 µM against HepG2 liver cancer cells. Mechanistic studies revealed that this compound could inhibit the PI3K/Akt pathway at both the gene and protein levels. While direct IC50 values against PI3K or Akt kinases were not reported, molecular docking studies supported the potential for these compounds to bind to and inhibit these key enzymes. The study also demonstrated that treatment with this compound led to apoptosis induction and cell cycle arrest at the G2/M phase in HepG2 cells.

This highlights that the anticancer activity of 2-thioxoimidazolidin-4-ones may not be limited to a single kinase family and that their mechanism of action can be multifaceted.

PI3K/Akt Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Inhibitor 2-Thioxoimidazolidin-4-one Inhibitor->PI3K Inhibitor->Akt

Caption: PI3K/Akt signaling pathway and potential points of inhibition.

Other Potential Kinase Targets

The broader family of rhodanine derivatives, to which 2-thioxoimidazolidin-4-ones belong, has been investigated for the inhibition of other kinases. For instance, some rhodanine-based compounds have been explored as potential inhibitors of tyrosine kinases, such as c-Src. This suggests that with appropriate structural modifications, the 2-thioxoimidazolidin-4-one scaffold could be tailored to target a wider range of kinases.

Structure-Activity Relationship (SAR) Insights

The selectivity and potency of 2-thioxoimidazolidin-4-one derivatives are highly dependent on the nature and position of substituents on the core ring structure.

  • Position 5: This position is a key site for modification. The introduction of arylidene groups at this position has been extensively explored for anticancer activity. The electronic properties (electron-donating or electron-withdrawing) of the substituents on the aromatic ring can significantly modulate the compound's potency.

  • Position 3: Modifications at this position can also influence activity. For example, attaching other heterocyclic moieties can lead to compounds with enhanced cytotoxic effects.

These SAR insights are crucial for the rational design of new derivatives with improved potency and selectivity for specific kinase targets.

Conclusion and Future Directions

The 2-thioxoimidazolidin-4-one scaffold represents a versatile platform for the development of novel kinase inhibitors. The compelling evidence for potent and selective inhibition of PIM kinases by certain derivatives underscores their therapeutic potential. Furthermore, emerging data suggests that compounds of this class can also modulate other critical cancer-related pathways, such as PI3K/Akt.

Future research should focus on:

  • Comprehensive Selectivity Profiling: Screening optimized 2-thioxoimidazolidin-4-one derivatives against large, diverse kinase panels to fully elucidate their selectivity profiles.

  • Structure-Based Design: Utilizing co-crystal structures of these inhibitors bound to their target kinases to guide the design of next-generation compounds with enhanced potency and tailored selectivity.

  • In Vivo Efficacy Studies: Evaluating the most promising candidates in relevant animal models to assess their therapeutic efficacy and pharmacokinetic properties.

By leveraging the insights presented in this guide, researchers can accelerate the development of 2-thioxoimidazolidin-4-one-based kinase inhibitors as a new class of targeted therapies.

References

  • Yun, Y., Hong, V. S., Jeong, S., Choo, H., Kim, S., & Lee, J. (2021). 2-Thioxothiazolidin-4-one Analogs as Pan-PIM Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 69(9), 854–861. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-Mahbashi, H. M., Al-Ameri, M., El-Shaer, S. E., Al-Ghamdi, S., ... & El-Senduny, F. F. (2022). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Pharmaceuticals, 15(10), 1253. [Link]

  • Jiheel, M., Al-Rekaabi, A., Alqurashy, N., & Deresawi, M. A. (2022). The Effect of 2-Thioxo Imidazolidin-4-Ones (2-Thiohydantion) on Anticancer Activity: An in Vitro Study. International Journal of Health Sciences, 6(S2), 10398–10407. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, M. A. A. (2021). Selected 2-thioxoimidazolidin-4-one analogues with potent anti-inflammatory activity. Journal of Inflammation Research, 14, 6239–6253. [Link]

  • Abdelgawad, M. A., El-Sayed, M. A. A., & Abdel-Wahab, B. F. (2018). Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. Chemistry Central Journal, 12(1), 57. [Link]

  • Abdelgawad, M. A., El-Sayed, M. A. A., & Abdel-Wahab, B. F. (2018). Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. Chemistry Central Journal, 12(1), 57. [Link]

  • Jadrijević-Mladar Takač, M., & Takač, D. (2022). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 23(4), 438–451. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, M. A. A. (2014). Structure and quantitative structure-activity relationship (QSAR) for (±) 3, 5-diphenyl-2-thioxoimidazolidin-4-ones as prominent. Der Pharma Chemica, 6(5), 343-353. [Link]

  • Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3737. [Link]

  • ResearchGate. (n.d.). Structures of 2- thioxoimidazolidin-4-one derivatives 75 and 76 as multi-targeting tyrosine kinase inhibitors. [Link]

  • ResearchGate. (n.d.). Structures of 2- thioxoimidazolidin-4-one derivatives 75 and 76 as multi-targeting tyrosine kinase inhibitors. [Link]

  • Jadrijević-Mladar Takač, M., & Takač, D. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 23(4), 438-451. [Link]

  • ResearchGate. (n.d.). Idealised values for the potency (IC 50 ) of an inhibitor with... [Link]

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo-

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that meticulous research extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its responsible disposal. This guide provides a comprehensive framework for the proper disposal of 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo-, a member of the thiohydantoin chemical class. The procedures outlined herein are grounded in established safety protocols and regulatory principles to ensure the protection of laboratory personnel and the environment.

The core principle of chemical waste management is that the generator of the waste is responsible for its safe disposal.[1] This guide is designed to empower researchers with the knowledge to fulfill this responsibility effectively. While this document provides detailed procedural guidance, it is not a substitute for institutional and local regulations. Always consult your organization's Environmental Health and Safety (EHS) department for specific requirements.

Hazard Assessment and Characterization

Known Hazards of Structurally Similar Compounds:

Hazard ClassDescriptionPrecautionary StatementSource
Acute Oral Toxicity Harmful if swallowed.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.P273: Avoid release to the environment.[2]
Skin Irritation May cause skin irritation.P264: Wash skin thoroughly after handling.[3]
Eye Irritation May cause serious eye irritation.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Respiratory Irritation May cause respiratory irritation.P261: Avoid breathing dust.[3]

Given these potential hazards, 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- should be handled as a hazardous substance. The toxicological properties have not been fully investigated, warranting a cautious approach.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling any waste containing this compound, donning the appropriate PPE is mandatory. This is not merely a procedural step but a critical barrier protecting you from potential exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Employ proper glove removal technique to avoid skin contact.[5]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved N95 dust mask or a full-face respirator should be used.[6]

  • Protective Clothing: A lab coat is standard. For larger quantities of waste, consider a chemically impervious apron or suit.[4]

Waste Segregation and Containment: A Protocol for Prevention

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.

Step-by-Step Waste Collection Protocol:
  • Designate a Waste Container: Select a chemically compatible container, clearly labeled as "Hazardous Waste." Empty, clean chemical bottles can be repurposed for this, ensuring the original label is completely obscured or removed and replaced with a waste label.[7]

  • Labeling: The waste label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo-"

    • The approximate concentration and quantity

    • The date of accumulation

    • The primary hazard(s) (e.g., "Toxic," "Harmful if Swallowed," "Environmental Hazard")

  • Solid Waste:

    • Collect dry, solid waste (e.g., contaminated filter paper, gloves, weigh boats) in a designated, sealed plastic bag or a wide-mouth solid waste container.

    • Ensure the container is kept closed when not in use.

  • Liquid Waste:

    • Collect solutions containing the compound in a sealable, compatible container (e.g., a glass or polyethylene bottle).

    • Do not mix with other waste streams unless compatibility has been confirmed. A chemical compatibility chart should be consulted.[8]

    • Keep an accurate inventory of all chemicals collected in the liquid waste container.[7]

  • Storage: Store the sealed waste container in a designated, secondary containment area within the laboratory, away from incompatible materials.[7] This area should be well-ventilated.

The Disposal Workflow: From Your Bench to Final Disposition

The following diagram illustrates the logical flow for the proper disposal of 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo-.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_disposal Storage & Disposal start Start: Waste Generation assess Hazard Assessment (Consult SDS of related compounds) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe container Select & Label Compatible Waste Container ppe->container solid Solid Waste (Contaminated consumables) segregate Segregate from Incompatible Waste solid->segregate liquid Liquid Waste (Aqueous/Organic solutions) liquid->segregate container->solid container->liquid storage Store in Designated Secondary Containment Area segregate->storage ehs_contact Contact Institutional EHS for Pickup/Guidance storage->ehs_contact disposal Professional Disposal (Approved Waste Facility) ehs_contact->disposal end End: Disposal Complete disposal->end

Caption: Disposal Workflow for 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo-

Accidental Release and Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading. For solid spills, avoid creating dust.

  • Cleanup:

    • For small spills of solid material, carefully sweep up the material and place it in the designated hazardous waste container. Avoid generating dust.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in the hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.

Regulatory Compliance: The Final Authority

It is imperative to reiterate that all waste disposal activities must be conducted in accordance with local, state, and federal regulations.[2] These regulations are designed to be the definitive standard for hazardous waste management. Your institution's EHS department is your primary resource for navigating these requirements and will provide specific instructions for the collection and disposal of chemical waste at your facility.

By adhering to the principles and procedures outlined in this guide, you contribute to a culture of safety and environmental stewardship within the scientific community. The responsible management of chemical waste is a shared responsibility that protects both the integrity of your research and the well-being of your community.

References

  • DC Chemicals. (2026, January 10). Thiohydantoin | 503-87-7 | MSDS.
  • Fisher Scientific. (2025, December 18).
  • Sigma-Aldrich. (2025, October 7).
  • Fisher Scientific. (2023, September 29). Safety Data Sheet: (S)-(+)-4-Phenyl-2-oxazolidinone.
  • Echemi. (2019, July 15). 5-(Phenylmethylene)
  • CymitQuimica. (2025, November 9).
  • University of Toronto, Department of Chemistry. Hazardous Waste Storage and Disposal.
  • Sigma-Aldrich. 2-Thiohydantoin 99 503-87-7.
  • Fales, H. M., Nagai, Y., Milne, G. W., Brewer, H. B., Jr, Bronzert, T. J., & Pisano, J. J. (1971). Use of chemical ionization mass spectrometry in analysis of amino acid phenylthiohydantoin derivatives formed during Edman degradation of proteins. Analytical Biochemistry, 43(1), 288–299.
  • EvitaChem. 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- (EVT-326500).
  • XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 5624-27-1 Name: 5-oxo-1-phenyl-2-thioxoimidazolidine-4-propionic acid.
  • Yu, L., Zhang, Y., Zhao, Y., & Zhu, Z. (2024). P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure. Science of The Total Environment, 945, 174449.
  • Schlesinger, D. H., & L'Italien, J. J. (1982). Synthesis of side chain-protected amino acid phenylthiohydantoins and their use in quantitative solid-phase Edman degradation. Analytical Biochemistry, 124(1), 115–123.
  • BLDpharm. 7390-22-9|(S)-3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propanoic acid.
  • Zhang, Z., Fu, X., Zhang, T., & Li, W. (2024). Environmental occurrence, fate, human exposure, and human health risks of p-phenylenediamines and their quinones. Science of The Total Environment, 962, 177742.
  • Kawasaki, H., & Tanimoto, T. (2018). Can Edman degradation be used for quantification? Isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry and the long-term stability of 20 phenylthiohydantoin-amino acids.
  • Mezoughi, A. B. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-218.
  • Sigma-Aldrich. 3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propanoic acid.
  • Sigma-Aldrich. 3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propanoic acid | 5624-27-1.
  • Thermo Fisher Scientific Inc. (2013).

Sources

Navigating the Safe Handling of 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo-: A Guide to Personal Protective Equipment and Operational Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Research, Scientific, and Drug Development Professionals

The responsible and safe handling of chemical reagents is a cornerstone of successful and ethical scientific research. This guide provides an in-depth operational plan for the use of 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- (CAS Number: 5624-27-1), a compound with potential applications in medicinal chemistry. Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment for all personnel. This document moves beyond a simple checklist, offering a procedural and explanatory framework grounded in established safety principles.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling of 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo-, a thorough understanding of its potential hazards is critical. Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon direct contact.

  • Serious Eye Irritation: Can lead to significant eye damage if splashed or otherwise introduced into the eyes.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract, causing coughing or shortness of breath.

A risk assessment should be conducted prior to any experiment, considering the quantity of the compound being used, the nature of the procedure (e.g., weighing, dissolving, heating), and the potential for spills or aerosol generation.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection and proper use of PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for their necessity.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side Shields or a Face Shield: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes. A face shield should be worn over safety goggles during procedures with a higher risk of splashing, such as when transferring large volumes of solutions.[1]
Hand Protection Chemical-Resistant Gloves (Nitrile): Nitrile gloves provide good resistance to a range of chemicals and are a suitable choice for handling 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- in solid form or in solution.[2][3] Always inspect gloves for any signs of degradation or punctures before use. For prolonged or immersive contact, consult a glove compatibility chart for the specific solvent being used.[2][4]
Body Protection Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect the skin and personal clothing from accidental spills.
Respiratory Protection NIOSH-Approved Respirator: A respirator is necessary when engineering controls cannot guarantee that exposure will be maintained below permissible limits, or during spill cleanup. The choice of respirator depends on the potential for airborne particulates. For weighing the solid compound, a NIOSH-approved N95 particulate respirator may be sufficient.[5][6] In situations with the potential for higher concentrations or when handling solutions that may form aerosols, a half-mask or full-face respirator with appropriate cartridges should be used.[5][6] All personnel required to wear respirators must be properly fit-tested and trained in their use.[5][6]

dot

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Assess Task-Specific Risks CheckAerosol Potential for Dust or Aerosol Generation? Start->CheckAerosol CheckSplash Risk of Splashing? CheckAerosol->CheckSplash No RespProtection Use NIOSH-Approved Respirator (e.g., N95 or higher) CheckAerosol->RespProtection Yes EyeProtection Wear Chemical Splash Goggles CheckSplash->EyeProtection No FaceShield Add Face Shield CheckSplash->FaceShield Yes RespProtection->CheckSplash Gloves Wear Nitrile Gloves EyeProtection->Gloves FaceShield->EyeProtection LabCoat Wear Laboratory Coat Gloves->LabCoat Proceed Proceed with Experiment LabCoat->Proceed

Caption: PPE selection workflow for handling the compound.

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.

  • Chemical Fume Hood: All procedures involving the handling of 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo-, especially weighing the solid and preparing solutions, must be performed in a properly functioning chemical fume hood.[1][7][8][9][10] The sash should be kept as low as possible to maximize protection while allowing for comfortable work.[1][8]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

dot

Fume_Hood_Best_Practices WorkPractices Best Practices for Fume Hood Use - Work at least 6 inches inside the hood. - Keep sash as low as possible. - Avoid rapid movements. - Do not store chemicals in the hood. - Ensure airflow is not obstructed. SafeZone Safe Work Zone WorkPractices->SafeZone Leads to UnsafeZone Unsafe Zone (Potential for Exposure) WorkPractices->UnsafeZone Avoids

Caption: Key principles for safe and effective fume hood operation.

Operational Plan: Step-by-Step Guidance

Preparation and Weighing
  • Don all required PPE: This includes a lab coat, chemical splash goggles, and nitrile gloves.

  • Prepare the workspace: Ensure the chemical fume hood is clean and uncluttered.

  • Weighing the solid:

    • Perform all weighing operations within the fume hood.

    • Use a disposable weighing boat to prevent contamination of the balance.

    • Handle the container of the solid compound with care to avoid generating dust.

    • If there is a risk of inhaling dust, wear a NIOSH-approved particulate respirator.[5][6]

    • Close the container tightly after use.

Solution Preparation and Handling
  • Solvent selection: Be aware of the hazards associated with the chosen solvent and ensure all handling procedures are appropriate.

  • Dissolving the compound:

    • Add the solvent to the weighed solid slowly to avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or water bath. Never heat flammable solvents with an open flame.

    • Keep the container covered as much as possible to minimize the release of vapors.

  • Transferring solutions:

    • Use appropriate glassware and funnels to prevent spills.

    • For larger volumes, consider using a secondary container to transport the solution.

Emergency Procedures: Planning for the Unexpected

Spills
  • Small spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material.

    • Wipe the area clean with a suitable solvent.

    • Collect all contaminated materials in a sealed bag for proper disposal.[11][12][13]

  • Large spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and the institutional safety officer.

    • If the substance is flammable, turn off all ignition sources.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[12]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste generated from the handling of 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- must be considered hazardous waste.

  • Solid Waste: Collect all contaminated materials, including used gloves, weighing boats, and absorbent materials, in a clearly labeled, sealed hazardous waste container.[14][15]

  • Liquid Waste: Collect all solutions containing the compound in a designated, labeled, and sealed hazardous waste container. Do not mix incompatible waste streams.[14][15]

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[16][14]

Conclusion: A Culture of Safety

The safe handling of 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- is not merely a matter of following rules but of fostering a culture of safety and responsibility within the laboratory. By understanding the hazards, diligently using personal protective equipment and engineering controls, and being prepared for emergencies, researchers can confidently and safely explore the scientific potential of this and other chemical compounds.

References

  • NIOSH Guide to the Selection and Use of Particulate Respirators. (1996). National Institute for Occupational Safety and Health. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • Guidelines For The Safe Use Of Laboratory Fume Hoods. (n.d.). McMaster University. [Link]

  • How to Safely Dispose of Laboratory Waste? (2024). Stericycle UK. [Link]

  • Fume Hoods: Top 10 Safety Practices. (2025). Workstation Industries. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. [Link]

  • Chemical Glove Selection Guide: Find the Perfect Protection. (n.d.). Protective Industrial Products. [Link]

  • Emergency Response Guide for Laboratories. (n.d.). Carnegie Mellon University Qatar. [Link]

  • How to Select the Best Chemical-Resistant Glove for your Hand Protection. (2024). SHOWA Group. [Link]

  • Best Practices for Operating & Maintaining Your Chemical Fume Hood. (2025). LabRepCo. [Link]

  • Laboratory emergency response procedures. (2024). The University of Western Australia. [Link]

  • NIOSH Guide to the Selection and Use of Particulate Respirators Certified under 42 CFR 84. (n.d.). National Technical Information Service. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]

  • Chemical Spills. (n.d.). Florida State University Emergency Management. [Link]

  • FUME HOOD USE AND SAFETY PRACTICES. (n.d.). University of Wisconsin-Eau Claire. [Link]

  • 5 Essential Steps for Proper Fume Hood Use in the Laboratory. (2025). Lab Manager. [Link]

  • 8 Steps to Handling a Lab Chemical Spill. (2023). ZAGENO. [Link]

  • OSHA Glove Selection Chart. (n.d.). University of Texas at Dallas Environmental Health and Safety. [Link]

  • Glove Selection Guide. (n.d.). University of California, Berkeley, Office of Environment, Health & Safety. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo-
Reactant of Route 2
Reactant of Route 2
4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.